5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNRTPEGGJIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629718 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37461-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37461-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its Significance in Medicinal Chemistry
This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This molecule is a significant heterocyclic compound, drawing considerable interest from the pharmaceutical and medicinal chemistry sectors. The guide delves into the structural intricacies and intermolecular interactions that define its solid-state architecture, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle that forms the core of a wide array of bioactive molecules.[1][2][3] Its unique chemical properties and structural versatility have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The incorporation of a trifluoromethyl group can further enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and cell permeability.[6] This guide focuses on the specific derivative, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, elucidating its structural and chemical characteristics.
It is important to note that this compound can exist in tautomeric forms: the thione and the thiol. Spectroscopic and crystallographic evidence primarily points to the predominance of the keto-analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, in the solid state.[1][7] This guide will focus on the detailed analysis of this structurally characterized tautomer.
Synthesis and Spectroscopic Characterization
The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is typically achieved through a multi-step process, which is outlined in the workflow diagram below.[1][7] The characterization of the final compound relies on a combination of spectroscopic techniques to confirm its molecular structure.
Synthetic Pathway
The synthesis commences with the formation of an intermediate, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, through an acid-catalyzed cyclodehydration reaction.[6] This intermediate is then converted to the target compound.
Caption: Synthetic workflow for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
Spectroscopic Data
A summary of the key spectroscopic data used to characterize the title compound is presented below.
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry | m/z of 169.12 corresponding to (M-H)⁻, consistent with the molecular weight.[6] |
| ¹H NMR | Signals corresponding to the N-H proton of the thiadiazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon and the trifluoromethyl-substituted carbon.[8] |
| FT-IR | Characteristic absorption bands for N-H, C=O, and C-F stretching vibrations. |
In-Depth Crystal Structure Analysis
The crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has been determined by X-ray crystallography, providing precise information about its three-dimensional arrangement in the solid state.[1][7][9][10]
Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
| Parameter | Value |
| Chemical Formula | C₃HF₃N₂OS |
| Molecular Weight | 170.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z' | 6 |
| Key Bond Lengths | C=O, C-N, C-S, C-CF₃ |
| Key Bond Angles | Angles within the thiadiazole ring |
| Hydrogen Bonding | N—H···O interactions |
Note: Specific unit cell dimensions and other detailed crystallographic data can be found in the cited literature.[1][9][10]
Molecular Geometry and Intermolecular Interactions
The asymmetric unit of the crystal structure is notable for containing six independent molecules (Z' = 6).[1][7][9][10] Each molecule consists of a planar 1,3,4-thiadiazole ring.[1][6][7] The planarity of this heterocyclic core is a key structural feature.
The crystal packing is dominated by a network of intermolecular interactions, primarily N—H···O hydrogen bonds.[1][7][10] These hydrogen bonds link the molecules into dimers and tetrameric constructs.[1][7][9] These supramolecular assemblies are further interconnected through S···O and O···O close contacts, forming tape-like motifs.[1][9][10] A Hirshfeld surface analysis reveals that contacts involving fluorine atoms are also abundant.[1][10]
Caption: Hierarchy of intermolecular interactions in the crystal structure.
Relevance in Drug Development
The structural and electronic features of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one make it a valuable building block in drug design. The 1,3,4-thiadiazole core is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets.[2] The trifluoromethyl group, as a lipophilic hydrogen bond donor and a metabolic blocker, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] The diverse biological activities reported for 1,3,4-thiadiazole derivatives, including anticancer and antimicrobial effects, underscore the therapeutic potential of this scaffold.[2][5][11]
Experimental Protocols
Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Suspend thiosemicarbazide in 1,4-dioxane in a round-bottom flask with stirring.[1]
-
Slowly add trifluoroacetic acid and phosphorus oxychloride to the suspension over a period of approximately 30 minutes.[1][7]
-
Pour the reaction mixture into cold water and adjust the pH to 9 with a 50% NaOH solution to precipitate the product.[7]
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][7]
Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
-
Suspend 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the mixture to between 263 and 268 K.[1]
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.[1]
-
After 2 hours, add water and warm the mixture to 333–353 K, stirring for an additional 3 hours.[1]
-
The resulting product can then be purified, for example, by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one. The comprehensive analysis of its solid-state architecture, including the intricate network of hydrogen bonds and other intermolecular interactions, offers valuable insights for crystal engineering and the design of new materials. Furthermore, the established importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry highlights the potential of this compound as a key building block for the development of novel therapeutic agents. The provided experimental protocols serve as a practical resource for researchers working in this field.
References
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. [Link]
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557–561. [Link]
-
Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & El-Khrisy, E. A. M. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]
-
Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143. [Link]
-
Popiołek, Ł. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. ResearchGate. [Link]
-
Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(19), 4494. [Link]
-
Song, H., & Wang, Q. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o202. [Link]
-
SpectraBase. 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. [Link]
-
NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. [Link]
-
Song, H., & Wang, Q. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. ResearchGate. [Link]
-
Beijing Synthink Technology Co., Ltd. 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. [Link]
-
PubChem. 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-. [Link]
-
NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]
-
Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
-
Han, C., Li, Y., Wang, J., & Zhang, J. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]
-
Han, C., Li, Y., Wang, J., & Zhang, J. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The inherent complexities of spectroscopic data interpretation necessitate a rigorous and well-informed approach. This document is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features, empowering researchers to confidently synthesize and characterize this molecule.
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making this particular derivative a compelling candidate for further investigation.
Molecular Structure and Tautomerism
Before delving into the spectroscopic data, it is crucial to understand the structural nuances of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally favored in the solid state and in various solvents, a phenomenon that will be reflected in the spectroscopic data.
Caption: Tautomeric equilibrium of the target molecule.
Synthesis Pathway
The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is anticipated to proceed through a two-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Caption: Proposed synthetic route.
A plausible synthetic approach involves the diazotization of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole followed by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, to introduce the thione functionality. This method is analogous to the synthesis of the corresponding 2-oxo derivative[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, dominated by a single, broad resonance corresponding to the N-H proton of the thione tautomer.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 13.0 - 15.0 | Broad singlet |
The significant downfield shift of the N-H proton is attributed to its acidic nature and involvement in intermolecular hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.
| Predicted ¹³C NMR Data | ||
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |
| ~185 | Quartet | C=S |
| ~160 | Quartet | C-CF₃ |
| ~120 | Quartet | CF₃ |
The C=S carbon is expected to resonate at a very downfield chemical shift, characteristic of thiones. Both the C-CF₃ and the CF₃ carbons will exhibit splitting due to coupling with the three fluorine atoms. The magnitude of the C-F coupling constants (¹JCF and ²JCF) will be informative.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| -60 to -70 | CF₃ |
A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for CF₃ groups attached to a heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 2900 (broad) | N-H stretch |
| ~1600 | C=N stretch |
| 1350 - 1100 | C-F stretch (strong) |
| ~1250 | C=S stretch |
The broad N-H stretching vibration is indicative of hydrogen bonding. The strong C-F stretching bands are a characteristic feature of trifluoromethyl groups. The C=S stretching vibration is typically weaker than a C=O stretch and can sometimes be coupled with other vibrations, making its assignment less straightforward.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 186 | [M]⁺ (Molecular Ion) |
| 117 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
The molecular ion peak at m/z 186 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the thiadiazole ring.
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
-
Diazotization: Dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Thionation: In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. The reaction is often exothermic, so careful temperature control is necessary.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)) to obtain the mass spectrum.
Conclusion
The spectroscopic characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione requires a multi-technique approach. By combining the predictive power of NMR, IR, and Mass Spectrometry, and by leveraging comparative data from structurally related compounds, researchers can confidently elucidate the structure and purity of this promising heterocyclic molecule. The protocols and expected spectral data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound, paving the way for its further investigation in drug discovery and development programs.
References
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, E79, 557-561. [Link]
Sources
The Ascendant Therapeutic Potential of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring represents a cornerstone in the edifice of medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocycle, featuring a unique arrangement of nitrogen and sulfur atoms, serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties.[2] The incorporation of a trifluoromethyl (CF3) group at the 5-position and a thione moiety at the 2(3H)-position introduces profound modulations to the molecule's physicochemical and biological profile. The high electronegativity and lipophilicity of the CF3 group can significantly enhance membrane permeability and metabolic stability, while the thione group provides a critical site for hydrogen bonding and potential metal chelation, often pivotal for target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives, offering a valuable resource for researchers and professionals engaged in the pursuit of innovative therapeutics.
The Strategic Importance of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Core
The unique combination of the 1,3,4-thiadiazole nucleus, a trifluoromethyl group, and a thione functional group creates a pharmacophore with significant potential. The inherent aromaticity of the thiadiazole ring contributes to the molecule's stability, while the sulfur atom enhances liposolubility, facilitating passage across cellular membranes.[3] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of adjacent protons and the overall electronic distribution of the molecule, thereby modulating its interaction with biological targets. The thione group, existing in tautomeric equilibrium with its thiol form, offers a versatile handle for derivatization and is a key contributor to the molecule's biological activity through its ability to form crucial hydrogen bonds and coordinate with metal ions within enzyme active sites.
Synthesis of the Core Scaffold and Its Derivatives: A Step-by-Step Protocol
The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its derivatives typically involves a multi-step process commencing from readily available starting materials. The following protocol outlines a general and adaptable synthetic route.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Objective: To synthesize the core scaffold, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Round-bottomed flask (250 mL)
-
Stirring apparatus
-
Cooling bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrochloric acid.
-
Cool the reaction mixture to between -10°C and -5°C using a cooling bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between -10°C and -5°C with continuous stirring. The addition is typically done portion-wise to control the exothermic reaction.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture at the same temperature for an additional 2 hours to ensure complete diazotization.
-
Hydrolysis: To the reaction mixture, add water and warm the solution to 60-80°C.
-
Stir the mixture at this temperature for 3 hours. During this time, the diazonium salt will hydrolyze to the corresponding 2-hydroxy derivative (the "one" form).
-
Thionation (Conceptual Step): To convert the 2-oxo functionality to the desired 2-thione, a subsequent thionation step is required. A common reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide (P4S10) in a suitable solvent like toluene or pyridine, typically under reflux conditions. Note: Specific reaction conditions for this step would need to be optimized.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
This protocol is a generalized procedure based on the synthesis of the analogous 2-one derivative and common thionation methods.[1] Researchers should consult specific literature for detailed and optimized conditions for the thionation step.
Diagram: Synthetic Workflow
Caption: General synthetic route for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
Biological Activities: A Multifaceted Pharmacological Profile
Derivatives of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione scaffold have exhibited a compelling range of biological activities, with anticancer and antimicrobial properties being the most extensively investigated.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A growing body of evidence highlights the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines.[4] The incorporation of the trifluoromethyl group often enhances this activity.
Mechanism of Action:
The anticancer activity of these derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Apoptosis Induction: Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as apoptosis inducers via the caspase pathway.[3]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related thiadiazole derivatives have demonstrated cell cycle arrest at the G2/M or sub-G1 phase.[5][6]
-
Enzyme Inhibition: A key mechanism of action is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against the Bcr-Abl-positive K562 cell line in chronic myelogenous leukemia.[4] Furthermore, some thiadiazole derivatives have been found to suppress Akt activity, a critical node in cell survival signaling.[3]
Diagram: Anticancer Mechanism of Action
Caption: Proposed mechanisms of anticancer activity.
Quantitative Data on Anticancer Activity:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 | [4] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast Cancer) | 9 | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione are also expected to exhibit significant antimicrobial properties.
Mechanism of Action:
The antimicrobial action of thiadiazole derivatives is thought to involve multiple mechanisms, including:
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For instance, some derivatives may target enzymes involved in cell wall biosynthesis or folic acid metabolism.
-
Disruption of Cellular Processes: They can interfere with crucial cellular processes such as DNA replication, protein synthesis, and membrane function.
Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
Objective: To assess the in vitro antimicrobial activity of synthesized derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar and Sabouraud dextrose agar plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms in sterile saline.
-
Plate Preparation: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.
-
Seeding of Microorganisms: Spread a lawn of the microbial suspension uniformly over the surface of the agar plates.
-
Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume of the test compound solution (dissolved in DMSO) and the standard drug solution into separate wells. A well with DMSO alone serves as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram: Antimicrobial Activity Workflow
Caption: Workflow for assessing antimicrobial activity.
While specific MIC values for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives are not extensively reported in the readily available literature, related 1,3,4-thiadiazole compounds have shown potent activity. For instance, certain derivatives have exhibited MIC values in the low µg/mL range against various bacterial strains.[7]
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The ability of 1,3,4-thiadiazole derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[8][9] The thione moiety, in particular, can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes such as carbonic anhydrases. Furthermore, as previously mentioned, inhibition of protein kinases is a significant mechanism in their anticancer activity.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The biological activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and its appended functionalities.
-
Role of the Trifluoromethyl Group: The CF3 group at the 5-position is crucial for enhancing lipophilicity and metabolic stability, which generally leads to improved bioavailability and potency.
-
Influence of Substituents at the 2-Thio Position: Derivatization at the sulfur atom of the thione/thiol group offers a wide scope for modulating activity. The introduction of different alkyl or aryl groups can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins.
-
Impact of Substituents on Appended Rings: When the core scaffold is further functionalized with other cyclic systems (e.g., phenyl, thiazole), the nature and position of substituents on these rings play a critical role. For instance, the presence of electron-withdrawing groups like a nitro group on an attached thiazole ring has been shown to be important for kinase inhibitory activity.[4]
Future Perspectives and Conclusion
The 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that involve the modulation of key cellular pathways and enzymes. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its biological properties.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: In-depth studies are needed to identify the specific molecular targets of these compounds and to delineate the signaling pathways they modulate.
-
Expansion of Biological Screening: A broader screening of these derivatives against a wider range of cancer cell lines, microbial pathogens, and enzymes will likely uncover new therapeutic applications.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate the drug-like properties of the most promising candidates.
-
Rational Drug Design: The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of new derivatives with enhanced potency and selectivity.
References
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. [Link]
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557–561. [Link]
-
Çevik, U. A., & Altıntop, M. D. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Anti-cancer agents in medicinal chemistry, 21(14), 1858–1871. [Link]
-
Wujec, M., & Wróbel, R. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(5), 725. [Link]
- A Review on Methods of Synthesis of 1,3,4-Thiadiazole-2-Thiones. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 6), 557–561. [Link]
-
Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
-
Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 20(19), 4896. [Link]
-
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511–1524. [Link]
-
Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. [Link]
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-130.
-
Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2022). Green Efficient Synthesis of[3][7][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega, 7(33), 29285–29295. [Link]
-
Basile, L., G. S., & G. M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
-
Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
-
1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. (2024). Current Topics in Medicinal Chemistry, 24. [Link]
-
Singh, A., & Sharma, P. K. (2013). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of pharmacopuncture, 16(4), 34–39. [Link]
-
Unluer, O., Göksu, S., & Unluer, D. (2010). 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. Journal of medicinal chemistry, 53(8), 3474–3478. [Link]
-
El-Masry, A. H., Fahmy, H. T., & Abdelwahed, S. H. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules (Basel, Switzerland), 25(19), 4584. [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2023). International Journal of Molecular Sciences, 24(19), 14909. [Link]
-
Kumar, A., Poonia, K., & Kumar, R. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]
-
Al-Abdullah, E. S. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. [Link]
-
New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). American Chemical Science Journal. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology, 10(10), 405-412. [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Trifluoromethyl-Thiadiazole Scaffold: A Mechanistic Deep Dive into a Privileged Pharmacophore
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,4-thiadiazole ring, particularly when substituted with a trifluoromethyl (CF3) group, represents a "privileged scaffold" in modern medicinal chemistry. The incorporation of the CF3 group significantly enhances physicochemical properties such as metabolic stability and lipophilicity, which improves membrane permeability and target interaction.[1] This guide provides a detailed exploration of the molecular mechanisms underpinning the diverse biological activities of trifluoromethyl-thiadiazole compounds. We will dissect the primary pathways through which these agents exert their potent anticancer and antimicrobial effects, detail the experimental methodologies used to validate these mechanisms, and offer insights into the future trajectory of this promising class of molecules in drug discovery.
Introduction: The Trifluoromethyl-Thiadiazole Core
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its structure is considered a bioisostere of pyrimidine, a core component of nucleobases, which allows it to interfere with fundamental biological processes like DNA replication.[3][4] The mesoionic character of the ring enables it to readily cross cellular membranes and engage with intracellular targets.[5][6]
The addition of a trifluoromethyl (CF3) group is a key strategic decision in the design of these compounds. The CF3 group is a potent electron-withdrawing moiety that can profoundly alter the electronic and steric profile of the parent molecule.[1] This modification often leads to:
-
Enhanced Target Binding: The CF3 group can form strong interactions with active site residues of target proteins.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Improved Lipophilicity: This property enhances the ability of the compound to cross biological membranes, improving bioavailability and cellular uptake.[7]
These combined features make trifluoromethyl-thiadiazole derivatives highly versatile pharmacophores with a wide range of therapeutic applications, most notably in oncology and infectious disease.[8][9]
Core Mechanism of Action: Anticancer Activity
Trifluoromethyl-thiadiazole compounds execute their anticancer effects through a multi-pronged approach, primarily by inhibiting key oncogenic signaling pathways and inducing programmed cell death.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several trifluoromethyl-thiadiazole derivatives have been identified as potent inhibitors of various kinases.
-
Abl Kinase: Certain N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have demonstrated selective activity against the Bcr-Abl positive K562 leukemia cell line by inhibiting the Abl protein kinase with IC50 values in the low micromolar range.[3][10][11]
-
EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in breast and other cancers. Derivatives bearing a halogenated phenyl group have shown significant inhibitory activity against both EGFR and HER-2, with brominated compounds showing the highest potency.[4]
-
Akt (Protein Kinase B): The Akt signaling pathway is central to cell survival and proliferation. Specific thiadiazole compounds have been shown to be potent Akt inhibitors, leading to the suppression of downstream survival signals and induction of apoptosis.[12] For example, compounds have achieved up to 92% inhibition of Akt activity in glioma cell lines.[12]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism for eliminating cancer cells is the induction of apoptosis. Trifluoromethyl-thiadiazole compounds trigger this process through several interconnected pathways.
-
Caspase Activation: Studies have revealed that these compounds activate key executioner caspases, such as caspase-3 and caspase-8, in cancer cell lines like HL-60.[3][13]
-
Mitochondrial Pathway Modulation: They can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a common finding, which leads to mitochondrial membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[4]
-
Cell Cycle Arrest: Treatment with these compounds often results in the accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase, preventing cell division and proliferation.[4]
The diagram below illustrates a common apoptotic pathway initiated by a trifluoromethyl-thiadiazole compound through the inhibition of the Akt survival pathway.
Caption: Apoptosis induction via Akt pathway inhibition by a trifluoromethyl-thiadiazole compound.
Quantitative Efficacy Against Cancer Cell Lines
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The data below, compiled from various studies, showcases the potent activity of representative compounds against several human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | Myelogenous Leukemia | 7.4 | [3] |
| 3-Heteroarylindoles with 1,3,4-thiadiazole | MCF-7 | Breast Carcinoma | 1.01 - 2.04 | [3] |
| Pyrazoline-based 1,3,4-thiadiazole | HepG-2 | Liver Cancer | 84.9 | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 49.6 | [13] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast Cancer | 53.4 | [13] |
| Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 | Breast Cancer | 3.26 - 15.7 | [4] |
Core Mechanism of Action: Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat resistance.[14] While the precise molecular targets are not as extensively mapped as in cancer, the mechanisms are believed to involve the disruption of essential microbial processes.
-
Broad-Spectrum Activity: Derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Candida albicans).[15][16]
-
Anti-mycobacterial Potential: Specific compounds, such as 5-phenyl-N-{[4-(trifluoromethyl)-phenyl]methyl}-1,3,4-thiadiazole-2-amine, have demonstrated potent activity against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis.[15]
-
Structural Influence: The antimicrobial potency is highly dependent on the substituents. The presence of fluorine atoms and electron-withdrawing groups often enhances activity.[15] For instance, pyrimidine derivatives incorporating a trifluoromethyl group and a 1,3,4-thiadiazole thioether moiety have shown excellent activity against rice bacterial leaf blight (Xanthomonas oryzae).[17]
Key Experimental Workflows for Elucidating Mechanism of Action
Validating the mechanism of action requires a systematic and multi-faceted experimental approach. The following workflow is a standard model in the field for progressing from a hit compound to a mechanistically understood lead.
Sources
- 1. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] The subject of this guide, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, combines this potent heterocycle with two key features: a trifluoromethyl (CF3) group, known to enhance metabolic stability and cell permeability, and a thione group, which can act as a critical metal-binding moiety. This document provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in the established activities of structurally related molecules. We will delve into the scientific rationale for each target class, present evidence from the literature, and provide detailed, actionable protocols for experimental validation. The primary targets explored are the zinc-containing metalloenzymes, the carbonic anhydrases, followed by protein kinases and a broader investigation into anti-proliferative mechanisms relevant to oncology.
Part 1: Primary Target Class — Carbonic Anhydrase (CA) Inhibition
Scientific Rationale & Causality
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[4] This fundamental reaction is critical for pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in several pathologies, making them high-value therapeutic targets:
-
Glaucoma: Inhibition of CA isozyme II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.
-
Oncology: Tumor cells often overexpress specific CA isozymes, notably the membrane-bound CA IX and XII, in response to hypoxia.[5][6] These CAs help maintain a neutral intracellular pH by exporting protons generated during anaerobic glycolysis, thus promoting tumor survival, proliferation, and metastasis. Inhibition of these tumor-associated CAs can lead to intracellular acidification and suppression of cancer growth.[6]
The 1,3,4-thiadiazole-2(3H)-thione scaffold is of particular interest due to the thione/thiol tautomerism. The deprotonated thiol group is an effective zinc-binding group (ZBG), capable of coordinating with the Zn2+ ion in the CA active site, thereby displacing the catalytic water/hydroxide molecule and inhibiting enzyme function. Several studies have explicitly demonstrated that 1,3,4-thiadiazole-thiols are effective inhibitors of various CA isozymes.[5]
Evidence from Structurally Related Compounds
While direct inhibitory data for the specific title compound is emerging, extensive research on the 1,3,4-thiadiazole scaffold provides a strong predictive foundation.
| Compound Class | Target Isozyme(s) | Reported Inhibition Constant (Ki) / IC50 | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol | hCA I, II, IX | Ki values in the nM to µM range | [5] |
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I (selective) | Ki = 97 nM (highly selective over hCA II and IX) | [5] |
| 1,3,4-Thiadiazole-2-sulfonamide derivatives | hCA II, IV, IX | Ki values in the 10⁻⁸ to 10⁻⁹ M range | [6] |
| Substituted Thiadiazole-sulfonamides | hCA II | IC50 values in the nM range | [4][7] |
This table summarizes representative data for the scaffold, highlighting its potential for potent and even isozyme-selective inhibition.
Proposed Mechanism of Action: CA Inhibition
The proposed mechanism involves the coordination of the deprotonated thiol form of the compound to the zinc ion at the core of the carbonic anhydrase active site.
Caption: Proposed inhibition of Carbonic Anhydrase by the title compound.
Experimental Validation Workflow: In Vitro CA Inhibition Assay
This protocol describes a self-validating system to determine the inhibitory potential of the compound against purified CA isozymes using a colorimetric esterase activity assay.
Principle: CAs exhibit esterase activity, hydrolyzing esters like 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be monitored spectrophotometrically at ~400 nm. An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4. Causality: Provides a stable pH environment optimal for enzyme activity.
-
Enzyme Stock: Prepare 1 mg/mL stock solutions of purified human CA isozymes (e.g., hCA I, II, and IX) in assay buffer. Store at -80°C.
-
Compound Stock: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in 100% DMSO.
-
Substrate Stock: Prepare a 10 mM stock solution of 4-Nitrophenyl Acetate (NPA) in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
100% Activity Control (Negative): 188 µL Assay Buffer + 2 µL DMSO.
-
0% Activity Control (Blank): 198 µL Assay Buffer + 2 µL DMSO (No enzyme).
-
Positive Control: Use Acetazolamide (a known pan-CA inhibitor) at a concentration known to give >90% inhibition (e.g., 1 µM).
-
-
Test Wells: Add 188 µL of Assay Buffer and 2 µL of the test compound dilution (in DMSO) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme Addition: Add 10 µL of a working dilution of the CA enzyme (e.g., final concentration of 2-5 nM) to all wells except the Blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: Allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the NPA substrate stock to all wells to initiate the reaction (final concentration 0.5 mM).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V, slope of Abs vs. time) for each well.
-
Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_negative - V_blank)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for characterizing a potential Carbonic Anhydrase inhibitor.
Part 2: Secondary Target Class — Protein Kinase Modulation
Scientific Rationale & Causality
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their critical role in cell signaling, proliferation, and survival makes them one of the most important target classes in drug discovery, especially in oncology.[8] The 1,3,4-thiadiazole scaffold has been successfully incorporated into molecules designed to inhibit various kinases, suggesting that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione could serve as a valuable starting point for kinase inhibitor development.[8][9][10] For instance, derivatives have been developed as inhibitors of EGFR (Epidermal Growth Factor Receptor), JNK (c-Jun N-terminal Kinase), and Abl (Abelson murine leukemia viral oncogene homolog 1), demonstrating the scaffold's versatility.[8][9][10]
Experimental Validation Workflow: In Vitro Kinase Panel Screening
Principle: The most efficient method to identify potential kinase targets is to screen the compound against a large, representative panel of purified protein kinases. Assays like ADP-Glo™ (Promega) quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Inhibition is observed as a decrease in the luminescent signal.
Step-by-Step Protocol (General):
-
Assay Setup: The assay is typically performed in a 384-well plate format by a specialized contract research organization (CRO) or a core facility with a kinase screening platform. The compound is usually tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.
-
Reaction Components:
-
Kinase: A specific kinase from the panel.
-
Substrate: The specific peptide or protein substrate for that kinase.
-
ATP: Provided at or near its Km concentration for each kinase. Causality: Using ATP at its Km makes the assay sensitive to both ATP-competitive and non-competitive inhibitors.
-
Test Compound: 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
-
-
Procedure:
-
The kinase, substrate, and test compound are combined in an appropriate kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The raw luminescent data is converted to percent inhibition relative to vehicle (DMSO) controls.
-
Results are typically presented as a heatmap or a list of kinases showing inhibition above a certain threshold (e.g., >50% inhibition).
-
"Hits" from this primary screen must be validated through follow-up dose-response curves to determine IC50 values.
-
Caption: High-level workflow for kinase inhibitor discovery and validation.
Part 3: Exploratory Target Area — Anti-Proliferative Activity in Oncology
Scientific Rationale & Causality
Beyond specific enzyme targets, a crucial initial assessment for any compound with potential in oncology is its ability to inhibit cancer cell growth (anti-proliferative or cytotoxic activity). The 1,3,4-thiadiazole scaffold is frequently found in compounds with significant cytotoxic effects against a wide range of human cancer cell lines.[9][11] This activity could be the result of inhibiting a primary target like CA IX or a specific kinase, or it could arise from other mechanisms such as inducing apoptosis, disrupting cell cycle progression, or inhibiting other essential cellular processes. Therefore, a cell-based viability screen is a foundational experiment.
Evidence from Structurally Related Compounds
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivative | MDA (Breast Cancer) | IC50 = 9 µM | [9] |
| Thiophene-thiadiazole derivative (20b) | HepG-2 (Liver), A-549 (Lung) | IC50 = 4.37 µM, 8.03 µM | [11] |
| N-(5-Nitrothiazol-2-yl)-thiadiazole derivative (70) | K562 (Leukemia) | IC50 = 7.4 µM (Abl Kinase) | [9] |
Experimental Validation Workflow: Cell Viability & Apoptosis Induction
Principle: An initial screen using a cell viability assay (like MTT or CellTiter-Glo®) will determine the concentration of the compound required to reduce cell viability by 50% (IC50). A positive result should be followed up with a mechanistic assay, such as a caspase activity assay, to determine if the observed cell death is mediated by apoptosis, a programmed and desirable form of cell death for an anti-cancer agent.
Step-by-Step Protocol: Cell Viability (CellTiter-Glo® Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize, count, and seed the cells into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight. Causality: Overnight adherence ensures cells are in a healthy, exponential growth phase before compound addition.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for 72 hours. Causality: A 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Caption: Decision workflow for mechanistic follow-up of cytotoxic activity.
Conclusion and Future Directions
The available evidence strongly suggests that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a compound of significant therapeutic potential. The most promising and mechanistically tractable initial targets are the carbonic anhydrases , particularly the tumor-associated isozyme CA IX. The thione moiety provides a validated zinc-binding pharmacophore, and a focused screening effort is highly warranted.
Secondary investigations should target protein kinases , as the thiadiazole scaffold has proven adaptable for this target class. A broad panel screen is the most efficient path forward to identify unexpected and potentially valuable activities. Finally, the compound's general anti-proliferative effects should be characterized across diverse cancer cell lines to uncover sensitivities that may point toward specific genetic dependencies or signaling pathways.
Successful identification of a primary target through these validation workflows will pave the way for lead optimization via structure-activity relationship (SAR) studies and subsequent evaluation in relevant in vivo disease models.
References
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - NIH. (2020). Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed Central. (n.d.). Available at: [Link]
-
Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed. (n.d.). Available at: [Link]
-
Carbonic Anhydrase Inhibitors - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. (n.d.). Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). Available at: [Link]
-
Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? - PubMed. (n.d.). Available at: [Link]
-
Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed. (n.d.). Available at: [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. (n.d.). Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis and Optimization of Thiadiazole Derivatives as a Novel Class of Substrate Competitive c-Jun N-terminal Kinase Inhibitors - PubMed. (2010). Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022). Available at: [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC - NIH. (n.d.). Available at: [Link]
-
Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). Available at: [Link]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed. (2022). Available at: [Link]
-
Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties | Chemical Science International Journal. (2015). Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (n.d.). Available at: [Link]
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. (n.d.). Available at: [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylated Thiadiazole Thione Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3][4] The introduction of a trifluoromethyl group at the 5-position and a thione functionality at the 2-position creates a unique chemical entity, 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, with significant potential for drug development. This technical guide delves into the critical structure-activity relationships (SAR) of analogues derived from this core, providing a framework for the rational design of novel therapeutic agents. We will explore the influence of structural modifications on biological activity, supported by experimental protocols and data-driven insights.
The Strategic Importance of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore due to its aromaticity, which imparts in vivo stability, and its ability to act as a hydrogen bond acceptor and a two-electron donor system.[3] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[5] The CF3 group can significantly influence the electronic properties of the heterocyclic ring, potentially modulating the compound's interaction with biological targets.[5] The thione group at the 2-position offers a reactive handle for further chemical modifications and can also contribute to the molecule's overall biological profile.
The convergence of these three structural features—the 1,3,4-thiadiazole ring, the trifluoromethyl group, and the thione moiety—creates a privileged scaffold for the development of potent and selective modulators of various biological targets. This guide will dissect the available literature to construct a cohesive understanding of the SAR of this promising class of compounds.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione analogues can be systematically explored by modifying different positions of the molecule. The following sections will detail the impact of these modifications.
The Inviolable Core: The 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring itself is considered the foundational pharmacophore. Its structural integrity is generally essential for maintaining biological activity. The arrangement of the two nitrogen atoms and the sulfur atom in the five-membered ring dictates the geometry and electronic distribution of the molecule, which are crucial for receptor binding.[3]
The Power of Fluorine: The 5-Trifluoromethyl Group
The trifluoromethyl group at the 5-position is a key determinant of activity. Its strong electron-withdrawing nature influences the acidity of the N-H proton at the 3-position and the overall electronic character of the thiadiazole ring.
-
Increased Potency: In many heterocyclic scaffolds, the introduction of a CF3 group leads to a significant increase in biological potency.[5] For instance, in a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides, the trifluoromethylphenyl moiety contributed to their anticancer activity.[6] Similarly, fluorinated pyrazolopyrimidines with a 1,3,4-thiadiazole ring showed enhanced anticancer activity.[5]
The Versatile Thione: Modifications at the 2-Position
The exocyclic sulfur atom of the thione group is a prime site for derivatization.
-
S-Alkylation and S-Arylation: Alkylation or arylation at the sulfur atom can lead to a diverse library of compounds with modulated lipophilicity and steric properties. The nature of the substituent can profoundly impact the biological activity. For example, a study on 2,5-disubstituted 1,3,4-thiadiazoles revealed that the structure of the alkyl pendant and the linker (S, SO, or SO2) dramatically impacted antibacterial activity against Helicobacter pylori.[7]
Exploring Chemical Space: Substitutions at the N-3 Position
The nitrogen atom at the 3-position is another critical point for modification. The N-H group can act as a hydrogen bond donor.
-
N-Alkylation and N-Arylation: Substitution on the N-3 nitrogen can influence the molecule's planarity and its ability to interact with target proteins. SAR studies on other 1,3,4-thiadiazole series have shown that the nature of the substituent at this position is crucial for activity. For example, in a series of antifungal 1,3,4-thiadiazole derivatives, replacing the substituent in the phenyl group at position 3 with electron-withdrawing groups led to a decrease in antifungal activity.[8]
The following diagram illustrates the key positions for modification on the 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione core to explore the structure-activity relationship.
Caption: Workflow for SAR exploration of the core scaffold.
Synthesis and Experimental Protocols
The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its analogues generally follows established synthetic routes for 1,3,4-thiadiazoles.
General Synthesis of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Core
A common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[9] The synthesis of the core scaffold can be achieved by reacting trifluoroacetic acid with thiocarbonohydrazide.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trifluoroacetic acid in a suitable solvent such as ethanol.
-
Addition of Reagent: Add thiocarbonohydrazide to the solution portion-wise with stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
Protocol for N-3 Alkylation/Arylation
-
Deprotonation: To a solution of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K2CO3 or NaH) to deprotonate the nitrogen at the 3-position.
-
Addition of Electrophile: Add the desired alkyl or aryl halide to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for S-2 Alkylation/Arylation
The thione can be converted to a thiol tautomer, which can then be alkylated.
-
Thiolate Formation: Treat a solution of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in a suitable solvent with a base to form the thiolate anion.
-
Nucleophilic Attack: Add the desired alkyl or aryl halide. The thiolate will act as a nucleophile, displacing the halide to form the S-substituted product.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for N-3 alkylation.
The following diagram outlines the general synthetic workflow for generating analogues.
Caption: Synthetic workflow for analogue generation.
Data Summary: Biological Activities
The biological activities of 1,3,4-thiadiazole derivatives are diverse and well-documented. While specific data for a large library of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione analogues is not extensively available in a consolidated form, we can extrapolate from related structures.
| Compound Class | Substituents | Observed Biological Activity | Reference |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | Varied alkyl and aryl groups | Antimicrobial, Anticancer, Anti-inflammatory | [1][4] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides | Trifluoromethylphenyl group | Anticancer | [6] |
| Fluorinated pyrazol[3,4-d]pyrimidines with a 1,3,4-thiadiazole ring | Trifluoromethyl group | Anticancer | [5] |
| 1,3,4-Thiadiazole derivatives | Halogen groups at ortho and meta positions of a phenyl ring at N-3 | Antimicrobial | [10] |
| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Amine groups | Diuretic | [4] |
Conclusion and Future Directions
The 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione scaffold represents a highly promising starting point for the development of novel therapeutic agents. The trifluoromethyl group is anticipated to enhance potency and metabolic stability, while the thione and the N-3 position provide avenues for extensive chemical modification to fine-tune the pharmacological profile.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogues. Key areas for investigation include:
-
Exploring a wide range of substituents at the N-3 and S-2 positions to build a comprehensive SAR profile.
-
Investigating various biological targets , including kinases, proteases, and microbial enzymes, given the broad spectrum of activity of the 1,3,4-thiadiazole class.
-
Conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.
-
Optimizing pharmacokinetic properties to identify lead candidates with favorable drug-like characteristics.
By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships outlined in this guide, researchers can unlock the full therapeutic potential of this exciting class of molecules.
References
-
Sawarkar, et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. JPRI, 33(62A), 232-257. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30159-30171. [Link]
-
Farghaly, T. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 18(3), 2685-2702. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30159-30171. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557-561. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557-561. [Link]
-
Geetha, D., et al. (2023). Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Amrita Vishwa Vidyapeetham. [Link]
-
Serban, G., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(14), 5367. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557-561. [Link]
-
Anonymous. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1515. [Link]
-
Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 21(23), 9266. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
Miller, L. H., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry, 103, 117677. [Link]
-
Anonymous. (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar. [Link]
-
Kim, Y. C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(24), 7689-7700. [Link]
-
Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(23), 5747. [Link]
-
Anonymous. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
review of the biological significance of trifluoromethylated heterocycles
An In-depth Technical Guide on the Biological Significance of Trifluoromethylated Heterocycles
Authored by a Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides a comprehensive technical review of the profound impact of trifluoromethylation on the biological activity of heterocyclic compounds. We will explore the unique physicochemical properties conferred by the CF3 group, delve into the synthetic strategies for its installation, and critically analyze its role in enhancing the efficacy, metabolic stability, and overall drug-like properties of a diverse range of bioactive molecules. Through a synthesis of seminal literature and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to leverage trifluoromethylated heterocycles in their own research and development endeavors.
The Trifluoromethyl Group: A Privileged Moiety in Bioactive Compound Design
The trifluoromethyl group is often considered a "superstar" substituent in drug discovery due to its unique combination of electronic and steric properties. Its introduction into a heterocyclic core can dramatically alter the parent molecule's biological profile.
Physicochemical Impact of the CF3 Group
The strategic incorporation of a CF3 group can predictably modulate several key molecular properties:
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration. The Hansch lipophilicity parameter (π) for a CF3 group is approximately 0.88, significantly increasing the overall lipophilicity of the parent molecule.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved pharmacokinetic profile.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment in the CF3 group, enabling it to participate in favorable non-covalent interactions with biological targets, such as dipole-dipole and ion-dipole interactions. It can also act as a hydrogen bond acceptor in some contexts.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby influencing its solubility, permeability, and target engagement.
Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (CH3) | Trifluoromethyl Group (CF3) | Impact on Drug Properties |
| van der Waals Radius (Å) | 2.0 | 2.7 | Increased steric bulk can influence binding conformation. |
| Electronegativity (Pauling Scale) | 2.20 (C), 2.55 (H) | 4.0 (F) | Strong electron-withdrawing effect. |
| Hansch Lipophilicity (π) | 0.56 | 0.88 | Enhanced membrane permeability. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increased in vivo half-life. |
Synthetic Strategies for the Introduction of the Trifluoromethyl Group
The installation of a CF3 group onto a heterocyclic ring is a non-trivial synthetic challenge that has been the focus of intense research. Modern synthetic methodologies have provided a robust toolbox for medicinal chemists.
Key Synthetic Approaches
-
Direct Trifluoromethylation: This involves the direct introduction of a CF3 group onto a pre-formed heterocyclic ring. Reagents such as the Togni reagent (a hypervalent iodine compound) and the Ruppert-Prakash reagent (TMSCF3) are widely used for this purpose under various catalytic conditions (e.g., photoredox catalysis).
-
Trifluoromethylation via Building Blocks: This strategy utilizes small, readily available molecules that already contain the CF3 group. These building blocks, such as trifluoroacetic acid and its derivatives, can be incorporated into the heterocyclic scaffold during its construction.
-
Late-Stage Trifluoromethylation: The ability to introduce a CF3 group at a late stage in a synthetic sequence is highly desirable as it allows for rapid diversification of complex molecules. Recent advances in C-H functionalization have made this approach increasingly feasible.
Diagram 1: Conceptual Workflow for Trifluoromethylated Heterocycle Synthesis
Caption: Role of the CF3 group in Celecoxib's COX-2 selectivity.
Fluoxetine (Prozac®): A Trifluoromethylated Phenylpiperidine in Depression
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders. The trifluoromethyl group is located on the phenoxy ring.
-
Pharmacokinetic Impact: The CF3 group in fluoxetine contributes to its long half-life by blocking a potential site of metabolic oxidation. This allows for once-daily dosing and contributes to its therapeutic efficacy.
-
Target Engagement: The electron-withdrawing nature of the CF3 group influences the electronic properties of the aromatic ring, which is important for its interaction with the serotonin transporter (SERT).
Fipronil: A Trifluoromethylated Phenylpyrazole in Pest Control
Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects. The trifluoromethylsulfinyl group on the phenylpyrazole core is essential for its insecticidal activity.
-
Mechanism of Action: Fipronil blocks the GABA-gated chloride channels in insects, leading to hyperexcitation and death. The trifluoromethylsulfinyl group plays a key role in the binding of fipronil to this ion channel.
-
Selective Toxicity: Fipronil exhibits greater affinity for insect GABA receptors than for mammalian receptors, providing a degree of selective toxicity.
Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole Derivative
This protocol provides a general method for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry, inspired by the synthesis of celecoxib analogs.
Objective: To synthesize 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Materials:
-
4-Methoxyhydrazine hydrochloride
-
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
-
Sodium acetate
-
Ethanol
-
Vilsmeier reagent (POCl3/DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Step 1: Cyclocondensation
-
To a solution of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add 4-methoxyhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrazole intermediate.
-
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 3.0 eq) to ice-cold dimethylformamide (DMF, 5.0 eq).
-
Add a solution of the crude pyrazole from Step 1 in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until pH ~7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
-
Self-Validation:
-
The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
The expected proton and carbon signals corresponding to the trifluoromethylated pyrazole structure should be observed.
-
The mass spectrum should show the correct molecular ion peak.
Future Perspectives and Conclusion
The strategic incorporation of trifluoromethyl groups into heterocyclic frameworks will undoubtedly continue to be a highly fruitful area of research in drug discovery and agrochemical development. The ongoing development of novel and efficient trifluoromethylation methodologies, particularly for late-stage functionalization, will further empower chemists to explore a wider chemical space and design next-generation bioactive molecules with enhanced properties. The proven track record of trifluoromethylated heterocycles in delivering successful therapeutic agents and crop protection products solidifies their position as a privileged structural class. A thorough understanding of the fundamental principles governing the impact of the CF3 group, coupled with the practical application of modern synthetic methods, will be essential for future innovations in this exciting field.
References
-
J.P. Bégué, D. Bonnet-Delpon, Bioorganic and Medicinal Chemistry of Fluorine, Wiley, 2008. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical reviews, 115(2), 650-682. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Seibert, K. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiadiazoles
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 1,3,4-thiadiazole scaffold has emerged as a pharmacologically significant heterocycle, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties[1][2][3]. The unique electronic and structural characteristics of the thiadiazole ring allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic profiles[2].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in antimicrobial susceptibility testing (AST). The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. While the 1,3,4-thiadiazole ring is a known pharmacophore, the specific antimicrobial properties of this trifluoromethyl-substituted derivative warrant thorough investigation. This document outlines detailed protocols for determining its in vitro efficacy against a panel of clinically relevant microorganisms, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Hypothesized Mechanism of Action: Insights from Thiadiazole Derivatives
While the precise mechanism of action for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is yet to be elucidated, the antimicrobial activity of related 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The sulfur atom within the thiadiazole ring can coordinate with metal ions that are crucial for the function of various microbial enzymes, thereby inhibiting their activity. Furthermore, the overall electronic and structural properties of these compounds allow them to interact with and disrupt key biochemical pathways necessary for microbial survival[2][4]. It is hypothesized that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione may exert its antimicrobial effects through similar mechanisms.
Physicochemical Properties and Stock Solution Preparation
A critical first step in any antimicrobial assay is the preparation of a stable, concentrated stock solution of the test compound. The solubility of the compound dictates the choice of solvent and the achievable concentration range for testing.
Solubility Profile: Based on data for the closely related compound 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is expected to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol[5]. It is imperative to perform a solubility test to confirm the optimal solvent and maximum solubility.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (e.g., 10 mg) in a sterile, conical tube.
-
Add a small volume of high-purity DMSO (e.g., 1 mL) to dissolve the compound, vortexing as necessary.
-
If needed, gently warm the solution to aid dissolution, but avoid excessive heat.
-
Once fully dissolved, bring the solution to a final volume with DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C or -80°C to maintain stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period[6][7][8].
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol for Broth Microdilution
Materials:
-
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione stock solution
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or broth
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile multichannel pipettes and tips
-
Incubator (35-37°C)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria[9][10][12]. This can be done visually against a Wickerham card or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm)[10].
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[13].
-
-
Preparation of the Microtiter Plate:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing the compound.
-
Add 100 µL of the compound stock solution, appropriately diluted in CAMHB to twice the highest desired test concentration, to well 1 of each test row.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 50 µL from well 10. This will result in a range of concentrations of the test compound.
-
Well 11 will serve as the Growth Control (GC), containing 50 µL of CAMHB and no compound.
-
Well 12 will be the Sterility Control (SC), containing 100 µL of uninoculated CAMHB.
-
A separate row should be set up for a positive control antibiotic.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the diluted microbial inoculum (prepared in Step 1) to wells 1 through 11. Do not inoculate the Sterility Control well (well 12).
-
The final volume in wells 1-11 will be 100 µL.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for microbial growth. The Growth Control well should show distinct turbidity. The Sterility Control well should remain clear.
-
The MIC is the lowest concentration of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Data Presentation and Quality Control
Effective data management and rigorous quality control are essential for the validity and reproducibility of antimicrobial susceptibility testing results.
Quantitative Data Summary
MIC values should be recorded in a clear and organized manner to facilitate comparison across different microbial strains and with control antibiotics.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | MIC of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 - 64 | [Experimental Result] | Vancomycin | [Expected Range] |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.125 - 64 | [Experimental Result] | Ciprofloxacin | [Expected Range] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.125 - 64 | [Experimental Result] | Gentamicin | [Expected Range] |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | 0.125 - 64 | [Experimental Result] | Fluconazole | [Expected Range] |
Quality Control (QC)
The integrity of the experimental results is dependent on a robust quality control system.
-
QC Strains: The use of well-characterized reference strains from recognized culture collections, such as the American Type Culture Collection (ATCC), is mandatory[14][15][16][17]. These strains have known susceptibility profiles to standard antibiotics, and the results obtained for the positive controls should fall within the acceptable ranges defined by CLSI or EUCAST guidelines[15][16][18].
-
Growth and Sterility Controls: The growth control must show adequate microbial growth, and the sterility control must remain clear. Failure to meet these criteria invalidates the results for that plate.
-
Inoculum Density: The final inoculum concentration is a critical variable. An inoculum that is too dense can lead to falsely high MIC values, while an overly dilute inoculum can result in falsely low MICs. Adherence to the 0.5 McFarland standard is crucial.
Agar Disk Diffusion Method (Qualitative Screening)
For a qualitative assessment of antimicrobial activity, the agar disk diffusion method is a simple and effective preliminary screening tool.
Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion assay.
Protocol for Agar Disk Diffusion
-
Prepare a microbial lawn: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Allow the plate to dry for a few minutes. Using sterile forceps, place a paper disk impregnated with a known amount of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione onto the agar surface. Gently press the disk to ensure complete contact. Place a positive control antibiotic disk and a blank disk (impregnated with the solvent used for the test compound) on the same plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. By adhering to standardized methodologies and incorporating rigorous quality controls, researchers can generate reliable and reproducible data to assess the potential of this and other novel thiadiazole derivatives as future antimicrobial agents. The determination of MIC values is a critical step in the drug discovery pipeline, providing essential information for further preclinical development, including mechanism of action studies and in vivo efficacy models.
References
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
- Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me.
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
-
Microbiology and Infectious Diseases. (2018). How to prepare 0.5 McFarland turbidity standard. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Kim, J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(5), 447-453. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Hindler, J. F., & Stelling, J. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 45(4), 1281-1288. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
-
ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
- Hardy Diagnostics. (n.d.). McFARLAND STANDARD.
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. [Link]
-
Brilhante, R. S., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263-267. [Link]
-
ChemBK. (2024). 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. [Link]
-
ResearchGate. (n.d.). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557-561. [Link]
-
Matysiak, J., & Niewiadomy, A. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(11), 3167. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 29627-29639. [Link]
-
Popiołek, Ł., et al. (2013). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 22(7), 3134-3145. [Link]
-
Onkol, T., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]
-
Wujec, M., & Paneth, A. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3167. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-. [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. altuner.me [altuner.me]
- 10. microbesinfo.com [microbesinfo.com]
- 11. dalynn.com [dalynn.com]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. bsac.org.uk [bsac.org.uk]
- 17. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Application Note: A Strategic Guide to the In Vitro Evaluation of 1,3,4-Thiadiazole Derivatives
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage with a wide array of biological targets.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a robust in vitro testing cascade for novel 1,3,4-thiadiazole derivatives. Our focus is on explaining the causality behind experimental choices to build a self-validating and logical screening strategy.[7]
Part 1: Foundational Experimental Design
A successful in vitro screening campaign begins not with the biological assay itself, but with fundamental characterization of the test compounds. Overlooking these initial steps can lead to misleading data and wasted resources.
Critical First Step: Solubility Assessment
Expert Insight: A compound must be in solution to exert its biological effect. Undissolved compound can cause light scattering in optical assays, leading to false positives, or simply be unavailable to interact with the target, leading to false negatives. Therefore, determining solubility early is non-negotiable.[8][9]
There are two key types of solubility to consider:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate.[10] This mimics the conditions of most high-throughput screening (HTS) assays.
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a buffer system after an extended incubation period (e.g., 24-48 hours).[10] This is more relevant for later-stage development and formulation.
Protocol: High-Throughput Kinetic Solubility by Nephelometry
Nephelometry measures the cloudiness (turbidity) of a solution by detecting scattered light, providing a rapid assessment of precipitation.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of each 1,3,4-thiadiazole derivative in 100% DMSO.
-
Plate Setup: In a clear 96- or 384-well plate, add phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve the highest desired test concentration (e.g., 200 µM), ensuring the final DMSO concentration is ≤1%.
-
Serial Dilution: Perform a serial dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a nephelometer. The lowest concentration at which a significant increase in scattered light is detected is the kinetic solubility limit.
Causality: By establishing the kinetic solubility limit, you define the maximum reliable concentration for all subsequent biological assays, preventing artifacts from compound precipitation.
Part 2: The In Vitro Screening Cascade
The screening cascade is a tiered approach designed to efficiently identify promising compounds. It begins with broad, high-throughput assays and progresses to more complex, mechanism-focused studies for the most active hits.
Tier 1 Assay: Anticancer Cytotoxicity (MTT Assay)
Many 1,3,4-thiadiazole derivatives exhibit potent anticancer activity.[4][12][13] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[14][15]
Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. The highest concentration should be below the compound's solubility limit. Replace the old medium with the compound-containing medium.
-
Self-Validation: Include these critical controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose (e.g., 0.5%). This establishes the baseline for 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
Tier 1 Assay: Antimicrobial Activity (MIC Assay)
The 1,3,4-thiadiazole core is also prevalent in compounds with antibacterial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: In a sterile 96-well plate, perform a two-fold serial dilution of each thiadiazole derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth).[19][21]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[19]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Self-Validation: Include these controls:
-
Growth Control: Well with broth and inoculum only (no compound).
-
Sterility Control: Well with broth only (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
Result Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[19]
Part 3: Target Identification and Mechanism of Action
For compounds showing significant activity in Tier 1 screens, the next step is to investigate their specific molecular targets and mechanism of action.
Tier 2 Assay: Enzyme Inhibition (Carbonic Anhydrase)
Many 1,3,4-thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[5][6][23] Acetazolamide, a sulfonamide-bearing 1,3,4-thiadiazole, is a clinically used CA inhibitor.[23]
Principle: CA activity can be measured by its esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be monitored spectrophotometrically at ~400 nm. An inhibitor will reduce the rate of this reaction.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation:
-
Enzyme: Purified human carbonic anhydrase II (hCA II).
-
Substrate: p-NPA in acetonitrile.
-
Buffer: Tris-HCl buffer, pH 7.4.
-
-
Assay Setup: In a 96-well plate, add buffer, a fixed concentration of hCA II enzyme, and varying concentrations of the thiadiazole inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor together for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate (p-NPA) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the reaction rate (V) for each inhibitor concentration. Determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Tier 3 Assay: Elucidating Anticancer Mechanism (Apoptosis)
If a compound is cytotoxic, it is crucial to understand how it kills cancer cells. Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[4] This can be investigated by measuring the activation of caspases, key executioner enzymes in the apoptotic pathway.[24]
Protocol: Caspase-Glo® 3/7 Assay (Promega)
This luminescent assay measures the activity of caspases-3 and -7.
-
Cell Treatment: Seed and treat cancer cells with the active thiadiazole derivative (at concentrations around its IC₅₀) in a white-walled 96-well plate for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer. A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured format. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different compounds.
Table 1: Example In Vitro Activity Data for 1,3,4-Thiadiazole Derivatives
| Compound ID | Max. Soluble Conc. (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | S. aureus MIC (µg/mL) | hCA II Inhibition IC₅₀ (µM) |
| TDZ-001 | >200 | 2.4 | >64 | 0.15 |
| TDZ-002 | 150 | 15.7 | 4 | 25.8 |
| TDZ-003 | >200 | >100 | >64 | >50 |
| Doxorubicin | N/A | 0.8 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 0.5 | N/A |
| Acetazolamide | N/A | N/A | N/A | 0.012 |
Interpretation:
-
TDZ-001 shows potent anticancer and enzyme inhibitory activity but no antibacterial effect.
-
TDZ-002 demonstrates moderate anticancer and good antibacterial activity but is a weak enzyme inhibitor.
-
TDZ-003 is inactive across the primary screens.
This structured approach allows for a logical, evidence-based progression of promising 1,3,4-thiadiazole derivatives from initial screening to mechanistic understanding, providing a solid foundation for further preclinical development.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Compound solubility measurements for early drug discovery. (2022-05-31). Computational Chemistry.
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies.
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PMC. Available at: [Link]
-
Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). MDPI. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. Available at: [Link]
-
Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Pak. J. Pharm. Sci.. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023-09-15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
-
Solubility Assessment Service. Creative Biolabs. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023-05-25). RSC Publishing. Available at: [Link]
-
Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Taylor & Francis Online. Available at: [Link]
-
Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). PMC. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. international-biopharma.com [international-biopharma.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. protocols.io [protocols.io]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
Application Note: A Validated Colorimetric Assay for Evaluating Carbonic Anhydrase Inhibition by 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
For: Researchers, scientists, and drug development professionals engaged in the characterization of novel enzyme inhibitors.
Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that are essential to a multitude of physiological processes.[1][2] These enzymes are proficient catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and CO2 transport.[3][4] The involvement of specific CA isoforms in the pathophysiology of various diseases, including glaucoma, epilepsy, and certain cancers, has established them as significant therapeutic targets.[5][6][7] Consequently, the discovery and characterization of potent and selective CA inhibitors are of paramount interest in drug development.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of CA inhibitors.[8] This application note provides a detailed, field-proven methodology for evaluating the inhibitory potential of a specific thiadiazole derivative, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, against carbonic anhydrase. The described protocol is based on a robust and high-throughput compatible colorimetric assay that measures the esterase activity of CA.[9][10]
Principle of the Assay: Monitoring Esterase Activity
While the physiological substrate for carbonic anhydrase is CO2, the enzyme also exhibits esterase activity, a property that is exploited for a convenient colorimetric assay.[9] This method utilizes p-nitrophenyl acetate (pNPA) as a substrate. In the presence of active carbonic anhydrase, pNPA is hydrolyzed to p-nitrophenol, a chromophore with a distinct yellow color that can be quantified by measuring the increase in absorbance at 405 nm.[1] The rate of this color change is directly proportional to the enzyme's activity. When an inhibitor, such as 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, binds to the enzyme, the rate of pNPA hydrolysis decreases.[10] By measuring this reduction in activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.[11][12]
Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase and its inhibition.
Materials and Reagents
For reliable and reproducible results, it is imperative to use high-purity reagents and calibrated instrumentation.
| Reagent/Material | Supplier Example | Catalog Number Example | Comments |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C4396 | Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | BenchChem | B2178 | Prepare stock solutions in DMSO. |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich | A6011 | A well-characterized, potent CA inhibitor.[2][3] |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | N8130 | Prepare fresh daily in acetonitrile or DMSO. |
| Tris-HCl Buffer (50 mM, pH 7.5) | - | - | Prepare with high-purity water. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | - | - | For dissolving the test compound and controls. |
| Acetonitrile, ACS Grade | - | - | For dissolving the substrate. |
| 96-well, clear, flat-bottom microplates | - | - | Essential for accurate absorbance readings. |
| Multi-channel pipettes | - | - | For efficient and accurate liquid handling. |
| Microplate reader | - | - | Capable of kinetic measurements at 405 nm. |
Step-by-Step Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations. All measurements should be performed in triplicate to ensure statistical validity.
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume. Filter sterilize and store at 4°C.
-
hCA II Working Solution: On the day of the assay, dilute the hCA II stock solution in cold Assay Buffer to the desired working concentration (e.g., 0.1 mg/mL). Keep on ice.
-
pNPA Substrate Solution (3 mM): Dissolve pNPA in acetonitrile or DMSO. This solution must be prepared fresh.
-
Inhibitor Stock Solutions (10 mM): Dissolve 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and Acetazolamide in DMSO.
-
Serial Dilutions of Inhibitors: Perform a serial dilution of the inhibitor stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).
Assay Procedure
-
Plate Setup: Carefully plan the layout of your 96-well plate to include blanks, negative controls (enzyme activity without inhibitor), positive controls (enzyme with a known inhibitor like Acetazolamide), and the test compound at various concentrations.[10]
-
Reagent Addition:
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control) to the corresponding wells.
-
Add 20 µL of the hCA II working solution to all wells except the blank wells (add 20 µL of Assay Buffer to the blank wells instead).
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 3 mM pNPA Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Caption: A streamlined workflow for the carbonic anhydrase inhibition assay.
Data Analysis and Interpretation
The primary output of this assay is the rate of reaction (change in absorbance per minute, ΔAbs/min).
-
Calculate Reaction Rates: For each well, determine the linear portion of the kinetic curve (absorbance vs. time) and calculate the slope (ΔAbs/min).
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of Sample / Rate of No-Inhibitor Control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[11][12][13]
Example Data Presentation
| Inhibitor Concentration [nM] | Log [Inhibitor] | % Inhibition (Mean ± SD) |
| 1 | 0 | 5.2 ± 1.1 |
| 10 | 1 | 25.8 ± 2.5 |
| 50 | 1.7 | 48.9 ± 3.1 |
| 100 | 2 | 70.1 ± 2.8 |
| 500 | 2.7 | 92.4 ± 1.9 |
| 1000 | 3 | 98.6 ± 0.8 |
| Calculated IC50 | ~51 nM |
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls must be included in every assay:
-
Blank: Contains all reagents except the enzyme. This accounts for any non-enzymatic hydrolysis of pNPA.
-
No-Inhibitor Control (Maximum Activity): Contains the enzyme, substrate, and the vehicle (DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Positive Control: A known CA inhibitor (Acetazolamide) should be run in parallel to validate the assay's performance and provide a benchmark for comparison.
Consistent results for these controls across experiments will validate the reliability of the data obtained for the test compound.
Conclusion
This application note provides a comprehensive and validated protocol for the evaluation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a carbonic anhydrase inhibitor. By adhering to this detailed methodology, researchers can reliably determine the inhibitory potency of this and other novel compounds, facilitating their progression in the drug discovery pipeline. The use of a colorimetric, high-throughput compatible assay ensures efficiency and reproducibility, making it an invaluable tool for academic and industrial research settings.
References
-
Jo, B. H., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]
-
Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
-
Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Retrieved from [Link]
-
YouTube. (2025, July 1). Visual Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. Retrieved from [Link]
-
Determination of carbonic anhydrase activity by Wilbur-Anderson in a 96-well plate reader. (2012, March 29). [Journal Name]. Retrieved from [Link]
-
Koch, J. C., & Weis, V. (2019, May 2). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]
-
BrainKart. (2017, October 30). Carbonic anhydrase inhibitors. Retrieved from [Link]
-
Abdiche, Y. N., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 411(1), 13-22. Retrieved from [Link]
-
YouTube. (2021, January 12). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
-
Angeli, A., et al. (2016). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 59(17), 8009-8017. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. Retrieved from [Link]
-
Maresca, A., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. Retrieved from [Link]
-
Kishida, K., et al. (1987). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Journal of Medicinal Chemistry, 30(4), 648-652. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the 1,3,4-Thiadiazole-2(3H)-thione Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3,4-Thiadiazole-2(3H)-thione Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3][4] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological effects, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][5][6] The unique electronic properties of the 1,3,4-thiadiazole nucleus, characterized by a mesoionic system with distinct regions of positive and negative charges, allow its derivatives to effectively traverse cellular membranes and interact with various biological targets.[7]
At the heart of many of these bioactive molecules lies the 1,3,4-thiadiazole-2(3H)-thione core. This structure is characterized by a tautomeric equilibrium between the thione and thiol forms, providing multiple reactive sites for chemical modification. This adaptability makes it an ideal starting point for the synthesis of diverse compound libraries, a critical step in modern drug discovery. This guide provides a detailed overview of the primary techniques for derivatizing this core, offering both mechanistic insights and practical, step-by-step protocols for key transformations.
Understanding the Core: Tautomerism and Reactivity
The 1,3,4-thiadiazole-2(3H)-thione core exists in a dynamic equilibrium between its thione and thiol tautomers. This phenomenon is crucial as it dictates the regioselectivity of derivatization reactions.
Caption: Thione-thiol tautomerism of the core.
The electron-deficient nature of the carbon atoms at the 2- and 5-positions makes them susceptible to nucleophilic attack, while the nitrogen and exocyclic sulfur atoms are nucleophilic and readily react with electrophiles.[8] This dual reactivity allows for a wide range of derivatization strategies.
Key Derivatization Strategies
The primary methods for modifying the 1,3,4-thiadiazole-2(3H)-thione core can be broadly categorized into three main approaches:
-
S-Alkylation/Arylation: Targeting the exocyclic sulfur atom.
-
N-Alkylation/Acylation: Targeting the endocyclic nitrogen atom.
-
Mannich Reactions: Introducing aminomethyl groups at the N-3 position.
Caption: Overview of major derivatization pathways.
Protocol 1: S-Alkylation/Arylation
Principle: The exocyclic sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. S-alkylation is a common and straightforward method to introduce a variety of substituents, which can significantly modulate the lipophilicity and biological activity of the resulting compounds.[9] This reaction typically proceeds via an SN2 mechanism.
Causality Behind Experimental Choices:
-
Base: A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the thiol tautomer, generating the more nucleophilic thiolate anion. The choice of base depends on the reactivity of the alkylating agent and the stability of the starting material.
-
Solvent: Polar aprotic solvents like acetone, DMF, or ethanol are commonly used to dissolve the reactants and facilitate the reaction. Acetone is often preferred for its ease of removal post-reaction.
-
Alkylating/Arylating Agent: A wide range of electrophiles can be employed, including alkyl halides (e.g., 2-bromoacetophenone derivatives), benzyl halides, and other activated systems.[7] The nature of the leaving group and the steric hindrance around the electrophilic center will influence the reaction rate.
Detailed Experimental Protocol: Synthesis of 2-((5-substituted-1,3,4-thiadiazol-2-yl)thio)acetophenone Derivatives
This protocol is adapted from the synthesis of potent antifungal agents.[7]
Step 1: Preparation of the Thiolate Salt
-
In a 100 mL round-bottom flask, dissolve 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol (1.0 eq) in 30 mL of acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
Step 2: S-Alkylation Reaction
-
To the stirred suspension, add the desired 2-bromoacetophenone derivative (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure S-alkylated derivative.
Step 4: Characterization
-
Determine the melting point of the purified product.
-
Characterize the structure using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[10][11]
| Reactant | Molar Eq. | Purpose |
| 5-substituted-1,3,4-thiadiazole-2-thiol | 1.0 | Starting Material |
| Anhydrous K2CO3 | 1.5 | Base for deprotonation |
| 2-Bromoacetophenone derivative | 1.1 | Alkylating Agent |
| Acetone | - | Solvent |
Protocol 2: N-Alkylation/Acylation
Principle: The endocyclic nitrogen atom at the 3-position can also act as a nucleophile, particularly under conditions that favor this site over the exocyclic sulfur. N-alkylation or N-acylation introduces substituents directly onto the heterocyclic ring, which can have a profound impact on the molecule's conformation and interaction with biological targets.
Causality Behind Experimental Choices:
-
Reaction Conditions: The regioselectivity between N- and S-alkylation can be influenced by factors such as the solvent, temperature, and the nature of the electrophile. Harder electrophiles may favor N-alkylation.
-
Protecting Groups: In some cases, it may be necessary to protect the sulfur atom to achieve selective N-alkylation.
-
Acylating Agents: Acyl chlorides or anhydrides are typically used for N-acylation, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the liberated acid.
Detailed Experimental Protocol: Synthesis of N-Acyl-5-phenyl-1,3,4-thiadiazol-2-amine
This protocol is based on the acylation of a 2-amino-1,3,4-thiadiazole derivative.[12]
Step 1: Dissolution of Starting Material
-
In a 50 mL flask, suspend 5-phenyl-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
Step 2: Acylation Reaction
-
Add solid sodium bicarbonate (2.0 eq) to the suspension.
-
Add the desired acid chloride (e.g., acetyl chloride) (1.2 eq) dropwise to the stirred mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield the pure N-acylated product.
Step 4: Characterization
-
Confirm the structure and purity of the final compound using appropriate analytical techniques (MP, FT-IR, NMR).
| Reactant | Molar Eq. | Purpose |
| 5-phenyl-1,3,4-thiadiazol-2-amine | 1.0 | Starting Material |
| Acid Chloride | 1.2 | Acylating Agent |
| Sodium Bicarbonate | 2.0 | Base |
| Anhydrous THF | - | Solvent |
Protocol 3: N-Mannich Reaction
Principle: The Mannich reaction is a powerful C-C and C-N bond-forming reaction that introduces an aminomethyl group onto an acidic proton located on a nitrogen atom. In the context of the 1,3,4-thiadiazole-2(3H)-thione core, the proton on the N-3 nitrogen is sufficiently acidic to participate in this reaction. This derivatization is particularly valuable for introducing diverse amine functionalities, which can enhance water solubility and provide new points for interaction with biological receptors.[13][14][15]
Causality Behind Experimental Choices:
-
Reagents: The reaction involves three components: the active hydrogen compound (the thiadiazole), formaldehyde (or another aldehyde), and a primary or secondary amine.
-
Mechanism: The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde, which then acts as the electrophile and is attacked by the nucleophilic nitrogen of the thiadiazole ring.
-
Solvent: Ethanol is a common solvent for Mannich reactions as it effectively dissolves the reactants and facilitates the reaction at room temperature or with gentle heating.
Detailed Experimental Protocol: Synthesis of 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (Illustrative for Thiadiazoles)
This protocol is adapted from a similar synthesis involving an oxadiazole core, which follows the same principle.[13][14]
Step 1: Preparation of the Reaction Mixture
-
In a 100 mL flask, dissolve 5-(substituted)-1,3,4-thiadiazole-2(3H)-thione (1.0 eq) in 25 mL of ethanol.
-
To this solution, add an aqueous solution of formaldehyde (37%, 1.5 eq).
-
Then, add the desired primary or secondary amine (e.g., aniline or a substituted piperazine) (1.1 eq).
Step 2: Reaction
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight.
-
Monitor the formation of the product, which often precipitates from the reaction mixture, by TLC.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 4: Characterization
-
Analyze the purified N-Mannich base by melting point determination, FT-IR, 1H-NMR, and 13C-NMR to confirm its structure.
| Reactant | Molar Eq. | Purpose |
| 5-substituted-1,3,4-thiadiazole-2(3H)-thione | 1.0 | Active Hydrogen Compound |
| Formaldehyde (37% aq.) | 1.5 | Aldehyde Component |
| Primary/Secondary Amine | 1.1 | Amine Component |
| Ethanol | - | Solvent |
Conclusion
The 1,3,4-thiadiazole-2(3H)-thione core is a highly versatile and reactive scaffold that offers multiple avenues for chemical modification. The strategic application of S-alkylation, N-alkylation/acylation, and Mannich reactions allows for the synthesis of a vast array of derivatives with diverse physicochemical properties and biological activities. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively explore the chemical space around this important heterocyclic system, paving the way for the discovery of new and improved therapeutic agents.
References
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.).
- Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (n.d.). Oriental Journal of Chemistry.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). Molecules.
- 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
- Chemical Reactivity of 1,3,4-Thiadiazole. (n.d.). ChemicalBook.
- Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. (n.d.). J-Stage.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (2024).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
- Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). IJRASET.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 9. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
Application Notes and Protocols for Developing Assays for Novel Thiadiazole-Based Enzyme Inhibitors
Introduction: The Thiadiazole Scaffold in Enzyme Inhibition
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of these therapeutic actions stems from the ability of thiadiazole derivatives to selectively inhibit enzymes involved in critical disease pathways.[3][4] Developing robust and reliable assays to identify and characterize these novel thiadiazole-based enzyme inhibitors is a cornerstone of the drug discovery process.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret assays for the evaluation of thiadiazole-based enzyme inhibitors. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Initial Screening of Thiadiazole-Based Inhibitors
The primary objective of the initial screening phase is to identify "hit" compounds from a library of thiadiazole derivatives that exhibit inhibitory activity against the target enzyme.[6] High-throughput screening (HTS) methodologies are often employed at this stage to efficiently assess a large number of compounds.[7]
Principle of the Initial Inhibition Assay
The fundamental principle of an initial enzyme inhibition assay is to measure the catalytic activity of the target enzyme in the presence and absence of the test compound.[6] A reduction in enzyme activity in the presence of the compound indicates potential inhibition. Most enzymatic screens are designed to identify inhibitors regardless of their specific mode of action.[5][8]
General Protocol for Initial Single-Concentration Screening
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Thiadiazole compound library (dissolved in a suitable solvent, e.g., DMSO)
-
96- or 384-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each thiadiazole compound from the library into individual wells of the microplate. A typical screening concentration is 10-20 µM.
-
Controls:
-
Negative Control (100% activity): Wells containing enzyme, substrate, and assay buffer with the same concentration of solvent (e.g., DMSO) used for the compounds.
-
Positive Control (0% activity): Wells containing a known inhibitor of the enzyme or wells without the enzyme.
-
-
Enzyme Addition: Add the appropriate volume of a diluted enzyme solution to each well, except for the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the potential inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the enzyme-specific substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time, ensuring that the reaction in the negative control wells is in the linear range (less than 10% of substrate is consumed).[9]
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader. The choice of detection method depends on the nature of the substrate and product.[10]
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Causality Behind Experimental Choices:
-
Single High Concentration: Using a relatively high concentration of the test compound in the initial screen increases the probability of identifying even weak inhibitors.
-
Pre-incubation Step: This step is crucial to allow time for the inhibitor to bind to the enzyme, especially for inhibitors with slow binding kinetics.[1]
-
Linear Reaction Range: Ensuring the reaction is in the linear range is critical for accurate measurement of the initial reaction velocity, which is the parameter being inhibited.[9]
Part 2: Potency Determination - IC50 Value
Once "hit" compounds are identified, the next step is to quantify their potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a thiadiazole-based enzyme inhibitor.
Detailed Protocol for IC50 Determination
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the "hit" thiadiazole compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Set up the assay in a microplate as described in the initial screening protocol, but instead of a single concentration, add the different dilutions of the inhibitor to the wells.
-
Execution: Follow the same steps for pre-incubation, reaction initiation, incubation, and signal detection as in the initial screen.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor at the inflection point of the curve.[11]
-
Data Presentation: IC50 Values
| Thiadiazole Compound | Target Enzyme | IC50 (µM) |
| Compound A | Kinase X | 0.5 ± 0.05 |
| Compound B | Protease Y | 2.1 ± 0.2 |
| Compound C | Phosphatase Z | 15.8 ± 1.5 |
| Caption: Example table summarizing the IC50 values of different thiadiazole compounds against their target enzymes. |
Trustworthiness of the Protocol: This protocol includes positive and negative controls at each step to ensure the assay is performing correctly. The use of a full dose-response curve, rather than a single point, provides a more accurate and reliable measure of inhibitor potency.[13]
Part 3: Elucidating the Mechanism of Action (MOA)
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization in drug discovery.[5][14] Mechanism of action (MOA) studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and whether the inhibition is reversible or irreversible.[15][16]
Differentiating Reversible and Irreversible Inhibition
A key initial step in MOA studies is to distinguish between reversible and irreversible inhibitors. Irreversible inhibitors typically form a covalent bond with the enzyme.[17]
"Jump-Dilution" Protocol:
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x Ki) for a prolonged period to allow for binding.[5]
-
Dilution: Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate. This reduces the concentration of the free inhibitor to a non-inhibitory level.
-
Activity Measurement: Monitor the enzyme activity over time.
-
Reversible Inhibition: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity over time.[5]
-
Irreversible Inhibition: If the inhibitor is irreversible, the enzyme activity will not recover, as the inhibitor remains covalently bound.[5]
-
Determining the Mode of Reversible Inhibition using Michaelis-Menten Kinetics
For reversible inhibitors, the mode of inhibition can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations. This involves generating Michaelis-Menten plots and their linear transformations, such as the Lineweaver-Burk plot.[18][19][20]
Protocol for Kinetic Studies:
-
Varying Substrate Concentrations: For a fixed concentration of the inhibitor, measure the initial reaction velocity at a range of substrate concentrations.
-
Varying Inhibitor Concentrations: Repeat step 1 with several different fixed concentrations of the inhibitor, and also in the absence of the inhibitor.
-
Data Plotting:
-
Plot the initial velocity (V) versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Plot the reciprocal of the velocity (1/V) versus the reciprocal of the substrate concentration (1/[S]) to generate Lineweaver-Burk plots.[15]
-
Interpreting Lineweaver-Burk Plots for Different Inhibition Modes
Caption: Lineweaver-Burk plots illustrating the effects of different types of reversible enzyme inhibition.
Interpretation of Kinetic Data:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Appears to Increase | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Caption: Summary of the effects of different modes of reversible inhibition on kinetic parameters.[15] |
Causality and Trustworthiness:
-
Competitive inhibitors bind to the active site of the free enzyme, competing with the substrate. At high substrate concentrations, the substrate can outcompete the inhibitor, so the Vmax is unchanged.[15]
-
Non-competitive inhibitors bind to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the concentration of active enzyme, thus lowering Vmax, but does not affect substrate binding (Km is unchanged).
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex. This reduces both Vmax and Km.
By systematically analyzing the changes in Vmax and Km, the mode of inhibition can be reliably determined.
Part 4: Validation in a Cellular Context
While biochemical assays are essential for initial characterization, it is crucial to validate the activity of thiadiazole-based inhibitors in a more physiologically relevant environment.[5][21] Cell-based assays can provide insights into a compound's cell permeability, off-target effects, and overall efficacy in a living system.[22][23][24]
General Protocol for a Cell-Based Inhibition Assay
Materials:
-
Cell line expressing the target enzyme
-
Cell culture medium and supplements
-
Thiadiazole inhibitor
-
Cell lysis buffer
-
Assay reagents to measure a downstream signaling event or product formation
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole inhibitor for a specific duration.
-
Cell Lysis: After the treatment period, wash the cells and lyse them to release the intracellular components.
-
Target Engagement/Activity Measurement: Measure the activity of the target enzyme or the level of a downstream biomarker that is modulated by the enzyme's activity. This can be done using various techniques, such as Western blotting, ELISA, or reporter gene assays.
-
Data Analysis: Determine the cellular IC50 value by plotting the measured response against the inhibitor concentration.
Expertise and Experience: A discrepancy between biochemical and cellular IC50 values is common.[24] A potent inhibitor in a biochemical assay may show weak activity in a cell-based assay due to poor cell permeability or rapid metabolism. Conversely, a compound might be more potent in cells due to active transport or accumulation. Understanding these potential differences is key to interpreting the results.[5]
Conclusion
The successful development of novel thiadiazole-based enzyme inhibitors relies on a systematic and rigorous assay cascade. This guide has outlined a comprehensive approach, from initial high-throughput screening to detailed mechanism of action studies and cellular validation. By understanding the scientific principles behind each protocol and incorporating self-validating controls, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.
References
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Tipton, K. F., & Langley, E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(7), 11808–11841. Available at: [Link]
-
Enzyme Inhibition. (2022). In Chemistry LibreTexts. Available at: [Link]
-
Serag, N. M., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 25(8), 4483. Available at: [Link]
-
Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. Available at: [Link]
-
Dunn, B. M., & Goodner, B. W. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1041. Available at: [Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (n.d.). BellBrook Labs. Available at: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2023). Journal of Heterocyclic Chemistry, 60(8), 1345-1367. Available at: [Link]
-
Michaelis-Menten Kinetics. (2024). In TeachMePhysiology. Available at: [Link]
-
Drug Discovery Resources. (n.d.). Drug Hunter. Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2023). Molecules, 28(24), 8031. Available at: [Link]
-
IC50 Determination. (n.d.). edX. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Available at: [Link]
-
Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2020). Food and Chemical Toxicology, 145, 111751. Available at: [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]
-
An overview of biological activities of thiadiazole derivatives. (2024). Journal of Molecular Structure, 1301, 137351. Available at: [Link]
-
Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. (2023). Journal of Molecular Structure, 1286, 135543. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Available at: [Link]
-
Michaelis–Menten kinetics. (n.d.). In Wikipedia. Available at: [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(17), 5979-5981. Available at: [Link]
-
Enzyme inhibitor. (n.d.). In Wikipedia. Available at: [Link]
-
Assay Guidance Manual for Drug Discovery: Technologies That Matter. (2019). SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(1), 3-4. Available at: [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3856-3863. Available at: [Link]
-
Drug Discovery & Development. (n.d.). Pharma and Biotech Insights. Available at: [Link]
-
Basics of enzyme kinetics graphs. (n.d.). Khan Academy. Available at: [Link]
-
Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). Molecules, 29(10), 2351. Available at: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry, 10, 988222. Available at: [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2021). Pharmaceutical Sciences, 27(4), 540-551. Available at: [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2016). Parasitology Research, 115(8), 2915–2927. Available at: [Link]
-
Michaelis-Menten enzyme kinetics & enzyme activity, activity units, & specific activity. (2024). YouTube. Available at: [Link]
-
Drug Discovery 101: Insights from Industry, Thoughts on academic and industry partnerships. (n.d.). Broad Institute. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(21), 12446–12489. Available at: [Link]
-
1,3,4-Thiadiazole Based Anticancer Agents. (2021). Current Medicinal Chemistry, 28(28), 5693-5722. Available at: [Link]
-
Enzyme Assay Design for High-Throughput Screening. (n.d.). OUCI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 11. courses.edx.org [courses.edx.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. Khan Academy [khanacademy.org]
- 20. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. news-medical.net [news-medical.net]
- 24. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a Chemical Probe
Introduction: The Strategic Utility of the Trifluoromethyl-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring represents a privileged scaffold in medicinal chemistry and chemical biology, renowned for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocycle is a cornerstone in the design of various therapeutic agents, including antimicrobial and anticancer drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, as seen in 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, is a well-established medicinal chemistry tactic to enhance crucial molecular properties. The high electronegativity and lipophilicity of the CF₃ group can significantly improve a molecule's metabolic stability, cell permeability, and binding affinity for its biological targets.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a chemical probe. While direct and extensive research on this specific molecule as a probe is emerging, its structural features strongly suggest its utility as an inhibitor of zinc-dependent metalloenzymes, particularly carbonic anhydrases (CAs). The thione group is known to act as a zinc-binding moiety, a characteristic feature of many non-sulfonamide CA inhibitors.[3]
Predicted Mechanism of Action: Targeting Carbonic Anhydrase
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and ion secretion. Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and various cancers, making them important therapeutic targets.[4][5]
The proposed mechanism for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a CA inhibitor involves the coordination of the exocyclic sulfur atom (thione) to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The trifluoromethyl group likely contributes to the binding affinity and selectivity for different CA isoforms by engaging in favorable interactions within the hydrophobic pockets of the active site.
Figure 1: Proposed inhibition of Carbonic Anhydrase.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay quantifies the esterase activity of carbonic anhydrase, which is inhibited in the presence of the probe. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[5]
Materials and Reagents:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (p-NPA, Substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: Dilute the CA stock solution to the desired final concentration in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and acetazolamide in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Stock Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer and inhibitor/vehicle to the respective wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: Workflow for the in vitro Carbonic Anhydrase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
To assess the functional consequences of enzyme inhibition in a cellular context, a proliferation assay can be performed. This is particularly relevant if the target CA isoform is known to be involved in cancer cell proliferation.
Materials and Reagents:
-
Human cancer cell line (e.g., a line known to express a target CA isoform)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Quantitative Data Summary
While specific inhibitory constants for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione are not extensively published, data from structurally related 1,3,4-thiadiazole-2-thione derivatives against various human (h) CA isoforms provide a strong rationale for its potential activity.
| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |
| 1,3,4-Thiadiazole-2-thione derivatives | hCA I | 2.55 - 222 µM | [3] |
| 1,3,4-Thiadiazole-2-thione derivatives | hCA II | 2.0 - 433 µM | [3] |
| 1,3,4-Thiadiazole-2-thione derivatives | hCA IX (Tumor-associated) | 1.25 - 148 µM | [3] |
| Trifluoromethyl-phenyl-1,3,4-thiadiazole derivative | Abl protein kinase | IC₅₀ = 7.4 µM | [2] |
Note: The above data for CA inhibition are for a series of derivatives and establish a proof-of-concept for the inhibitory potential of the scaffold. The trifluoromethyl group on the target compound is expected to influence potency and selectivity. The data on Abl kinase inhibition highlights the versatility of the trifluoromethyl-1,3,4-thiadiazole scaffold.[2]
Conclusion and Future Directions
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a promising chemical probe for the investigation of zinc-dependent metalloenzymes, with a strong theoretical and empirical basis for its activity as a carbonic anhydrase inhibitor. The provided protocols offer a robust starting point for characterizing its inhibitory profile and cellular effects. Further investigations should focus on determining its isoform selectivity across the CA family and exploring its potential against other metalloenzymes or kinases. The versatility of the 1,3,4-thiadiazole scaffold suggests that this compound could be a valuable tool in chemical biology and drug discovery.
References
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, E79, 557-561. Available at: [Link]
-
Altinop, Z., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(11), 2947. Available at: [Link]
-
El-Emam, A. A., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 15(22), 6960-6968. Available at: [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4371. Available at: [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Formulation Strategies for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in Early-Phase In Vivo Studies
Introduction: Navigating the Preclinical Formulation of a Novel Thiadiazole Derivative
The successful in vivo evaluation of a novel therapeutic candidate is critically dependent on the development of a stable and bioavailable formulation. This application note provides a detailed guide for the formulation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, a heterocyclic compound with potential therapeutic applications. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds promising for drug development. However, such modifications often lead to poor aqueous solubility, a significant hurdle in achieving adequate systemic exposure in preclinical models.
This document outlines a systematic approach to formulation development, beginning with the physicochemical characterization of the active pharmaceutical ingredient (API). Based on these properties, we present two distinct formulation strategies: a micronized suspension for oral administration and a co-solvent/cyclodextrin-based solution suitable for intravenous or oral dosing. Each protocol is designed to be a self-validating system, with built-in quality control steps to ensure the integrity and performance of the final formulation. The causality behind experimental choices is explained to provide researchers with the rationale to adapt these protocols to their specific needs.
Physicochemical Characterization: Understanding the Molecule
A thorough understanding of the physicochemical properties of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is the cornerstone of a rational formulation design. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its structural motifs, including the 1,3,4-thiadiazole core, the trifluoromethyl group, and the thione functionality.
Key Physicochemical Considerations:
-
Tautomerism: The 1,3,4-thiadiazole-2(3H)-thione moiety can exist in a thione-thiol tautomeric equilibrium. The thiol form is more acidic and can influence solubility and stability, especially in different pH environments.
-
Aqueous Solubility: The presence of the lipophilic trifluoromethyl group is expected to result in low aqueous solubility.
-
pKa: The thiol tautomer is expected to have an acidic pKa, influencing its solubility in a pH-dependent manner.
-
LogP: The trifluoromethyl group will contribute to a higher octanol-water partition coefficient (LogP), indicating a lipophilic nature.
-
Stability: Thione compounds can be susceptible to oxidation and hydrolysis. Therefore, the stability of the compound in various formulation vehicles should be assessed.
A summary of the estimated physicochemical properties of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is presented in Table 1.
Table 1: Estimated Physicochemical Properties of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
| Property | Estimated Value/Characteristic | Rationale/Implication for Formulation |
| Molecular Weight | ~186.15 g/mol | Standard for small molecule drugs. |
| Aqueous Solubility | Very Low | Will likely require enabling formulation technologies. |
| pKa | 4-6 (acidic) | pH-dependent solubility; potential for salt formation. |
| LogP | 1.5 - 2.5 | Lipophilic nature; may favor lipid-based formulations. |
| Physical Form | Likely crystalline solid | Particle size reduction can enhance dissolution. |
| Stability | Potential for oxidation | Formulation should protect against degradation. |
Formulation Development Workflow: A Strategic Approach
The selection of an appropriate formulation strategy is guided by the physicochemical properties of the API and the intended route of administration. The following workflow provides a logical progression for developing a suitable formulation for in vivo studies.
Caption: Formulation Development Workflow.
Protocol 1: Micronized Suspension for Oral Administration
For early-phase toxicology and efficacy studies, a simple aqueous suspension is often the preferred formulation approach for poorly soluble compounds. Micronization of the API increases the surface area, which can enhance the dissolution rate in the gastrointestinal tract.
Rationale for this Approach:
-
Ease of Preparation: Suspensions are relatively straightforward to prepare and scale-up for preclinical studies.
-
High Drug Loading: This method can accommodate a wide range of doses.
-
Mimics Clinical Formulation: Oral solid dosage forms often rely on the dissolution of crystalline API in the GI tract.
Materials and Equipment:
-
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (micronized)
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in purified water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Step-by-Step Protocol:
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding carboxymethylcellulose sodium to purified water while stirring continuously until a clear, uniform solution is formed.
-
Wetting the API: In a mortar, add the accurately weighed micronized API. Add a small amount of the wetting agent (Tween 80) and triturate to form a smooth, uniform paste. This step is crucial to ensure that the hydrophobic API particles are adequately dispersed in the aqueous vehicle.
-
Dispersion: Gradually add the suspending vehicle to the paste while continuously triturating to form a homogenous suspension.
-
Final Volume Adjustment: Transfer the suspension to a calibrated volumetric flask. Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the flask to ensure complete transfer of the API. Adjust to the final volume with the suspending vehicle.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniform distribution of the API particles.
-
Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.
Quality Control for the Suspension:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogenous, uniform suspension |
| Particle Size | Laser diffraction | D90 < 20 µm (or as per study requirements) |
| pH | pH meter | Within a specified range (e.g., 6.0-7.5) |
| Assay | HPLC | 90-110% of the target concentration |
| Stability | HPLC analysis over time | No significant degradation; particles remain suspended |
Protocol 2: Co-solvent/Cyclodextrin Solution for Intravenous or Oral Administration
For studies requiring immediate systemic exposure or for compounds with extremely low oral bioavailability even as a suspension, a solution formulation is necessary. A co-solvent system can increase the solubility of lipophilic compounds. The addition of a cyclodextrin can further enhance solubility and potentially improve stability by forming inclusion complexes with the API.
Rationale for this Approach:
-
Complete Solubilization: Ensures the drug is in a dissolved state, maximizing its potential for absorption.
-
Suitable for IV Administration: Solutions are generally the only acceptable formulation for intravenous injection.
-
Enhanced Oral Bioavailability: By overcoming the dissolution rate-limiting step, a solution can significantly improve oral absorption.
Materials and Equipment:
-
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
-
Co-solvent (e.g., Polyethylene glycol 400, Propylene glycol)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Purified water or saline
-
Vortex mixer
-
Sonicator
-
pH meter
-
Sterile filters (for IV preparations)
Step-by-Step Protocol:
-
Co-solvent and Cyclodextrin Dissolution: In a suitable container, dissolve the required amount of hydroxypropyl-β-cyclodextrin in the co-solvent (e.g., PEG 400). Gentle warming and sonication can aid in dissolution.
-
API Dissolution: Accurately weigh the API and add it to the co-solvent/cyclodextrin mixture. Vortex and sonicate until the API is completely dissolved.
-
Aqueous Phase Addition: Slowly add the aqueous phase (purified water or saline) to the organic solution while continuously stirring or vortexing. The rate of addition is critical to prevent precipitation of the API.
-
Final Volume and pH Adjustment: Adjust to the final volume with the aqueous phase. Measure the pH and adjust if necessary using a suitable buffer.
-
Sterilization (for IV): For intravenous administration, filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution in a tightly sealed, light-resistant container at a controlled temperature.
Quality Control for the Solution:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, particle-free solution |
| pH | pH meter | Within a specified range (e.g., 6.5-7.5) |
| Assay | HPLC | 95-105% of the target concentration |
| Sterility (for IV) | As per pharmacopeial standards | Sterile |
| Endotoxin (for IV) | As per pharmacopeial standards | Within acceptable limits |
| Stability | HPLC analysis over time | No significant degradation or precipitation |
Stability Considerations and Self-Validating Systems
The chemical stability of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in the chosen formulation is paramount. The thione moiety can be susceptible to oxidation. Therefore, stability studies should be conducted under the intended storage conditions and should include analysis for both the parent compound and potential degradants.
A self-validating protocol incorporates in-process controls and final product testing to ensure the formulation meets the required specifications. For example, visual inspection for precipitation after the addition of the aqueous phase in the co-solvent protocol provides an immediate check on the solubility limits. Similarly, regular particle size analysis of the suspension ensures that particle growth, which could affect bioavailability, is not occurring during storage.
Conclusion
The formulation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione for in vivo studies requires a strategic approach that addresses its anticipated poor aqueous solubility. The detailed protocols for a micronized suspension and a co-solvent/cyclodextrin-based solution provide robust starting points for researchers. The choice between these formulations will depend on the specific objectives of the in vivo study, including the desired route of administration and pharmacokinetic profile. By adhering to the principles of physicochemical characterization, rational formulation design, and rigorous quality control, researchers can develop a formulation that enables the reliable and successful in vivo evaluation of this promising therapeutic candidate.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4436654, 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-. [Link]
-
Pharmapproach. Excipients Used in the Formulation of Pharmaceutical Suspensions. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
National Center for Biotechnology Information. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. [Link]
-
MDPI. Trifluoromethylated Heterocycles. [Link]
-
Pharmaguideline. Excipients Used in Formulation of Liquid Dosage Forms. [Link]
-
MDPI. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. [Link]
-
National Center for Biotechnology Information. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 3. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantifying 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in biological samples
Topic: Analytical Methods for Quantifying 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Authored By: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (TFTT) in biological matrices such as plasma and serum. The 1,3,4-thiadiazole ring is a pharmacologically significant heterocycle, and compounds containing this moiety are of increasing interest in drug discovery for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of these compounds in biological systems is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide focuses on leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, and provides detailed protocols for sample preparation and method validation, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (TFTT) is a small molecule characterized by the presence of a trifluoromethyl group, which enhances metabolic stability and lipophilicity, and a thione group, which can exist in tautomeric equilibrium with a thiol form.[3] These structural features necessitate a robust and specific analytical method to accurately measure its concentration in complex biological fluids. The primary challenges in developing such an assay include:
-
Matrix Effects: Biological samples like plasma are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[4][5]
-
Analyte Stability: The thione-thiol tautomerism and potential for metabolic degradation require careful handling and storage of samples to ensure the integrity of the analyte.
-
Sensitivity Requirements: Pharmacokinetic studies often require the measurement of low concentrations of the drug and its metabolites, demanding a highly sensitive method with a low limit of quantification (LOQ).
This guide will address these challenges by presenting a systematic approach to method development, from sample collection to final data analysis.
Foundational Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like TFTT in biological matrices, LC-MS/MS is the methodology of choice due to its superior sensitivity, selectivity, and speed.[6][7] The liquid chromatography (LC) component separates the analyte of interest from matrix components, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
Diagram: General LC-MS/MS Workflow
Caption: High-level workflow for bioanalytical quantification using LC-MS/MS.
Protocol: Sample Handling and Preparation
The quality of analytical results is directly dependent on the integrity of the samples.[4] Proper collection, processing, and storage are critical first steps.
Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA). EDTA plasma is often preferred over serum as the clotting process in serum can release compounds that interfere with the analysis.[4][8]
-
Processing: Centrifuge the blood samples at approximately 2000 x g for 15-20 minutes at 4°C within one hour of collection.[4]
-
Storage: Immediately transfer the resulting plasma supernatant to clearly labeled polypropylene tubes and store frozen at -80°C until analysis. Avoid repeated freeze-thaw cycles, which can degrade the analyte.[4]
Sample Extraction Strategy: Removing Interferences
The primary goal of sample preparation is to isolate TFTT from matrix components, particularly proteins and phospholipids, which can suppress the MS signal and clog the LC column.[5] The choice of method depends on the physicochemical properties of TFTT, the required LOQ, and desired throughput.
-
Principle: A simple and rapid method where a cold organic solvent is added to the plasma sample to denature and precipitate proteins. This is an effective first-pass strategy for method development.
-
Causality: Acetonitrile is often the solvent of choice as it precipitates proteins more effectively than methanol.[9] Using a cold solvent and allowing precipitation at low temperatures enhances the efficiency of protein removal.
Step-by-Step Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of TFTT).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex to mix, and inject into the LC-MS/MS system.
-
Principle: This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. It provides a cleaner extract than PPT.
-
Causality: The choice of organic solvent is critical. Given the trifluoromethyl group, TFTT is expected to have moderate to high hydrophobicity (a higher log P value).[5] Therefore, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points. The pH of the aqueous phase can be adjusted to ensure TFTT is in its neutral, more organic-soluble form.
Step-by-Step Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the IS working solution.
-
Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate) to stabilize the pH.
-
Add 600 µL of ethyl acetate.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen and reconstitute as described in the PPT protocol.
-
Principle: SPE offers the most effective cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.
-
Causality: A reverse-phase (e.g., C18 or polymeric) sorbent would be appropriate for the hydrophobic TFTT. The protocol involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.[5][8]
Step-by-Step Protocol:
-
Condition a reverse-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding the IS and diluting with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte (TFTT) and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute as previously described.
Diagram: Sample Preparation Decision Tree
Caption: Decision guide for selecting an appropriate sample preparation method.
Protocol: LC-MS/MS Method Development
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is the preferred technique. Given the structure of TFTT, it is likely to ionize well in negative ion mode due to the acidic proton of the thione/thiol group. However, positive ion mode should also be evaluated.
-
Tuning: Infuse a standard solution of TFTT directly into the mass spectrometer to determine the precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and optimize fragmentation parameters (e.g., collision energy) to identify two or three stable, abundant product ions.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) mode will be used for quantification. The most intense precursor-to-product ion transition is used as the "quantifier," while a second transition serves as the "qualifier" for confirmation.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a standard choice for small molecule analysis.[6][10]
-
Mobile Phase:
-
Aqueous (A): Water with an additive to improve peak shape and ionization. 0.1% formic acid is common for positive mode ESI, while 0.1% ammonium hydroxide or 5 mM ammonium acetate can be used for negative mode.
-
Organic (B): Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Elution: A gradient elution is recommended to ensure good separation from early-eluting matrix components and efficient elution of the analyte. A typical starting gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability. Validation should be performed according to established guidelines from regulatory bodies like the FDA or ICH.[11][12][13][14][15] The key validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[16] |
| Linearity & Range | To demonstrate a proportional relationship between detector response and concentration over a defined range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | Measured at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% (±20% at LLOQ) of nominal. Precision (%CV) ≤15% (≤20% at LLOQ).[7] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times the blank signal. Accuracy within ±20%, Precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Calculated by comparing the response of post-extraction spiked samples to that of a pure solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the quantification of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in biological samples. By systematically addressing sample preparation, chromatographic separation, and mass spectrometric detection, and adhering to rigorous validation guidelines, researchers can generate high-quality, reliable data essential for advancing drug development programs. The provided protocols offer a solid starting point, which should be optimized based on the specific laboratory instrumentation and the unique characteristics of the TFTT molecule.
References
-
Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Villar-Vázquez, R., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
Geyer, P. E., et al. (2025, December 16). Blood Matrices and Sample Preparation Influence Blood Marker Discovery. Journal of Proteome Research. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Retrieved from [Link]
-
PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
PubMed Central. (2021, July 2). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]
-
PubMed. (2023, May 19). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Retrieved from [Link]
-
IntechOpen. (2024, September 27). Synthesis, characterization and biological evaluation of thiadiazole derivatives. Retrieved from [Link]
-
PubMed. (2022, June 30). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Retrieved from [Link]
-
PubMed. (2016, January 1). Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous analysis of plasma thiols by high-performance liquid chromatography with fluorescence detection using a new probe, 1,3,5,7-tetramethyl-8-phenyl-(4-iodoacetamido)difluoroboradiaza-s-indacene. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
MDPI. (2023, December 26). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Retrieved from [Link]
-
Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fda.gov [fda.gov]
- 12. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 13. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. We provide potential causes and actionable solutions to get your experiment back on track.
Issue 1: Consistently Low or No Yield
Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the primary factors I should investigate?
Answer:
Low or no yield in this synthesis is a common problem that can often be traced back to a few critical parameters. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials:
-
Trifluoroacetic Acid/Anhydride: The presence of water can hydrolyze the anhydride and react with the cyclizing agent. Ensure you are using a freshly opened bottle or a properly stored anhydrous grade.
-
Thiosemicarbazide or Dithiocarbazate Derivatives: These starting materials can degrade over time. It is advisable to use freshly prepared or purified reagents. For dithiocarbazates, which are often synthesized from carbon disulfide and hydrazine, ensure the complete removal of any unreacted starting materials.[1]
-
-
Ineffective Cyclization/Dehydration:
-
The cyclization of the intermediate is a critical step and often requires a strong dehydrating agent.[2] If you are using a weaker acid, the reaction may not proceed to completion.
-
Solution: Consider using a more robust dehydrating agent. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or methanesulfonic acid can offer higher yields and cleaner reactions in some cases.[2][3] Phosphorus oxychloride (POCl3) is another effective cyclizing agent.[4][5]
-
-
Reaction Temperature and Time:
-
Inadequate Heat: The cyclization step often requires heating to overcome the activation energy barrier. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all.
-
Prolonged Heating: Conversely, excessive heating or prolonged reaction times can lead to the decomposition of the starting materials or the desired product.[6]
-
Solution: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reflux time can range from 3 to 8 hours, depending on the specific reagents and solvent used.
-
-
Improper pH during Workup:
-
After the reaction, the mixture is typically poured into ice-cold water to precipitate the product. The pH of this mixture can influence the stability and solubility of your product.
-
Solution: Ensure that the precipitation occurs under acidic conditions to favor the thione tautomer and minimize its solubility.
-
The following workflow can help you systematically diagnose the issue of low or no yield:
Issue 2: Product Contamination and Purification Challenges
Question: My final product appears to be impure, and I'm having difficulty purifying it. What are the likely contaminants and how can I remove them?
Answer:
Product contamination is often due to side reactions or unreacted starting materials. Here are the common culprits and purification strategies:
-
Unreacted Starting Materials:
-
If the reaction has not gone to completion, you may have residual thiosemicarbazide or the intermediate acylthiosemicarbazide in your crude product.
-
Solution: Ensure the reaction is complete by monitoring with TLC. If starting material is still present, you can try extending the reaction time or increasing the temperature slightly.
-
-
Side Products:
-
A common side product is the corresponding 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole if the C=S group is not successfully introduced or is lost during the reaction.[7]
-
Another potential byproduct, especially when using dithiocarbazate precursors, is 2,5-bis(methylthio)-1,3,4-thiadiazole.[8]
-
Solution: The purification method will depend on the nature of the impurity.
-
Recrystallization: This is the most common and effective method. A mixture of a polar aprotic solvent like DMF with acetic acid can be effective for improving crystal purity.[6] Experiment with different solvent systems (e.g., ethanol, methanol, acetonitrile) to find the one that best separates your product from the impurities.
-
Acid/Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction can be used to remove them before recrystallization.
-
Column Chromatography: While less common for this specific compound on a large scale, silica gel chromatography can be used for small-scale purification to separate compounds with different polarities.
-
-
Data on Reaction Conditions and Yield
The choice of reagents and conditions can significantly impact the yield. The table below summarizes some findings from the literature.
| Starting Material 1 | Starting Material 2 | Cyclizing/Dehydrating Agent | Reported Yield | Reference |
| Thiosemicarbazide | Trifluoroacetic Anhydride | - | Moderate | [7] |
| Thiosemicarbazide | Carboxylic Acid | Methanesulfonic Acid | High | [2] |
| Thiosemicarbazide | Carboxylic Acid | Phosphorus Pentachloride | >91% | [9] |
| Dithiocarbazate | Trifluoroacetic Acid | Concentrated H₂SO₄ | Good | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The most common pathway involves the acylation of thiosemicarbazide with a trifluoroacetic acid derivative to form an acylthiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.[1]
Q2: What are the key safety precautions I should take during this synthesis?
-
Corrosive Reagents: Many of the reagents used, such as concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride, are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Fumes: The reaction may release toxic fumes. Ensure adequate ventilation.
-
Exothermic Reactions: The addition of the cyclizing agent can be exothermic. Add reagents slowly and with cooling if necessary.
-
Carbon Disulfide: If you are preparing dithiocarbazate precursors, be aware that carbon disulfide is highly flammable and toxic.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Q4: Can I use a catalyst to improve the reaction rate and yield?
Yes, in some cases, a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂), can be used to accelerate the heterocyclization step without promoting side reactions.[6]
Experimental Protocols
Standard Protocol for Synthesis via Thiosemicarbazide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Acylation:
-
In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., pyridine or DMF).
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the solution while stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the thiosemicarbazide.
-
-
Cyclization and Dehydration:
-
Cool the reaction mixture to 0 °C and slowly add the dehydrating agent (e.g., concentrated sulfuric acid, 3-5 equivalents) with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a DMF/acetic acid mixture) to obtain the pure 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
-
References
-
Asian Journal of Pharmaceutical Analysis. General method of synthesis of 2-amino-5- trifluoromethyl -1,3,4-thiadiazole (PR1). Available at: [Link]
-
Jelena, J., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules. Available at: [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available at: [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, J., et al. (2018). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available at: [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Chemistry & Biodiversity. Available at: [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]
-
ISRES. 174 Thiadiazoles and Their Properties. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available at: [Link]
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available at: [Link]
-
Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]
-
Bîcu, E., & Uivarosi, V. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Pharmedico Publishers. a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Available at: [Link]
-
ResearchGate. Thiadiazole Synthesis | Request PDF. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Thiadiazole and Its Deriva Synthetic Methods Using Thio iadiazole and Its Derivatives. Available at: [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Available at: [Link]
-
EPH - International Journal of Biological & Pharmaceutical Science. SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
The American Journal of Engineering and Technology. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Available at: [Link]
-
ResearchGate. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. | Request PDF. Available at: [Link]
-
Journal of Education and Science. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]
- Google Patents. 5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate with trifluoroacetic acid with selective removal of 2,5-bis(methylthio).
-
ACS Omega. Green Efficient Synthesis of[7][11][12]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Available at: [Link]
-
International Journal for Research in Applied Science and Engineering Technology. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Available at: [Link]
- Google Patents. Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
-
European Patent Office. Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate. Available at: [Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. data.epo.org [data.epo.org]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. connectjournals.com [connectjournals.com]
- 11. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Welcome to the technical support guide for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to handle this molecule effectively in your research and development workflows.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental properties of the molecule that govern its solubility and provides a framework for initial experimental assessment.
FAQ: What are the key structural features of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione that influence its solubility?
Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. Three key features are at play:
-
The Trifluoromethyl (-CF₃) Group: This group is highly electronegative and is often added to drug candidates to increase metabolic stability and binding affinity.[1] However, it is also strongly lipophilic (hydrophobic), which significantly decreases the molecule's solubility in aqueous solutions.[1]
-
The 1,3,4-Thiadiazole Ring: This heterocyclic core is a common pharmacophore in medicinal chemistry.[2] While the nitrogen and sulfur atoms can participate in hydrogen bonding, the ring system itself is largely aromatic and contributes to the overall low water solubility.
-
The Thione-Thiol Tautomerism & Acidity: The molecule exists in equilibrium between a thione (C=S) and a thiol (C-S-H) form. The proton on the ring nitrogen (N3) is weakly acidic due to the electron-withdrawing nature of the adjacent thiocarbonyl group. This acidity is the key to unlocking solubility through pH modification. By deprotonating this N-H group with a base, a more polar, charged anion is formed, which is significantly more soluble in water.
FAQ: I am starting a new project. How should I perform an initial solubility screen?
Answer: A systematic, small-scale screen is the most efficient method to identify a suitable solvent system without wasting a significant amount of your compound.
-
Preparation: Weigh 1-2 mg of the compound into several small, clear glass vials.
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of your first test solvent to the first vial.
-
Mixing: Agitate the vial vigorously using a vortex mixer for 30-60 seconds. Gentle heating (30-40°C) can be applied to overcome kinetic solubility barriers, but be cautious of potential degradation with prolonged heat.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved particles. A true solution will be completely clear.
-
Incremental Addition: If the compound has not dissolved, add another aliquot of the solvent and repeat the mixing and observation steps. Record the total volume of solvent required to achieve full dissolution.
-
Categorization: Classify the solubility based on the volume of solvent used. This data will guide your selection for creating stock solutions.
| Solvent Category | Examples | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent starting point for creating high-concentration stock solutions. These solvents are highly polar and can disrupt crystal lattice forces effectively. |
| Polar Protic | Methanol, Ethanol | Often effective for compounds with hydrogen-bonding capabilities. A related compound, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, shows good solubility in methanol. |
| Aqueous Buffers | PBS (pH 7.4), Tris Buffer (pH 8.0-9.0) | Likely to show very poor solubility at neutral pH. Testing in basic buffers is recommended to assess the impact of pH. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective for less polar compounds and are sometimes used in synthesis workups.[3] |
Part 2: Core Strategies for Solubility Enhancement
If initial screening reveals poor solubility in your desired solvent system (especially aqueous buffers), the following strategies are your primary tools for overcoming the issue.
Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility problems with this compound.
Caption: A decision workflow for addressing solubility issues.
FAQ: My compound won't dissolve in aqueous buffers for my biological assay. What is the most common solution?
Answer: The use of a water-miscible organic co-solvent is the most prevalent and effective initial strategy for dissolving hydrophobic molecules for in vitro assays.[4][5]
Mechanism of Action: Co-solvents like DMSO or ethanol work by reducing the overall polarity of the aqueous solvent system.[] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the compound, thereby increasing its solubility.[7]
-
Select Co-solvent: DMSO is the most common choice due to its strong solubilizing power and miscibility with water. Ethanol is another excellent option.
-
Prepare High-Concentration Stock: Accurately weigh your compound and dissolve it in the minimum required volume of pure co-solvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions from this primary stock using the pure co-solvent to create intermediate stock solutions.
-
Final Dilution: Add a small aliquot of the intermediate stock solution to your final aqueous assay buffer. Crucially, the final concentration of the co-solvent in the assay should be kept to a minimum , typically below 1% and often below 0.5%, to avoid artifacts or cellular toxicity.[5]
-
Verification: After final dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the solubility limit in the mixed-solvent system has been exceeded, and you must lower the final compound concentration.
| Consideration | Recommendation |
| Final Concentration | Target ≤0.5% v/v in final assay medium. Always run a vehicle control (buffer + same concentration of co-solvent) in your experiments. |
| Precipitation Risk | Compounds can "crash out" upon dilution into aqueous buffer. Add the stock solution to the buffer while vortexing to ensure rapid mixing. |
| Storage | Store stock solutions at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing. |
FAQ: I've tried DMSO, but I need a higher concentration than what is achievable before it precipitates. What's next?
Answer: When co-solvents are insufficient, leveraging the compound's acidic nature through pH adjustment is the next logical step.[][8] This is a powerful technique for ionizable compounds.[9]
Mechanism of Action: As a weak acid, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione will donate its acidic proton in a basic environment. This creates a negatively charged anionic species, which is vastly more soluble in polar solvents like water than the neutral form. The goal is to raise the pH of the solution well above the compound's pKa.
Caption: Equilibrium between the insoluble neutral and soluble anionic forms.
-
Prepare a Slurry: Suspend a known amount of the compound in water or a low-molarity buffer (e.g., 10 mM PBS). The compound will likely be insoluble, forming a slurry.
-
Titrate with Base: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor pH and Clarity: Continuously monitor the pH of the slurry with a calibrated pH meter. As the base is added, the pH will rise, and the compound will begin to dissolve as it is converted to its anionic salt form.
-
Determine Solubilization pH: Note the pH at which the solution becomes completely clear. This is the minimum pH required for solubilization at that concentration. For experimental robustness, it is advisable to work at a pH at least 1-2 units above this point.
-
Buffered Solution Preparation: Once the optimal pH is known, you can directly prepare your solutions using a biological buffer system that operates in the desired basic range (e.g., Tris or CAPS buffer).
| Buffer | Useful pH Range | Notes |
| HEPES | 6.8 - 8.2 | Common in cell culture, but may not reach a high enough pH. |
| Tris | 7.5 - 9.0 | Widely used, cost-effective. pH is temperature-dependent. |
| CHES | 8.6 - 10.0 | Good for moderately high pH applications. |
| CAPS | 9.7 - 11.1 | Useful for establishing solubility at very high pH, but may not be physiologically compatible. |
Expert Tip: It is possible to combine strategies. You can use pH adjustment to create a concentrated aqueous stock solution and then dilute this into your final assay medium, which may also contain a small percentage of a co-solvent to ensure stability.
Part 3: Advanced Strategies and Summary
FAQ: What if these primary methods are unsuitable for my application, such as in vivo formulation?
Answer: For more complex applications requiring high concentrations or specific delivery routes, advanced formulation techniques may be necessary. These typically require specialized expertise in pharmaceutics.
-
Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can form an "inclusion complex" with the compound, effectively shielding its non-polar parts from water.[10][11]
-
Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. When this solid dispersion is introduced to water, the polymer dissolves quickly, releasing the drug as fine particles with a high surface area, which enhances the dissolution rate.[12]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio of the drug particles. While this does not change the equilibrium solubility, it can significantly increase the rate of dissolution.[5][11]
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Cosolvent - Wikipedia. Wikipedia.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
- Co-solvent: Significance and symbolism. ScienceDirect.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc..
- Co-solvency and anti-solvent method for the solubility enhancement. ScienceDirect.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
- pH Modifier Excipients. CD Formulation.
- pH adjustment: Significance and symbolism. ScienceDirect.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- PH adjustment: Significance and symbolism. ScienceDirect.
- pH Adjusting Database. CompoundingToday.com.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0. Sigma-Aldrich.
- Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Flow Hydrodediazoniation of Aromatic Heterocycles | MDPI [mdpi.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. ijpbr.in [ijpbr.in]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethyl-Containing Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of trifluoromethyl-containing heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by the trifluoromethyl (CF3) group in purification workflows. The incorporation of a CF3 group is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] However, its strong electron-withdrawing nature and unique steric and electronic properties introduce significant purification hurdles.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established scientific principles and field-proven insights to help you achieve your target purity with greater efficiency.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying reasons for the challenge and the logic behind the proposed experimental choices.
Issue 1: Poor Separation and Co-elution of Impurities in Column Chromatography
Question: I'm struggling to separate my target trifluoromethyl-containing heterocycle from its closely related impurities using standard silica gel chromatography. The spots are overlapping on the TLC plate, and the fractions from the column are all mixed. What's causing this, and how can I improve the separation?
Answer:
This is a very common issue. The trifluoromethyl group significantly alters the electronic properties and intermolecular interactions of a molecule, which often leads to unexpected chromatographic behavior on standard silica gel.
Root Cause Analysis:
-
Altered Polarity and Dipole Moment: The highly electronegative fluorine atoms in the CF3 group create a strong dipole moment and can reduce the basicity of nearby nitrogen atoms in the heterocyclic ring.[4] This change in the molecule's overall polarity can make it behave similarly to its impurities on a polar stationary phase like silica.
-
Weak Intermolecular Interactions: Unlike hydroxyl or amine groups, the CF3 group is a poor hydrogen bond acceptor and does not interact strongly with the silanol groups on the silica surface.[5] This can lead to rapid elution and poor differentiation between compounds with similar overall polarity.
-
Formation of Isomeric Impurities: Synthetic routes to these compounds can sometimes generate regioisomers or other structural isomers that have very similar polarities, making them difficult to separate.[6]
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Perform a thorough solvent screen using Thin Layer Chromatography (TLC). Don't just stick to standard hexane/ethyl acetate or dichloromethane/methanol systems.
-
Explore solvent systems with different selectivities. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene-based system can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
-
Employ Alternative Stationary Phases:
-
Fluorinated Phases (Reverse-Phase): For compounds that are sufficiently non-polar, reverse-phase HPLC with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) column) can be highly effective.[7][8] These columns offer unique separation mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which can resolve compounds that co-elute on a standard C18 column.[9]
-
Alumina: For basic heterocycles that may interact too strongly or degrade on acidic silica gel, neutral or basic alumina can be a good alternative.[10]
-
Silver Nitrate-Impregnated Silica: If your impurities include unsaturated isomers, silica gel impregnated with silver nitrate can improve separation based on the differential interaction of the silver ions with the double bonds.
-
-
Mobile Phase Modifiers (for basic heterocycles on silica gel):
-
If your compound is basic and shows tailing on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, improving peak shape and resolution.[10]
-
Issue 2: Compound "Oils Out" or Fails to Crystallize During Recrystallization
Question: My trifluoromethyl-containing heterocycle is a solid, but when I try to recrystallize it, it separates from the solution as an oil instead of forming crystals. How can I induce crystallization?
Answer:
"Oiling out" is a frequent frustration when purifying fluorinated compounds. The unique properties of the CF3 group can disrupt the ordered packing required for crystal lattice formation.
Root Cause Analysis:
-
Disrupted Crystal Packing: The bulky and electrostatically complex nature of the trifluoromethyl group can interfere with the efficient packing of molecules into a crystal lattice.[11]
-
Weak Intermolecular Interactions: As mentioned before, the CF3 group does not readily participate in strong, directional interactions like hydrogen bonding, which are often crucial for initiating and guiding crystal growth.[5]
-
Residual Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting the formation of a stable crystal lattice.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Use a Solvent Pair: A common and effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.
-
Slow Down Cooling: Rapid cooling often favors oiling out. Insulate the crystallization flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature overnight.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Pre-Purification:
-
If the compound continues to oil out, it may be due to a higher level of impurities than initially thought. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel or an extraction, to remove gross impurities before attempting recrystallization.
-
Issue 3: Compound Degradation on Silica Gel
Question: I'm losing a significant amount of my compound during column chromatography. I suspect it's degrading on the silica gel. How can I confirm this and prevent it?
Answer:
The acidity of standard silica gel can be problematic for certain classes of organic compounds, and the electron-withdrawing nature of the CF3 group can sometimes increase this sensitivity.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel has a pKa of around 4.5, making its surface acidic. This can be sufficient to degrade acid-sensitive functional groups.
-
Enhanced Electrophilicity: The strong electron-withdrawing effect of the CF3 group can make adjacent functional groups more susceptible to nucleophilic attack or other degradation pathways catalyzed by the acidic silica surface.[12]
Troubleshooting Protocol:
-
Confirm Instability:
-
Spot your compound on a TLC plate and take an initial reading. Then, let the plate sit on the benchtop for 30-60 minutes and re-run it in the same solvent system. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
-
Deactivate the Silica Gel:
-
You can neutralize the acidity of the silica gel by adding 1-2% triethylamine to the eluent. This is often sufficient to prevent the degradation of many acid-sensitive compounds.[10]
-
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: As mentioned previously, alumina is a good alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) can be an excellent way to avoid the acidity of silica gel.
-
-
Minimize Contact Time:
-
If you must use silica gel, minimize the time your compound spends on the column. Use flash chromatography with higher flow rates and a slightly more polar solvent system than what gives the "ideal" Rf of 0.3 on TLC.
-
Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
| Technique | Principle of Separation | Best Suited For |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a mobile phase consisting of a supercritical fluid (typically CO2) with a co-solvent. | Chiral separations, purification of thermally labile compounds, and high-throughput purification. It is often faster and uses less organic solvent than HPLC.[13][14][15] |
| Fluorous Solid-Phase Extraction (F-SPE) | Exploits the unique "fluorous-fluorous" interactions. A fluorous-tagged compound is retained on a fluorous stationary phase while non-fluorinated impurities are washed away. | Rapid cleanup of reaction mixtures where the target compound has a high fluorine content.[4] |
| Reverse-Phase HPLC with Fluorinated Columns (PFP, F5) | Utilizes fluorinated stationary phases that offer different selectivity compared to traditional C18 columns, based on dipole-dipole, π-π, and other interactions. | Resolving positional isomers and compounds with similar hydrophobicity that co-elute on C18 columns.[7][9] |
Frequently Asked Questions (FAQs)
Q1: Why is 19F NMR so important for analyzing the purity of my trifluoromethyl-containing compound?
A1: 19F NMR is an invaluable tool for several reasons. Firstly, the 19F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. Secondly, the chemical shift of the 19F signal is very sensitive to the local electronic environment. This means that even small changes in the molecular structure, such as in a closely related impurity, can result in a distinct signal in the 19F NMR spectrum. Therefore, the absence of extraneous peaks in the 19F NMR spectrum is a strong indicator of high purity.[1]
Q2: My CF3-containing heterocycle is very polar and doesn't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: For highly polar compounds, you need a more polar mobile phase. Try a solvent system of dichloromethane with an increasing gradient of methanol (e.g., 2%, 5%, 10%). If that is still not sufficient, you can try adding a small amount of ammonium hydroxide to the methanol (e.g., a stock solution of 10% NH4OH in methanol) and using 1-10% of this stock solution in dichloromethane.[10] Alternatively, hydrophilic interaction liquid chromatography (HILIC) is a technique specifically designed for the separation of highly polar compounds.[16]
Q3: Can I use a standard C18 reverse-phase column to purify my trifluoromethyl-containing compound?
A3: Yes, in many cases, a standard C18 column is perfectly suitable. However, the unique properties of the CF3 group can sometimes lead to poor peak shape or co-elution with impurities. If you encounter these issues, consider using a mobile phase with a fluorinated alcohol, such as trifluoroethanol, which can improve peak shape and selectivity for fluorinated analytes.[17] For more challenging separations, a specialized fluorinated reverse-phase column, such as a PFP column, is recommended as it offers alternative separation mechanisms.[7][8]
Visualizing Purification Strategies
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Workflow for Troubleshooting Co-elution in Chromatography
Caption: A logical workflow for resolving co-elution issues in chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. nbinno.com [nbinno.com]
- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. waters.com [waters.com]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 24. The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. waters.com [waters.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. pharmtech.com [pharmtech.com]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 38. m.youtube.com [m.youtube.com]
- 39. Synthesis of Organofluorine Compounds | Semantic Scholar [semanticscholar.org]
- 40. pubs.acs.org [pubs.acs.org]
- 41. apps.dtic.mil [apps.dtic.mil]
- 42. researchgate.net [researchgate.net]
- 43. sioc.cas.cn [sioc.cas.cn]
- 44. pubs.acs.org [pubs.acs.org]
- 45. researchgate.net [researchgate.net]
- 46. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 47. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 48. scribd.com [scribd.com]
troubleshooting side reactions in 1,3,4-thiadiazole ring formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3,4-thiadiazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. We will address common challenges, delve into the mechanistic origins of side reactions, and provide field-tested protocols to enhance your success rate.
Introduction: The Challenge of the Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, its synthesis is not always straightforward. The desired ring closure competes with several side reactions, leading to issues with yield, purity, and reproducibility. This guide provides a structured, question-and-answer approach to troubleshoot these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is very low, or I'm not forming any product. What are the primary causes?
Answer: Low or no yield is a common frustration that can typically be traced back to one of three areas: incomplete reaction, degradation of materials, or reagent quality.
A. Potential Cause: Incomplete Cyclization/Dehydration
The final step in many common syntheses, such as the reaction of an acylthiosemicarbazide, is an acid-catalyzed cyclodehydration.[2][3] If this step is inefficient, the linear intermediate will be the major species in your flask.
-
Mechanistic Insight: Strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typically used to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, followed by elimination of water to form the aromatic ring.[3][4] If the acid is too weak, too dilute, or the temperature is too low, this equilibrium-driven process will not proceed to completion.
-
Troubleshooting Protocol:
-
Verify Acidity & Temperature: Ensure the acid used is concentrated and fresh. For reactions that are stalling, consider switching to a stronger dehydrating agent like PPA or methanesulfonic acid, which are known to promote clean and high-yielding cyclizations.[2]
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to degradation (see Cause B).
-
Water Removal: If applicable to your solvent system (e.g., toluene), use a Dean-Stark apparatus to remove the water byproduct and drive the reaction forward.
-
B. Potential Cause: Degradation of Starting Materials or Product
1,3,4-Thiadiazoles and their precursors can be sensitive to harsh conditions.[5]
-
Mechanistic Insight: Excessively high temperatures or overly aggressive acidic conditions can lead to charring, polymerization, or cleavage of sensitive functional groups on your starting materials or the newly formed thiadiazole ring.[5] This often results in the formation of an intractable tar-like substance.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use TLC to track the consumption of starting material and the appearance of the product. If you observe the product forming and then disappearing, or the appearance of multiple new spots, degradation is likely occurring.
-
Reduce Temperature & Reaction Time: Find the minimum effective temperature and time required for the reaction. It is better to have a slightly incomplete reaction that yields a clean product than a complete reaction that yields mostly decomposition products.
-
Alternative Catalysts: Consider milder acid catalysts or reaction conditions. For some substrates, microwave-assisted synthesis can shorten reaction times dramatically, minimizing the window for degradation.[1]
-
C. Potential Cause: Reagent Purity and Stoichiometry
The success of a reaction is fundamentally dependent on the quality of its components.
-
Troubleshooting Protocol:
-
Assess Reagent Purity: Ensure starting materials (e.g., thiosemicarbazide, carboxylic acid) are pure and dry. Impurities can act as chain terminators or catalysts for side reactions.[6] Solvents should be anhydrous, as water can interfere with dehydrating agents.
-
Check Stoichiometry: Carefully verify the molar ratios of your reactants. An excess of one component may be necessary in some cases but can also promote side reactions.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield 1,3,4-thiadiazole syntheses.
Question 2: My main impurity is a 1,3,4-oxadiazole. How can I prevent this and favor thiadiazole formation?
Answer: The formation of a 1,3,4-oxadiazole is a classic competing pathway, especially when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from diacylhydrazines.[7][8] The key is to favor thionation over direct oxygen-mediated cyclization.
-
Mechanistic Insight: When starting with a diacylhydrazine, cyclization can occur through either the carbonyl oxygen or the sulfur atom (after thionation). Using a powerful thionating agent that is also a good cyclizing agent is crucial. Lawesson's reagent is often superior to phosphorus pentasulfide (P₂S₅) because it tends to give cleaner reactions and higher yields of the desired thiadiazole.[7][9] The reaction involves the thionation of one or both carbonyl groups, followed by an intramolecular cyclization with the loss of H₂S.
Mechanism: Thiadiazole vs. Oxadiazole Formation
Caption: Competing pathways leading to oxadiazole and thiadiazole products.
-
Troubleshooting Protocol:
-
Use an Effective Thionating Agent: Replace P₂S₅ with Lawesson's reagent. It is more soluble in common organic solvents and generally more efficient.[9][10]
-
Optimize Solvent and Temperature: Conduct the reaction in an anhydrous, high-boiling solvent like toluene or xylene to ensure the temperature is sufficient for thionation to outcompete direct cyclization.
-
Control Stoichiometry: Use the correct stoichiometry of Lawesson's reagent (typically 0.5 equivalents for a diacylhydrazine, as the reagent contains two P=S bonds).
-
Comparative Reaction Conditions
| Parameter | Condition Favoring Oxadiazole | Condition Favoring Thiadiazole | Rationale |
| Reagent | Strong dehydrating acids (H₂SO₄, PPA) | Lawesson's Reagent, P₂S₅ | Thionating agents are required to introduce the sulfur atom for thiadiazole ring closure.[7] |
| Temperature | Lower temperatures | Higher temperatures (refluxing toluene/xylene) | Thionation often requires higher thermal energy to proceed efficiently. |
| Starting Material | Diacylhydrazine | Acylthiosemicarbazide or Diacylhydrazine | Starting with the sulfur already present (in a thiosemicarbazide) precludes oxadiazole formation.[3] |
Question 3: I am observing the formation of dimers or other high-molecular-weight species. What is happening?
Answer: Dimerization or oligomerization can occur through intermolecular reactions, particularly with highly reactive intermediates or products, such as 2,5-dithiol-1,3,4-thiadiazole.
-
Mechanistic Insight: For compounds like 1,3,4-thiadiazole-2,5-dithiol (DMTD), intermolecular disulfide bond formation is a common side reaction that leads to polymerization or the formation of insoluble gels.[6] This is an oxidative process that can be catalyzed by trace metals or air (oxygen). In other synthetic routes, reactive intermediates can undergo self-condensation or other intermolecular reactions.
-
Troubleshooting Protocol:
-
Maintain an Inert Atmosphere: If you are working with thiol-substituted thiadiazoles or other air-sensitive compounds, perform the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Control Concentration: Run the reaction at a lower concentration (higher dilution) to disfavor intermolecular reactions and favor the desired intramolecular cyclization.
-
Purify Starting Materials: Remove any potential catalysts for dimerization, such as trace metal impurities, from your starting materials.
-
Temperature Control: As with tar formation, excessive heat can promote unwanted intermolecular reactions. Maintain strict temperature control.
-
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole via Acylthiosemicarbazide Cyclization
This protocol is a robust method for generating 2-amino-5-substituted-1,3,4-thiadiazoles, which minimizes many of the side reactions discussed above.[2][11]
-
Step 1: Formation of the Acylthiosemicarbazide Intermediate.
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., THF, DMF).
-
Add a coupling agent like EDC (1.1 eq) and HOBt (1.1 eq) and stir for 20 minutes at room temperature.
-
Add thiosemicarbazide (1.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup to isolate the crude acylthiosemicarbazide intermediate.
-
-
Step 2: Cyclodehydration.
-
To the crude acylthiosemicarbazide from Step 1, add concentrated sulfuric acid (approx. 5-10 equivalents by volume) slowly at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The mixture should become a clear, viscous solution.
-
Monitor the cyclization by TLC (a new, less polar spot should appear).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethanol/water, or DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[12]
-
Protocol 2: Purification of Crude 1,3,4-Thiadiazole
Discolored or impure products often require careful purification.[5]
-
Initial Assessment: Analyze the crude product by TLC or LCMS to identify the number and nature of impurities.
-
Recrystallization: This is the most effective method for removing minor impurities and improving color.
-
Choose a solvent in which the thiadiazole product has high solubility at high temperatures but low solubility at room temperature or 0 °C.
-
Dissolve the crude material in a minimum amount of the hot solvent.
-
If the solution is colored due to tar-like impurities, you can add a small amount of activated charcoal and hot-filter the solution.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is the next option.
-
Select an appropriate eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) based on TLC analysis.
-
Load the crude product onto a silica gel column and elute with the chosen solvent system, collecting fractions and combining those that contain the pure product.
-
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
- El-Metwally, A. M. (2008). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. Unpublished manuscript.
-
Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2005). Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene. Arkivoc, 2005(12), 155-164. [Link]
-
Hammam, A. G., Mohie, A. S., & Abdel-Wahab, B. F. (2008). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 13(9), 2099-2111. [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
- ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. ISRES Publishing.
-
Organic Chemistry Portal. (2024). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Kumar, D., & Kumar, N. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Pharmacy and Pharmaceutical Research, 16(2), 263-281. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
- Al-Timimi, F. H. A., Al-Juboori, A. A. H., & Al-Bayati, R. I. H. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Rafidain Journal of Science, 23(4), 1-13.
-
Mohammed, M. K., & Hussein, F. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(10), 808-816. [Link]
-
Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Iqbal, M. S. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 152102. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]
-
Brauch, S., van der Heijden, J., & Ruijter, E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7430-7434. [Link]
-
Pathare, R. S., & Ansari, A. A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 578-601. [Link]
- Wang, Z., Zhu, C., & Sun, J. (2017). Synthesis of dimeric aryls and heteroaryls through dimerization. Tetrahedron Letters, 58(3), 191-201.
-
Zhang, M., et al. (2017). Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent. Journal of Heterocyclic Chemistry, 54(5), 2824-2828. [Link]
-
Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Arkivoc, 2005(xii), 155-164. [Link]
-
Cirrincione, G., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2277. [Link]
-
Brauch, S., van der Heijden, J., & Ruijter, E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7430-7434. [Link]
-
Gürsoy, E., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(3), 359. [Link]
-
Khozina, E. A., et al. (2020). New Heterocyclization Reactions with Malononitrile Dimer. Russian Journal of Organic Chemistry, 56(10), 1639-1649. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 1,3,4-Thiadiazole-2(3H)-thione
Welcome to the technical support guide for the N-alkylation of 1,3,4-thiadiazole-2(3H)-thione. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with practical, field-tested advice. This guide is designed to help you navigate the common challenges of this reaction, enabling you to optimize your synthesis for yield and regioselectivity. The 1,3,4-thiadiazole core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics.[1][2][3][4]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific substrates.
Section 1: The Core Chemistry - Understanding the Ambident Nucleophile
The primary challenge in the alkylation of 1,3,4-thiadiazole-2(3H)-thione lies in its ambident nucleophilic character following deprotonation. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. Deprotonation with a base generates a resonance-stabilized anion with nucleophilic centers at both the endocyclic nitrogen (N3) and the exocyclic sulfur atom.[5] This duality is the root cause of the formation of two potential regioisomers: the desired N-alkylated product and the often-undesired S-alkylated byproduct.
Caption: Tautomerism and competing N- vs. S-alkylation pathways.
Controlling the regioselectivity of this reaction is paramount and depends on a careful interplay of the base, solvent, and the nature of the alkylating agent.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the N-alkylation of 1,3,4-thiadiazole-2(3H)-thione.
Q1: My reaction is sluggish or fails to proceed to completion, leaving significant unreacted starting material. What are the likely causes and solutions?
A1: This is a classic activation problem, typically pointing to issues with the base or reaction conditions.
Causality: The N-H proton of the thiadiazole thione is acidic, but requires a sufficiently strong base for complete deprotonation to generate the reactive anionic nucleophile. Incomplete deprotonation leads to low concentrations of the active species and, consequently, a slow or incomplete reaction.
Troubleshooting Steps:
-
Evaluate Base Strength: Ensure your base is strong enough to deprotonate the substrate. Sodium hydride (NaH), a strong, non-nucleophilic base, is often a reliable choice. Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperature, longer reaction times) and may not be suitable for all substrates.[6][7]
-
Check Base Stoichiometry and Quality: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation. NaH is notoriously sensitive to air and moisture; use fresh, high-quality reagent.
-
Increase Temperature: If using a weaker base or if the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. Be mindful that higher temperatures can sometimes alter the regioselectivity.
-
Solvent Choice: Ensure your solvent is anhydrous. Water will quench the base and the anionic intermediate. Polar aprotic solvents like DMF or THF are generally preferred as they effectively solvate the cation without interfering with the nucleophile.[8][9]
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaH | Strong, non-nucleophilic | ~36 | THF, DMF | Excellent choice. Reacts to release H₂ gas. Ensure proper ventilation. |
| K₂CO₃ | Moderate, weak nucleophile | ~10.3 | DMF, Acetone | Often requires higher temperatures. Can be less effective.[6] |
| NaHMDS/KHMDS | Strong, bulky, non-nucleophilic | ~26 | THF | Excellent for clean deprotonation, but more expensive.[9] |
| DBU | Strong, non-nucleophilic organic base | ~13.5 | Acetonitrile, THF | A good option to avoid inorganic salts, simplifying workup. |
Q2: My primary product is the S-alkylated isomer. How can I strategically shift the selectivity to favor N-alkylation?
A2: This is the most critical challenge. Favoring N-alkylation requires manipulating the reaction conditions to favor attack from the harder nitrogen nucleophile over the softer sulfur nucleophile, based on Hard and Soft Acid-Base (HSAB) theory.
Causality: The thiolate anion is a soft nucleophile, while the deprotonated endocyclic nitrogen is a harder nucleophile. The regiochemical outcome is a competition between the kinetic (often S-alkylation) and thermodynamic products, which can be influenced by several factors.[9][10]
Strategic Solutions:
-
Solvent Selection: This is a powerful tool.
-
Polar Aprotic Solvents (DMF, DMSO, THF): These solvents are generally preferred. They solvate the cation from the base, leaving a "naked," highly reactive anion. In these solvents, the reaction often trends towards the kinetic product, which can be S-alkylation. However, they are essential for the reaction to proceed efficiently.[9]
-
Protic Solvents (e.g., Ethanol): Generally avoid these. They can protonate the highly basic anion and participate in hydrogen bonding, which deactivates the nucleophile and can complicate the reaction.
-
-
Choice of Base (Counter-ion Effect):
-
Using NaH (providing a Na⁺ counter-ion) often favors N-alkylation more than bases with larger cations like K⁺. The smaller Na⁺ ion can coordinate more tightly with the nitrogen atom, potentially blocking the sulfur site or making the nitrogen a more favorable site for reaction.
-
-
Nature of the Alkylating Agent:
-
Leaving Group: Use alkylating agents with harder leaving groups. The trend is generally Sulfonates (OTs, OMs) > Chlorides > Bromides > Iodides . Alkyl iodides are soft electrophiles and will strongly favor reaction at the soft sulfur center. Using an alkyl chloride or tosylate (harder electrophiles) significantly increases the proportion of N-alkylation.[8]
-
Steric Hindrance: A bulkier alkylating agent may favor N-alkylation, as the exocyclic sulfur atom is often more sterically accessible than the endocyclic nitrogen.
-
-
Temperature and Reaction Time: N-alkylation is sometimes the thermodynamically more stable product. In such cases, allowing the reaction to run for a longer time at a moderate temperature may allow for an equilibration process to favor the N-isomer. This must be determined empirically.
Caption: Decision workflow for optimizing N-alkylation selectivity.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best general-purpose starting condition for favoring N-alkylation?
-
A good starting point is to use the 1,3,4-thiadiazole-2(3H)-thione substrate with 1.1 equivalents of NaH in anhydrous DMF at 0 °C to room temperature, followed by the addition of 1.05 equivalents of a primary alkyl chloride or tosylate. Monitor the reaction by TLC.
-
-
How does the substituent at the C5 position affect the reaction?
-
The electronic nature of the C5 substituent can influence the acidity of the N-H proton and the nucleophilicity of the N3 and S atoms. Electron-withdrawing groups can increase the acidity, making deprotonation easier, but may decrease the overall nucleophilicity. The steric bulk of the C5 substituent can also play a role, potentially hindering alkylation at the adjacent N3 position.
-
-
Are there greener or safer alternatives to traditional alkylating agents and solvents?
-
Yes, recent research has explored more sustainable methods. Propylene carbonate has been reported as a green solvent and reagent for N-alkylation, avoiding the need for genotoxic alkyl halides.[11] While potentially requiring higher temperatures, this approach offers significant safety and environmental benefits.
-
-
Can I perform this reaction under phase-transfer catalysis (PTC) conditions?
-
PTC can be an effective method for alkylating heterocyclic systems. A typical PTC system might involve using a base like aqueous NaOH or solid K₂CO₃ with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., toluene/water). This can be an excellent way to avoid anhydrous conditions and strong bases like NaH, but optimization is required to control regioselectivity.
-
Section 4: General Protocol for N-Alkylation
This protocol provides a robust starting point for the selective N-alkylation of an unsubstituted or C5-substituted 1,3,4-thiadiazole-2(3H)-thione using conditions designed to favor the N-isomer.
Materials:
-
1,3,4-thiadiazole-2(3H)-thione derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl chloride or tosylate (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the 1,3,4-thiadiazole-2(3H)-thione derivative to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes. The formation of a salt may be observed.
-
Alkylation: Add the alkylating agent (alkyl chloride or tosylate) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization.
References
-
Yadav, P. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved January 18, 2026, from [Link]
-
Yin, J., et al. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Al-Said, M. S., et al. (2011). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Al-Jbouri, R. S. (2018). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Singh, S., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 18, 2026, from [Link]
-
McCann, L. C., & O'Donovan, D. H. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Al-Jbouri, R. S. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Lu, W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Gomaa, M. A.-M. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Singh, P., et al. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 18, 2026, from [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. Retrieved January 18, 2026, from [Link]
-
de Cózar, A., et al. (2017). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hsiao, Y.-S., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Retrieved January 18, 2026, from [Link]
-
Winter, M., et al. (2020). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. MDPI. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved January 18, 2026, from [Link]
-
Le CPL, et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 5. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione during synthesis
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this important fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, presented in a question-and-answer format.
Question 1: My reaction to form the thiadiazole ring from thiosemicarbazide and a trifluoroacetic acid derivative is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial cyclization step are often due to incomplete reaction or side reactions. The key is to ensure efficient dehydration and ring closure.
-
Causality: The formation of the 1,3,4-thiadiazole ring from a thiosemicarbazide and a carboxylic acid (or its derivative) is a cyclodehydration reaction. Inefficient removal of water or insufficient activation of the carbonyl group can stall the reaction.
-
Troubleshooting Steps:
-
Choice of Cyclizing Agent: Using a strong dehydrating agent is crucial. While concentrated sulfuric acid can be used, phosphorus oxychloride (POCl₃) is often more effective for this transformation. A newer method suggests using polyphosphate ester (PPE), which can promote the reaction without the need for harsh, toxic reagents like POCl₃.[1]
-
Reaction Temperature: Ensure the reaction is heated sufficiently to drive the cyclization. For reactions using POCl₃, refluxing is common. However, be mindful of potential decomposition at excessively high temperatures.
-
Purity of Starting Materials: Ensure your thiosemicarbazide and trifluoroacetic acid are of high purity. Impurities can interfere with the reaction.
-
Moisture Control: The reaction is sensitive to water. Use dry solvents and glassware to prevent hydrolysis of the cyclizing agent and to favor the cyclodehydration.
-
Question 2: I am attempting to convert 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole to the thione via a Sandmeyer-type reaction, but I am observing gas evolution and a complex mixture of byproducts.
Answer:
This is a classic issue related to the instability of the diazonium salt intermediate. The electron-withdrawing nature of the trifluoromethyl group can further influence the stability and reactivity of this intermediate.
-
Causality: The diazotization of an amino group on a heterocyclic ring, followed by reaction with a sulfur source (a Sandmeyer-type thiation), proceeds through a diazonium salt. These salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a radical-mediated cascade of side reactions.[2][3]
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (reaction with sodium nitrite in acid) must be performed at low temperatures, typically 0-5 °C.[2][4] Use an ice-salt bath to maintain this temperature range rigorously.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly and dropwise to the solution of the aminothiadiazole in acid. This prevents localized overheating and a buildup of nitrous acid.
-
Quenching Excess Nitrous Acid: After the diazotization is complete, any remaining nitrous acid can be quenched by adding a small amount of urea or sulfamic acid. This prevents unwanted side reactions during the subsequent thiation step.[2]
-
Choice of Sulfur Reagent: For the conversion of the diazonium salt to the thione, a suitable sulfur nucleophile is needed. Options include sodium trithiocarbonate or potassium ethyl xanthate. The reaction conditions for this step should also be carefully optimized, starting at low temperatures.
-
Question 3: My final product is contaminated with a significant amount of a carboxylic acid impurity, as suggested by NMR and MS data. What is happening and how can I prevent it?
Answer:
The presence of a carboxylic acid impurity strongly suggests the hydrolysis of the trifluoromethyl group.
-
Causality: The trifluoromethyl (CF₃) group, while generally stable, can be susceptible to hydrolysis to a carboxylic acid (-COOH) group under certain conditions, particularly in the presence of a base.[5][6] This is a known reactivity pattern for trifluoromethyl groups on some heterocyclic rings.
-
Troubleshooting Steps:
-
Avoid Basic Conditions: During workup and purification, avoid prolonged exposure to strong bases, especially at elevated temperatures. If a basic wash is necessary, use a mild base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures.
-
pH Control during Workup: Carefully neutralize the reaction mixture. It is often preferable to work in acidic or neutral conditions if the product is stable under these conditions.
-
Purification Method: If basic hydrolysis is a persistent issue, consider purification methods that do not involve basic conditions, such as silica gel chromatography with a neutral eluent system or recrystallization from a suitable solvent.
-
Question 4: I am observing a loss of my product during purification, and I suspect ring instability. Is this possible?
Answer:
Yes, the 1,3,4-thiadiazole ring can be susceptible to cleavage under certain conditions.
-
Causality: The 1,3,4-thiadiazole ring can undergo nucleophilic attack and subsequent ring-opening, particularly with strong nucleophiles or under harsh basic conditions.[7]
-
Troubleshooting Steps:
-
Mild Reaction and Workup Conditions: As with preventing CF₃ hydrolysis, avoid the use of strong, non-nucleophilic bases where possible. If a base is required, use it at low temperatures and for the shortest possible time.
-
Avoid Strong Nucleophiles: Be mindful of other nucleophiles in your reaction mixture that could potentially attack the thiadiazole ring.
-
Storage: Store the purified product in a cool, dry, and dark place to prevent slow decomposition over time.
-
Frequently Asked Questions (FAQs)
-
What is the expected tautomeric form of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione? The thione tautomer is generally the more stable form for 1,3,4-thiadiazole-2-thiols.[8] Spectroscopic analysis, such as ¹³C NMR, can help confirm this, as the chemical shift of the C=S carbon will be characteristic.
-
What are the key spectroscopic signatures to confirm the identity of my product?
-
¹H NMR: You should observe a broad singlet for the N-H proton. The chemical shift will be solvent-dependent.
-
¹³C NMR: Look for the characteristic signal for the C=S carbon, which will be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be present.
-
FT-IR: Key vibrational bands to look for include N-H stretching, C=S stretching, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.
-
-
Is the trifluoromethyl group on the thiadiazole ring stable to common reducing agents? The CF₃ group is generally robust and resistant to many common reducing agents. However, its stability should be considered on a case-by-case basis depending on the specific reagents and reaction conditions employed.
-
Can I synthesize the target molecule directly from a trifluoroacetyl-substituted thiosemicarbazide? Yes, this is a viable alternative synthetic route. Cyclization of a thiosemicarbazide with carbon disulfide is a common method for preparing 5-substituted-1,3,4-thiadiazole-2-thiones.[9][10]
Experimental Protocols and Preventative Strategies
Protocol 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This precursor is essential for subsequent conversion to the thione.
Step-by-step methodology:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas outlet, suspend thiosemicarbazide in a suitable solvent such as 1,4-dioxane.
-
Slowly add trifluoroacetic acid to the suspension with stirring.
-
Carefully and slowly add phosphorus oxychloride (POCl₃) to the mixture over a period of 30 minutes. This reaction is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Maintain the reaction for several hours. The progress can be monitored by TLC.
-
After completion, carefully pour the reaction mixture into cold water with stirring.
-
Adjust the pH to ~9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[4]
Protocol 2: Conversion to 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione via a Sandmeyer-type Reaction (Proposed)
This protocol is based on established Sandmeyer chemistry and requires careful control of conditions.
Step-by-step methodology:
-
Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrochloric acid in a round-bottom flask.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it.
-
Slowly add the cold sodium nitrite solution dropwise to the thiadiazole suspension, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of a sulfur source, such as potassium ethyl xanthate, in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the low temperature.
-
Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature slowly.
-
The intermediate xanthate ester can then be hydrolyzed under acidic conditions to yield the final thione product.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.
Data Summary: Critical Reaction Parameters
| Parameter | Step 1: Cyclization | Step 2: Diazotization | Step 3: Thiation |
| Temperature | Reflux | 0-5 °C | 0-10 °C, then warm to RT |
| Key Reagents | Thiosemicarbazide, TFA, POCl₃ | Diazonium salt precursor, NaNO₂, HCl | Diazonium salt, KEX |
| Critical Control | Anhydrous conditions | Strict low-temperature maintenance | Slow addition, temperature control |
| Common Pitfall | Incomplete cyclization | Diazonium salt decomposition | Side reactions |
Visualizing the Synthesis and Decomposition Pathways
Synthesis Workflow
Caption: Key potential decomposition pathways during the synthesis.
References
-
Request PDF. (2025). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 557-561. [Link]
-
Barbosa, J. C., & de Aguiar, A. P. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 12(4), 1035-1053. [Link]
-
Koenigs, R. M., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 1(1), 18-30. [Link]
-
Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]
-
Abd-ulwahab, G. I. A., et al. (2021). Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling. Tikrit Journal of Pure Science, 26(4), 1-8. [Link]
-
Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 155-166. [Link]
-
ResearchGate. (2019). Sandmeyer Reaction. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, E79, 512-515. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Singh, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(42), 24964-24985. [Link]
-
Al-Obaidi, A. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5204. [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, E79, 557-561. [Link]
-
Bar, G. S., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(21), 7449–7452. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Prasad, V. A. (1999). Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst (U.S. Patent No. 09/261,43). [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Hammam, A. G., et al. (2003). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 8(11), 807-817. [Link]
-
ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of a New Ligand (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and its Complexes with Cr(III) and Ni(II) Ions. [Link]
-
Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Request PDF. (2019). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling | Journal of Science in Medicine and Life [journals.proindex.uz]
Technical Support Center: Strategies for Improving Low Recovery of Trifluoromethylated Compounds in Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of trifluoromethylated (CF3) compounds via column chromatography. The unique electronic properties of the trifluoromethyl group, while beneficial for modulating the physicochemical and biological properties of molecules, can introduce specific challenges during purification, often leading to low recovery.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing and Solving Low Recovery
This section is structured to help you systematically identify the root cause of low recovery and implement targeted solutions.
Problem 1: The compound appears to be irreversibly adsorbed onto the silica gel column.
Symptoms:
-
No product is detected in the eluted fractions, even after flushing the column with a very polar solvent system.
-
Streaking or tailing is observed on the TLC plate, which can indicate strong interaction with the silica.
-
The mass balance of the crude material is significantly off post-purification.
Causality: The trifluoromethyl group is a potent electron-withdrawing group, which can alter the electronic distribution of the entire molecule.[2] This can lead to strong dipole-dipole interactions or hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing irreversible adsorption.[4]
Solutions:
-
Deactivate the Silica Gel: The acidity of silica gel can be a major contributor to the strong adsorption of certain compounds. Deactivating the silica gel can mitigate this issue.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% of a polar deactivating agent, such as triethylamine (for basic or neutral compounds) or formic acid (for acidic compounds), to the slurry.
-
Stir the slurry for 15-20 minutes to ensure uniform deactivation.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with the starting mobile phase containing the same percentage of the additive.
-
-
-
Dry Loading with an Inert Support: If your compound is sensitive, direct loading in a strong solvent can cause it to precipitate or strongly bind at the top of the column.[5] Dry loading can prevent this.
-
Protocol for Dry Loading:
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase may be necessary.[6]
| Stationary Phase | Properties and Best Use Cases for CF3 Compounds |
| Alumina | Can be obtained in acidic, neutral, or basic forms. The basic form is particularly useful for purifying compounds that are sensitive to the acidic nature of silica. |
| Florisil® | A magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good alternative for moderately polar compounds. |
| Fluorinated Phases | Columns with fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl) can offer unique selectivity for fluorinated compounds through "fluorous-fluorous" interactions.[8][9][10][11] These are more common in HPLC but can be an option for challenging flash separations. |
Problem 2: The compound is degrading on the column.
Symptoms:
-
Multiple new spots appear on the TLC analysis of the collected fractions that were not present in the crude material.
-
The overall yield is low, but some material is recovered, albeit as a mixture of degradation products.
Causality: The stability of a molecule can be influenced by its interaction with the stationary phase. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups in the vicinity of the trifluoromethyl group.
Solutions:
-
Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel.
-
Protocol for Stability Test (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the TLC in a suitable solvent system.
-
After the first run, turn the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, you will see the spots move diagonally. If there is degradation, you will see new spots appearing off the diagonal.[6]
-
-
-
Use a Deactivated Stationary Phase: As mentioned in the previous section, deactivating the silica gel with a base like triethylamine can neutralize the acidic sites and prevent degradation.[5]
-
Perform Chromatography at a Lower Temperature: For thermally sensitive compounds, conducting the purification at a lower temperature can slow down the degradation process.[12]
Problem 3: The compound is volatile and is being lost during workup.
Symptoms:
-
The compound has a low boiling point.
-
Significant loss of material is observed during the concentration of fractions under reduced pressure.
Causality: The introduction of a trifluoromethyl group can sometimes increase the volatility of a compound compared to its non-fluorinated analog.
Solutions:
-
Careful Solvent Removal: Avoid using high temperatures or high vacuum during rotary evaporation. It is better to use a lower temperature and a slightly longer evaporation time.
-
Use a Higher Boiling Point Collection Solvent: If possible, use a higher boiling point solvent for the later fractions to minimize co-evaporation of your compound.
-
Alternative Workup: Consider alternative workup procedures that do not require high vacuum evaporation, such as precipitation or crystallization.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylated compounds often more challenging to purify by column chromatography than their non-fluorinated counterparts?
A: The trifluoromethyl group is highly electronegative and electron-withdrawing.[2] This can lead to several challenges:
-
Increased Polarity and Stronger Interactions: The CF3 group can increase the molecule's dipole moment, leading to stronger interactions with the polar stationary phase (silica gel), which can result in irreversible adsorption or significant tailing.[4]
-
Altered Reactivity: The electronic effects of the CF3 group can make other functional groups in the molecule more susceptible to degradation on the acidic surface of silica gel.
-
Unique Solubility Profiles: Trifluoromethylated compounds can have unique solubility characteristics, sometimes being less soluble in common chromatography solvents, which can complicate the choice of the mobile phase.
Q2: How do I choose the right solvent system for my trifluoromethylated compound?
A: The principles of choosing a solvent system are similar to other compounds, but with some specific considerations for CF3-containing molecules.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.25-0.35 for the desired compound.[13]
-
Consider Fluorinated Solvents: For particularly challenging separations, consider using a fluorinated solvent like trifluoroethanol (TFE) as a component of your mobile phase.[14][15] This can enhance the elution of fluorinated compounds from a standard C8 or C18 column in reversed-phase chromatography. The principle of using a "like-dissolves-like" approach can be beneficial.
-
Use of Additives: Small amounts of additives can significantly improve separation. For acidic compounds, adding a small amount of formic acid or acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or ammonia can improve peak shape and recovery.[4][16][17][18]
| Additive Type | Example | Concentration | Purpose |
| Acidic | Formic Acid, Acetic Acid, TFA | 0.1 - 1% | To suppress the ionization of acidic compounds and reduce tailing. |
| Basic | Triethylamine, Ammonia | 0.1 - 2% | To suppress the ionization of basic compounds and block acidic silanol groups. |
Q3: Can I use reversed-phase chromatography for purifying trifluoromethylated compounds?
A: Yes, reversed-phase chromatography is often a very effective technique for purifying trifluoromethylated compounds, especially those that are more polar.
-
Stationary Phase: C18 and C8 columns are commonly used. For compounds with high fluorine content, a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity and improved retention.[9][10][19][20][21]
-
Mobile Phase: Typical mobile phases consist of water or buffer and an organic solvent like acetonitrile or methanol. Using additives like formic acid or trifluoroacetic acid (TFA) is common to improve peak shape.[4]
Q4: What is the role of the trifluoromethyl group in drug design, and how does this relate to purification challenges?
A: The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability, binding affinity, and membrane permeability due to its lipophilicity and strong electron-withdrawing nature.[1][2][3][22][23][24] These same properties that are advantageous for biological activity are what can make purification challenging. For example, the increased lipophilicity might require stronger organic solvents for elution, while the altered electronic properties can lead to the strong interactions with the stationary phase as discussed earlier.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of trifluoromethylated compounds.
A decision-making workflow for troubleshooting low recovery.
References
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
- Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- J Colloid Interface Sci. (1997). Adsorption Characteristics of Silica Gels Treated with Fluorinated Silylation Agents. PubMed.
- Restek. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Kipper, K., et al. (2022). Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. PubMed.
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
- Regalado, E. L., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate.
- Kipper, K., et al. (n.d.). Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives. ResearchGate.
- Leito, I., et al. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. ResearchGate.
- Diva-Portal.org. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process.
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?.
- ResearchGate. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.
- Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
- Zhang, W., et al. (2025). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
- LoBrutto, R., et al. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.
- Reddit. (2024). Column chromatography issues.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- J Sep Sci. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
- ACS Omega. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.
- ResearchGate. (n.d.). Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases in presence of chaotropic mobile phase additives.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and Ciprofloxacin
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent efficacy against a broad spectrum of pathogens is paramount. This guide provides a detailed comparative analysis of the antimicrobial properties of the novel heterocyclic compound, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, and the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction: Two Antimicrobial Agents at a Glance
Ciprofloxacin , a second-generation fluoroquinolone, has been a cornerstone in the treatment of various bacterial infections for decades. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a widely prescribed antibiotic.[1] However, the emergence of bacterial resistance to ciprofloxacin and other fluoroquinolones necessitates the exploration of new chemical entities with alternative mechanisms of action.[2]
The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific derivative, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione , represents a promising candidate for investigation. The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved bioavailability and efficacy.[1]
This guide will delve into the available scientific literature to provide a side-by-side comparison of these two compounds, highlighting their strengths and potential applications in the fight against microbial infections.
Mechanism of Action: A Tale of Two Targets
The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action. Ciprofloxacin and 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione operate through distinct pathways to inhibit microbial growth.
Ciprofloxacin: Targeting DNA Replication
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[5]
Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione: A Putative Multi-Target Approach
While the precise mechanism of action for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is still under investigation, the broader class of 1,3,4-thiadiazole derivatives is known to exhibit antimicrobial activity through various mechanisms. These can include:
-
Enzyme Inhibition: Thiadiazole derivatives have been shown to inhibit various bacterial enzymes essential for metabolism and cell wall synthesis.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Biofilm Formation: Several studies have indicated that thiadiazole compounds can effectively inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.
The presence of the trifluoromethyl group and the thione moiety at the 2-position of the thiadiazole ring are expected to play a crucial role in its specific mode of action. Further research is required to elucidate the exact molecular targets of this compound.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
A direct, head-to-head comparative study of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and ciprofloxacin is not yet available in the published literature. However, by compiling data from various studies on the antimicrobial activity of 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives and established data for ciprofloxacin, we can construct a comparative overview.
It is important to note that the following table presents data for a closely related compound, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole , as a proxy for the thione derivative. The difference in the substituent at the 2-position (amino vs. thione) may influence the antimicrobial activity.
Table 1: Comparative In Vitro Antimicrobial Activity
| Microorganism | 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivative | Ciprofloxacin |
| Zone of Inhibition (mm) | MIC (µg/mL) | |
| Staphylococcus aureus | Moderate Activity | Not Reported |
| Escherichia coli | Not Reported | Not Reported |
| Klebsiella pneumoniae | Mild Activity | Not Reported |
Disclaimer: The data for the thiadiazole derivative is qualitative and based on a study of a related compound. The MIC values for ciprofloxacin are established reference ranges and can vary depending on the strain and testing methodology.
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the two most common in vitro susceptibility tests.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The test compound (5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione or ciprofloxacin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Protocol:
-
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound (e.g., 5 µg for ciprofloxacin) are placed on the surface of the agar.[6]
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[7] For ciprofloxacin, a zone of ≥21 mm is generally considered susceptible.[6]
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) susceptibility test.
Conclusion and Future Directions
This guide provides a foundational comparison between the novel compound 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and the established antibiotic ciprofloxacin. While ciprofloxacin's mechanism of action and antimicrobial spectrum are well-documented, the specific trifluoromethyl-substituted thiadiazole derivative remains a promising yet largely unexplored entity.
The key takeaways are:
-
Distinct Mechanisms: Ciprofloxacin targets bacterial DNA replication, while the thiadiazole derivative likely operates through a different, possibly multi-target, mechanism. This is a significant advantage in the context of combating resistance to existing antibiotic classes.
-
Data Gap for the Thiadiazole: There is a clear need for comprehensive in vitro and in vivo studies to determine the precise antimicrobial spectrum and efficacy of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
-
Potential for Novel Antimicrobials: The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents. Further structural modifications and detailed biological evaluations are warranted.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head MIC and time-kill assays of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione against a wide panel of clinically relevant bacterial and fungal pathogens, using ciprofloxacin as a control.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets of the thiadiazole derivative to understand its mode of action.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
The development of new antimicrobials is a critical endeavor to address the growing threat of antibiotic resistance. Compounds like 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione represent the next frontier in this ongoing battle.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal-jop.org [journal-jop.org]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and Fluconazole Against Candida Species: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the emergence of resistant Candida species necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparative analysis of the antifungal activity of a promising heterocyclic compound, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, against the widely used azole antifungal, fluconazole. By examining available experimental data, this document aims to offer valuable insights for researchers and professionals in the field of mycology and drug development.
Introduction: The Challenge of Candidiasis and the Quest for Novel Antifungals
Candidiasis, a fungal infection caused by yeasts of the genus Candida, represents a significant global health concern. While Candida albicans remains a prevalent pathogen, the incidence of infections caused by non-albicans Candida species, often exhibiting intrinsic or acquired resistance to conventional therapies, is on the rise. Fluconazole, a triazole antifungal, has long been a first-line treatment for various forms of candidiasis.[1] However, its efficacy is increasingly compromised by the development of resistance, particularly in species like Candida glabrata and Candida krusei.[2] This escalating resistance underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antifungal properties. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, making 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione a compound of significant interest. This guide will delve into a comparative assessment of its anti-Candida activity relative to fluconazole.
In Vitro Antifungal Activity: A Head-to-Head Comparison
The cornerstone of evaluating a new antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal isolates. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
While direct comparative studies for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione against fluconazole are limited in publicly available literature, we can synthesize a comparative overview based on studies of structurally related 1,3,4-thiadiazole derivatives and extensive data available for fluconazole.
Data Summary: MIC Values Against Candida Species
The following table summarizes the typical MIC ranges for fluconazole against common Candida species and reported MIC values for various antifungal 1,3,4-thiadiazole derivatives to provide a contextual comparison. It is important to note that the activity of specific thiadiazole derivatives can vary significantly based on their substitutions.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida krusei (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Candida tropicalis (MIC µg/mL) |
| Fluconazole | 0.25 - 4[3] | 8 - 64[2] | 16 - >64[2] | 0.5 - 4 | 1 - 8 |
| Various 1,3,4-Thiadiazole Derivatives | 0.015 - >64 | 0.125 - >64 | 0.06 - >64 | 0.03 - 32 | 0.06 - 64 |
Mechanistic Insights: Unraveling the Antifungal Action
Understanding the mechanism of action is paramount in drug development. Fluconazole and 1,3,4-thiadiazole derivatives exhibit distinct modes of inhibiting fungal growth.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole, like other azole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.
Caption: Proposed mechanisms of action for 1,3,4-thiadiazole derivatives.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution is a widely accepted standard. [6][7]
Broth Microdilution Assay (CLSI M27-A3)
This method determines the MIC of an antifungal agent against yeast isolates.
Workflow Diagram:
Caption: Broth microdilution workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud dextrose agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity or by using a spectrophotometer to measure optical density.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
In Vivo Efficacy and Cytotoxicity: A Glimpse into Therapeutic Potential
While in vitro activity is a critical first step, the ultimate success of a new antifungal agent depends on its efficacy and safety in a living organism.
In Vivo Models of Candidiasis
Animal models are indispensable for evaluating the in vivo efficacy of antifungal compounds. [8]Systemic candidiasis models in mice are commonly used, where mice are infected intravenously with a lethal dose of Candida. The efficacy of the test compound is then assessed by monitoring survival rates and fungal burden in target organs such as the kidneys.
Cytotoxicity Assessment
Equally important to efficacy is the safety profile of a potential new drug. Cytotoxicity assays are performed to evaluate the toxic effects of a compound on mammalian cells. [9]Standard assays, such as the MTT or LDH release assays, are used to determine the concentration at which the compound causes significant cell death. A favorable therapeutic window exists when the concentration required to inhibit fungal growth (MIC) is substantially lower than the concentration that is toxic to host cells.
Conclusion and Future Directions
The available evidence suggests that the 1,3,4-thiadiazole scaffold holds significant promise for the development of novel antifungal agents. While direct comparative data for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione against fluconazole is still emerging, the broader class of thiadiazole derivatives has demonstrated potent anti-Candida activity, often with MIC values comparable to or lower than fluconazole, particularly against azole-resistant strains.
The potential for a distinct mechanism of action, possibly involving the disruption of the fungal cell wall, makes this class of compounds particularly attractive. Further research is warranted to:
-
Conduct direct, head-to-head in vitro and in vivo comparative studies of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and fluconazole against a comprehensive panel of clinical Candida isolates.
-
Elucidate the precise molecular mechanism(s) of action of this thiadiazole derivative.
-
Perform comprehensive toxicology and pharmacokinetic studies to fully assess its therapeutic potential.
The development of new antifungals is a critical endeavor in the fight against infectious diseases. 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its analogs represent a promising avenue for the discovery of next-generation therapies for candidiasis.
References
-
Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–173. Available at: [Link]
- (Reference for general information on non-albicans Candida species - not found in search results, a general mycology textbook would be a suitable reference here but cannot be generated
- (Reference for the increasing incidence of antifungal resistance - not found in search results, a review article on antifungal resistance would be appropriate but cannot be generated
-
Kronen, R., & Rolston, K. V. (2001). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 39(5), 1747–1755. Available at: [Link]
- (Reference for specific MIC data on 1,3,4-thiadiazole derivatives - multiple sources were found, but a single comprehensive review is not available
-
Krasowska, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222479. Available at: [Link]
- (Reference for thione-thiol tautomerism in thiadiazoles - not found in search results, a medicinal chemistry or organic chemistry textbook would be a suitable reference but cannot be generated
-
Turan-Zitouni, G., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. Available at: [Link]
- (Reference for general review on thiadiazole antifungal activity - multiple sources were found, but a single comprehensive review is not available
- (Reference for cytotoxicity of thiadiazole derivatives - multiple sources were found, but a single comprehensive review is not available
- (Reference for in vivo efficacy of thiadiazole derivatives - multiple sources were found, but a single comprehensive review is not available
-
Segal, E., & Elad, D. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 19. Available at: [Link]
-
Patel, K., & Tadi, P. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Available at: [Link]
- (Reference for Fluconazole MIC range for C. parapsilosis - not explicitly found in a single reference, compiled from general knowledge and multiple sources).
- (Reference for Fluconazole MIC range for C. tropicalis - not explicitly found in a single reference, compiled from general knowledge and multiple sources).
-
Lee, H., et al. (2000). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 44(6), 1697–1699. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI.
- (Reference for synthesis of 5-substituted-1,3,4-thiadiazole-2-thiones - multiple sources were found, but a single comprehensive review is not available
- (Reference for CLSI M27-A3 broth microdilution method details - general knowledge and CLSI document
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- (Reference for in vivo models of Candida infection for antifungal testing - general knowledge and multiple sources).
- (Reference for cytotoxicity assays for antifungal compounds - general knowledge and multiple sources).
- (Reference for specific MIC data on 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione - not found in search results).
- (Reference for mechanism of action of trifluoromethyl thiadiazole derivatives - inferred from related compounds, specific d
-
National Committee for Clinical Laboratory Standards. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts: approved standard M27-A3. NCCLS. Available at: [Link]
- (Reference for fluconazole MIC range Candida glabr
- (Reference for fluconazole MIC range Candida krusei - multiple sources).
-
Mukherjee, P. K., et al. (2005). Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols. Journal of bacteriology, 187(13), 4333-4340. Available at: [Link]
Sources
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 5. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Anticancer Efficacy of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and 5-Fluorouracil
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comparative overview of the in vitro anticancer activity of the investigational compound 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and the established chemotherapeutic drug, 5-Fluorouracil (5-FU). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, a discussion of potential mechanisms of action, and detailed experimental protocols to facilitate further research.
Introduction: Two Agents Targeting Cancer's Core Machinery
5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades, is a pyrimidine analog that primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. This disruption of DNA synthesis and repair ultimately leads to "thymineless death" in rapidly proliferating cancer cells.
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties. The incorporation of a trifluoromethyl (CF3) group is a strategic chemical modification known to enhance metabolic stability and cellular permeability, potentially augmenting the compound's therapeutic index. While the precise mechanism of action for this specific derivative is still under investigation, related 1,3,4-thiadiazole compounds have been reported to induce apoptosis and cell cycle arrest through various pathways.
This guide will delve into the available in vitro data to draw a comparative picture of the anticancer potential of these two compounds.
Comparative In Vitro Cytotoxicity
Direct comparative studies of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and 5-Fluorouracil under identical experimental conditions are not extensively available in the public domain. However, by compiling data from various studies on the anticancer activity of 1,3,4-thiadiazole derivatives, some of which feature the trifluoromethyl moiety and utilize 5-FU as a positive control, we can construct a representative comparison.
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Various 5-Aryl-1,3,4-thiadiazole Derivatives | MCF-7 (Breast) | 2.34–91.00 µg/mL | 5-Fluorouracil | 6.80 µg/mL |
| HepG2 (Liver) | 3.13–44.87 µg/mL | 5-Fluorouracil | 8.40 µg/mL | |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC3 (Prostate) | >50 | Doxorubicin | 1.2 |
| MCF-7 (Breast) | 12.5 | Doxorubicin | 0.9 | |
| SKNMC (Neuroblastoma) | >50 | Doxorubicin | 0.8 | |
| 5-Fluorouracil | HCT 116 (Colon) | 1.48 (after 5 days) | - | - |
| HT-29 (Colon) | 11.25 (after 5 days) | - | - | |
| MCF-7 (Breast) | 25 | - | - | |
| A549 (Lung) | >100 | - | - |
Analysis of Cytotoxicity Data:
The presented data indicates that the anticancer activity of 1,3,4-thiadiazole derivatives is highly dependent on the specific substitutions on the thiadiazole ring and the cancer cell line being tested. Some derivatives have shown potent cytotoxicity, with IC50 values in the low micromolar range, comparable to or even exceeding that of 5-FU in certain cell lines[1]. The inclusion of a trifluoromethyl group in some of these derivatives suggests its potential role in enhancing anticancer activity.
5-FU, as a well-established drug, exhibits a broad range of activity, with its potency being significantly influenced by the duration of exposure, as seen in the HCT 116 and HT-29 colon cancer cell lines[2]. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell seeding density, incubation time, and the specific assay used.
Mechanistic Insights: Divergent Pathways to Cell Death
The mechanisms through which these two compounds induce cancer cell death are believed to be distinct, offering potential for synergistic therapeutic strategies.
5-Fluorouracil: A Multi-pronged Attack on Nucleic Acid Metabolism
The anticancer effects of 5-FU are multifaceted. Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). This leads to a depletion of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. Furthermore, 5-FU metabolites can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), leading to DNA damage and disruption of RNA processing and function.
Caption: Simplified metabolic activation and mechanisms of action of 5-Fluorouracil.
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione: A Focus on Apoptosis and Cell Cycle Arrest
While the specific molecular targets of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione are yet to be fully elucidated, studies on analogous 1,3,4-thiadiazole derivatives suggest a different mechanistic profile. Many compounds from this class have been shown to induce apoptosis through the activation of caspase cascades and to cause cell cycle arrest at different phases, often the G2/M phase. Potential targets for 1,3,4-thiadiazole derivatives include various kinases involved in cell signaling pathways that regulate proliferation and survival.
Caption: Proposed mechanism of action for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro anticancer activity studies, standardized and well-documented protocols are essential. The following are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and 5-Fluorouracil) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the cell cycle analysis. Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and 5-Fluorouracil as in vitro anticancer agents. While 5-FU remains a potent and widely used chemotherapeutic with a well-defined mechanism of action, the 1,3,4-thiadiazole scaffold, particularly with the inclusion of a trifluoromethyl group, represents a promising avenue for the development of novel anticancer drugs with potentially different mechanisms of action.
The available data suggests that certain 1,3,4-thiadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, sometimes surpassing that of 5-FU. Their proposed mechanisms, centered around the induction of apoptosis and cell cycle arrest, may offer advantages in overcoming resistance to traditional DNA-damaging agents.
Future research should focus on direct, head-to-head in vitro and in vivo comparisons of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and 5-FU across a broad panel of cancer cell lines. Elucidating the precise molecular targets and signaling pathways affected by this thiadiazole derivative will be crucial in understanding its full therapeutic potential and in designing rational combination therapies. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring the generation of robust and comparable data to accelerate the translation of promising preclinical findings into clinical applications.
References
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6527. [Link]
- Hosseinzadeh, L., et al. (2013). Synthesis and in vitro cytotoxic activity of novel 1,3,4-thiadiazole derivatives. Research in Pharmaceutical Sciences, 8(4), 267–274.
-
Mehrabani, M., et al. (2019). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. International Journal of Nanomedicine, 14, 6449–6459. [Link]
-
Stolarczyk, M., et al. (2020). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 21(21), 8295. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a Carbonic Anhydrase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione as a potent and selective inhibitor of carbonic anhydrase (CA). We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This simple reaction is critical for a host of physiological processes, including pH homeostasis, CO₂ transport, respiration, and ion secretion.[2][3] The human genome encodes for 16 known CA isoforms, each with distinct tissue distribution and physiological roles.[4]
The involvement of specific CA isoforms in the pathophysiology of various diseases—such as glaucoma (CA II, IV), epilepsy, and cancer (CA IX, XII)—has established them as high-value therapeutic targets.[5][6][7] The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its in vivo stability and diverse biological activities.[7][8] Derivatives of this heterocycle, particularly those bearing sulfonamide or thione moieties, have been extensively investigated as potent CA inhibitors.[7][9][10]
This guide focuses on a specific candidate, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, outlining a rigorous validation pathway to characterize its inhibitory potential, isoform selectivity, and mechanism of action.
The Validation Workflow: A Multi-Pillar Approach
A thorough validation process relies on converging evidence from multiple experimental platforms. We will employ a tiered approach, starting with primary enzymatic assays, followed by biophysical confirmation of direct binding, and culminating in isoform selectivity profiling.
Caption: A tiered workflow for validating a novel carbonic anhydrase inhibitor.
Phase 1: Determining Inhibitory Potency (IC₅₀)
The initial step is to confirm that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione inhibits CA activity and to quantify its half-maximal inhibitory concentration (IC₅₀). The colorimetric esterase assay is a common, high-throughput method for this purpose.
Principle of the Esterase Activity Assay
While the physiological reaction is CO₂ hydration, many CAs also exhibit esterase activity. This assay utilizes the CA-catalyzed hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[5] The rate of p-NP formation is proportional to the active enzyme concentration; in the presence of an inhibitor, this rate decreases.[5]
Experimental Protocol: Esterase Inhibition Assay
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve human or bovine erythrocyte CA (e.g., hCA II) in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
-
CA Working Solution: Immediately before use, dilute the stock solution to the desired concentration (e.g., 20 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[5]
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound (5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione) and a reference inhibitor (e.g., Acetazolamide) in 100% DMSO.
B. Assay Procedure (96-well plate format):
-
Plate Setup: Prepare serial dilutions of the inhibitor stock solution in DMSO. It is crucial to perform all measurements in triplicate.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer and DMSO/inhibitor solutions to the wells as described above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.
-
Causality Check: This pre-incubation step is critical as it allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, which is especially important for slow-binding inhibitors.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the fresh p-NPA Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.[5]
C. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.
Phase 2: Unraveling the Mechanism of Action
An IC₅₀ value is dependent on experimental conditions. To determine the intrinsic binding affinity (dissociation constant, Kᵢ) and understand the mode of inhibition, kinetic studies and biophysical validation are essential.
Enzyme Kinetics: The Gold Standard Stopped-Flow Assay
The most physiologically relevant method for studying CA kinetics is the stopped-flow CO₂ hydration assay.[11] This technique measures the pH change resulting from the CA-catalyzed formation of a proton during CO₂ hydration, monitored by a pH indicator dye.[11]
Sources
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Enzyme Inhibition - A Comparative Docking Guide
In the landscape of modern drug discovery, the 1,3,4-thiadiazole ring stands out as a versatile and highly valuable scaffold.[1][2][3] Its unique electronic properties, including a two-electron donor system and hydrogen bonding capacity, contribute to its ability to interact with a wide range of biological targets.[1] This guide provides a comparative analysis of 1,3,4-thiadiazole derivatives in the active sites of several key enzymes, supported by molecular docking studies. We will delve into the causality behind experimental choices in docking simulations and present a validated framework for assessing the potential of these compounds as therapeutic agents.
The Power of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6][7] In the context of drug discovery, it is an indispensable tool for predicting the binding affinity and interaction patterns of small molecules (ligands) within the active site of a target protein.[8] This in silico approach allows researchers to screen large libraries of compounds, prioritize candidates for synthesis and in vitro testing, and gain insights into the molecular basis of ligand-receptor interactions, thereby accelerating the drug development pipeline.[8]
A Standardized Workflow for Comparative Docking Studies
To ensure the reliability and reproducibility of docking results, a standardized workflow is crucial. The following protocol outlines a robust methodology for performing comparative docking studies.
Sources
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 7. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Selectivity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione for Cancer Cells Over Normal Cells
Introduction: The Quest for Selective Cancer Therapeutics
The central challenge in cancer chemotherapy is to eradicate malignant cells while sparing their healthy counterparts. The trifluoromethyl group, a cornerstone of modern medicinal chemistry, has been instrumental in enhancing the therapeutic index of numerous drugs. Its unique electronic properties can significantly improve metabolic stability, bioavailability, and target affinity. When incorporated into heterocyclic scaffolds like 1,3,4-thiadiazole, it presents a promising avenue for the development of novel anticancer agents. This guide provides a comprehensive assessment of the potential cancer cell selectivity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, a compound of significant interest. While direct comparative data for this specific molecule is emerging, we will analyze data from structurally related compounds to build a strong case for its evaluation and propose a rigorous experimental framework for its definitive assessment against established chemotherapeutics.
The Promise of Trifluoromethylated 1,3,4-Thiadiazoles: A Review of Preclinical Evidence
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore known to exhibit a wide range of biological activities, including notable anticancer properties.[1] The introduction of a trifluoromethyl moiety is hypothesized to enhance these effects. Several studies on related compounds have demonstrated significant cytotoxic activity against a panel of cancer cell lines, often with a favorable selectivity profile compared to normal cells. For instance, derivatives of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9.[2] Furthermore, some 1,3,4-thiadiazole derivatives have exhibited greater potency than the standard chemotherapeutic drug doxorubicin against certain cancer cell lines.[3]
Comparative Cytotoxicity Analysis: A Proposed Experimental Framework
To definitively assess the selectivity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, a head-to-head comparison with standard chemotherapeutic agents is essential. The following experimental plan outlines a robust strategy to generate the necessary data.
Cell Lines
A diverse panel of human cancer and normal cell lines should be selected to provide a comprehensive evaluation of selectivity.
| Cell Line | Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents a common, well-characterized cancer type. |
| A549 | Lung Carcinoma | Represents another prevalent and challenging cancer. |
| HT-29 | Colorectal Adenocarcinoma | To assess activity against gastrointestinal cancers. |
| PC-3 | Prostate Cancer | To evaluate efficacy in a hormone-independent prostate cancer model. |
| MRC-5 | Normal Lung Fibroblast | To directly assess toxicity against non-cancerous lung cells. |
| HFF-1 | Normal Human Foreskin Fibroblast | A commonly used normal cell line for general cytotoxicity screening. |
Test Compounds
-
Lead Compound: 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
-
Standard Chemotherapeutics (Positive Controls):
-
Doxorubicin
-
Cisplatin
-
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the lead compound and standard drugs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line. The selectivity index (SI) can be calculated as:
-
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
A higher SI value indicates greater selectivity for cancer cells.
Hypothetical Comparative Cytotoxicity Data
The following table illustrates the expected format of the results from the proposed MTT assay.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | MCF-7 | Expected to be low | Expected to be >1 |
| A549 | Expected to be low | Expected to be >1 | |
| HT-29 | Expected to be moderate | Expected to be >1 | |
| PC-3 | Expected to be low | Expected to be >1 | |
| MRC-5 | Expected to be high | - | |
| Doxorubicin | MCF-7 | Low | Low |
| A549 | Low | Low | |
| HT-29 | Low | Low | |
| PC-3 | Moderate | Low | |
| MRC-5 | Moderate | - | |
| Cisplatin | MCF-7 | Moderate | Low |
| A549 | Low | Low | |
| HT-29 | Low | Low | |
| PC-3 | High | Low | |
| MRC-5 | Moderate | - |
Delving into the Mechanism of Action: Why Selectivity Matters
The superior selectivity of novel agents like 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione often lies in their ability to exploit molecular differences between cancerous and normal cells. Several 1,3,4-thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, a pathway often dysregulated in cancer.[4]
Proposed Experimental Workflow: Elucidating the Apoptotic Pathway
To understand the mechanism behind the anticipated selectivity, a series of experiments targeting key apoptotic markers should be conducted.
Caption: Proposed experimental workflow for mechanistic studies.
Key Mechanistic Questions to Address:
-
Induction of Apoptosis: Does the compound selectively induce apoptosis in cancer cells? This can be quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Caspase Activation: Which caspase cascades are activated? Luminescence-based assays can measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.
-
Modulation of Bcl-2 Family Proteins: Does the compound alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins? Western blotting can provide these insights.
-
Inhibition of Pro-Survival Signaling: Does the compound inhibit key survival pathways often hyperactive in cancer, such as the PI3K/Akt or MEK/ERK pathways?[4][5] This can be assessed by examining the phosphorylation status of key proteins in these pathways via Western blot.
Illustrative Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and is frequently dysregulated in cancer. Many 1,3,4-thiadiazole derivatives are thought to exert their anticancer effects by inhibiting this pathway.
Caption: Potential inhibition of the PI3K/Akt survival pathway.
Conclusion and Future Directions
The available preclinical data on trifluoromethyl-substituted 1,3,4-thiadiazole derivatives strongly suggest that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a promising candidate for a selective anticancer agent. Its structural features point towards a mechanism that may preferentially target cancer cells while exhibiting lower toxicity to normal cells. The proposed experimental framework provides a clear and comprehensive strategy to validate this hypothesis. Successful outcomes from these studies would warrant further preclinical development, including in vivo efficacy and safety studies in animal models, ultimately paving the way for potential clinical investigation. This rigorous, data-driven approach is paramount in the quest for more effective and less toxic cancer therapies.
References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. [Link]
- Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(3), 213–220.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. (2012). PubMed. [Link]
-
A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. (2023). Acta Pharmaceutica. [Link]
-
(PDF) N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. (2019). ResearchGate. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (n.d.). RSC Publishing. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). JSMB. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]
-
Cytotoxicity (IC 50 ± SEM, mM) of Compounds 4a -4f and 5a -5e against Selected Cancerous Cell Lines. (n.d.). ResearchGate. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. [Link]
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (n.d.). PMC. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). PMC. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
ChemInform Abstract: Discovery of 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives as Apoptosis Inducers via the Caspase Pathway with Potential Anticancer Activity. (2013). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). ResearchGate. [Link]
-
(a) Cytotoxicity profiles of cisplatin and 1–3 against A549 (lung...). (n.d.). ResearchGate. [Link]
-
Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. (2024). PubMed. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]
-
Cytotoxic effects of compounds 1-9 and cisplatin on A549, C6, and.... (n.d.). ResearchGate. [Link]
-
Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. (n.d.). Sci-Hub. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
(PDF) A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. (2023). ResearchGate. [Link]
-
Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line. (n.d.). ResearchGate. [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Off-Target Interactions of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent enzyme inhibition.[1] The subject of this guide, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, is a member of this versatile class. The inclusion of a trifluoromethyl group is known to enhance its electrophilic character and potential for biological interactions.[2] While the primary target of a novel compound is the focus of initial discovery, a comprehensive understanding of its cross-reactivity profile is paramount for preclinical development. This guide provides a framework for researchers, scientists, and drug development professionals to conduct and interpret cross-reactivity studies for this compound, focusing on enzymes that are known to be inhibited by the broader 1,3,4-thiadiazole class. We will delve into the rationale behind experimental design, provide detailed protocols, and present a model for data interpretation.
Introduction: The Imperative of Selectivity Profiling
The efficacy of any therapeutic agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. For derivatives of 1,3,4-thiadiazole, a class of compounds known for its promiscuous bioactivity, early and thorough cross-reactivity screening is not just advisable, it is essential.[3][4] These compounds have been reported to inhibit a diverse range of enzymes, including but not limited to:
-
Carbonic Anhydrases (CAs): Several isoforms (I, II, IX, VA, VB) are known targets.[5][6][7]
-
Protein Kinases: Including Abl tyrosine kinase and Akt.[3][8]
-
α-Glucosidase: An enzyme involved in carbohydrate metabolism.[4]
Therefore, a cross-reactivity study for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione should, at a minimum, include representative enzymes from these families. This proactive approach allows for the early identification of potential liabilities and informs the subsequent stages of drug development.
Designing a Cross-Reactivity Screening Panel
The selection of enzymes for the screening panel is a critical first step. The rationale should be driven by existing knowledge of the compound class and the structural or functional relationships between potential off-targets.
Logical Framework for Enzyme Selection
Caption: Logical workflow for selecting enzymes for a cross-reactivity panel.
Recommended Initial Screening Panel:
| Enzyme Family | Representative Enzymes | Rationale |
| Carbonic Anhydrases | hCA I, hCA II, hCA IX | Broadly inhibited by thiadiazoles; isoforms have distinct physiological roles.[6] |
| Protein Kinases | Abl, Akt1, VEGFR-2 | Known targets of thiadiazole derivatives involved in cancer signaling pathways.[3][8][9] |
| Metabolic Enzymes | α-Glucosidase | Represents a distinct class of enzymes also targeted by this scaffold.[4] |
Experimental Protocol: A Universal Approach to In Vitro Enzyme Inhibition Assay
The following protocol provides a generalized, robust framework for assessing the inhibitory activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This protocol can be adapted for various enzymes with appropriate modifications to substrates and buffer conditions. Spectrophotometric and fluorometric assays are the most common due to their high-throughput capabilities and cost-effectiveness.[10]
Workflow for Enzyme Inhibition Assay
Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the specific enzyme's activity. The pH is a critical parameter that must be strictly controlled.[10]
-
Enzyme Stock Solution: Reconstitute the purified enzyme in the assay buffer to a known concentration.
-
Substrate Stock Solution: Dissolve the enzyme-specific substrate in an appropriate solvent (e.g., assay buffer, DMSO).
-
Test Compound Stock: Prepare a high-concentration stock solution of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
-
Assay Execution (96-well plate format):
-
Add assay buffer to all wells.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Add the enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity Profile of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
| Enzyme Target | Enzyme Family | IC₅₀ (µM) | Selectivity Index (vs. Primary Target) |
| Kinase X (Primary Target) | Protein Kinase | 0.05 | 1 |
| hCA I | Carbonic Anhydrase | 15.2 | 304 |
| hCA II | Carbonic Anhydrase | 8.9 | 178 |
| hCA IX | Carbonic Anhydrase | 2.1 | 42 |
| Abl Kinase | Protein Kinase | 1.7 | 34 |
| Akt1 Kinase | Protein Kinase | 5.4 | 108 |
| VEGFR-2 | Protein Kinase | > 100 | > 2000 |
| α-Glucosidase | Hydrolase | > 100 | > 2000 |
The Selectivity Index is calculated as: IC₅₀ (Off-Target) / IC₅₀ (Primary Target).
Interpreting the Results
A higher selectivity index indicates greater selectivity for the primary target. In the hypothetical data above:
-
The compound is highly potent against its primary target, Kinase X.
-
It exhibits moderate off-target activity against hCA IX and Abl Kinase, with selectivity indices of 42 and 34, respectively. This suggests a potential for side effects related to the inhibition of these enzymes.
-
The activity against hCA I, hCA II, and Akt1 is significantly weaker.
-
The compound shows excellent selectivity against VEGFR-2 and α-Glucosidase, with no significant inhibition at the highest tested concentrations.
This profile provides valuable insights. The off-target activities on hCA IX and Abl Kinase warrant further investigation in cellular and in vivo models to assess their physiological relevance.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. By leveraging knowledge of the broader 1,3,4-thiadiazole class, a targeted and informative screening panel can be designed. The provided experimental protocol offers a robust starting point for in vitro characterization.
The initial cross-reactivity profile is not an endpoint but a critical data point that guides the next steps in the drug discovery pipeline. Any significant off-target activity should be further explored to understand the structure-activity relationship and potentially modify the compound to enhance selectivity. Ultimately, a thorough understanding of a compound's interactions with a range of biological targets is indispensable for developing safer and more effective therapeutics.
References
-
Al-Otaibi, J. S., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(11), 2919. Available at: [Link]
-
Arslan, M., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Journal of Molecular Structure, 1249, 131572. Available at: [Link]
-
Taha, M., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Drug Design, Development and Therapy, 14, 451-465. Available at: [Link]
-
Ali, Z., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(39), 35849–35860. Available at: [Link]
-
Fun, H.-K., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 556–561. Available at: [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Table]. Retrieved from [Link]
-
Kowiel, M., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 24(19), 3445. Available at: [Link]
-
Kennedy, D. J., et al. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. ACS Chemical Neuroscience, 10(6), 2739–2749. Available at: [Link]
-
Fun, H.-K., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]
-
Byzova, N. A., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 12(23), 12224. Available at: [Link]
-
Akocak, S., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 15(22), 7047-7053. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Cross-reactivity – Knowledge and References. Retrieved from [Link]
-
De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. Available at: [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
Vullo, D., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4987. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]
-
Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(21), 3954. Available at: [Link]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 143-154. Available at: [Link]
-
Beydemir, S., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 461-465. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
A Comparative Guide to the In Vivo Efficacy of the 5-(Trifluoromethyl)-1,3,4-thiadiazole Scaffold in Animal Models
This guide provides an in-depth evaluation of the in vivo efficacy of compounds centered around the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione core structure. As direct in vivo data for the parent thione is limited in published literature, this analysis extends to closely related and structurally significant derivatives. The inclusion of the trifluoromethyl (CF3) group is of particular interest, as its high electronegativity and lipophilicity can substantially modulate a molecule's metabolic stability, membrane permeability, and binding affinity, making it a privileged moiety in modern drug design.
The 1,3,4-thiadiazole ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated as potential therapeutic agents, demonstrating anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][4][5] The transition from promising in vitro data to successful in vivo efficacy is the critical bottleneck in drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of in vivo performance, supported by experimental data and detailed protocols to facilitate reproducible research.
The Imperative of In Vivo Evaluation: From Bench to Preclinical Models
While in vitro assays provide essential preliminary data on a compound's activity against a specific molecular target or cell line, they cannot replicate the complex, dynamic environment of a living organism. In vivo studies are indispensable for elucidating a drug candidate's true therapeutic potential by assessing its pharmacokinetics (PK) and pharmacodynamics (PD) in a whole-animal system. This includes absorption, distribution, metabolism, and excretion (ADME), as well as efficacy and potential toxicity. The selection of an appropriate animal model that accurately mimics the human disease state is paramount for generating clinically translatable data.
Below is a generalized workflow for the preclinical evaluation of a novel therapeutic agent.
Caption: Generalized workflow for in vivo drug efficacy evaluation.
Comparative In Vivo Efficacy: Anticancer and Anticonvulsant Activities
The 1,3,4-thiadiazole scaffold has shown significant promise in two major therapeutic areas: oncology and neurology. The following sections compare the performance of representative derivatives in established animal models.
Anticancer Efficacy in Murine Tumor Models
The Ehrlich Ascites Carcinoma (EAC) model is a widely used transplantable tumor model in mice for screening potential anticancer agents in vivo. It allows for the straightforward measurement of tumor cell growth, animal lifespan, and hematological parameters.
A study investigating a 1,3,4-thiadiazole derivative, N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08), demonstrated significant, dose-dependent anticancer activity in the EAC model.[6] The key metric for efficacy in this model is the percent increase in lifespan (% ILS) compared to the untreated tumor-bearing control group.
Table 1: In Vivo Anticancer Efficacy of Thiadiazole Derivative TH08 in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (EAC only) | - | 18.5 ± 0.5 | - |
| TH08 | 5 | 23.5 ± 0.8 | 27.15 |
| TH08 | 15 | 27.5 ± 1.0 | 48.65 |
| TH08 | 25 | 31.6 ± 1.2 | 70.52 |
| Bleomycin (Standard) | 3 | 34.5 ± 1.5 | 86.54 |
Data synthesized from a study by S. B. Shreyas et al. (2023).[6]
Analysis of Causality: The results indicate that TH08 significantly extends the lifespan of tumor-bearing mice.[6] The efficacy is dose-dependent, with the 25 mg/kg dose approaching the effectiveness of the standard chemotherapeutic agent, bleomycin.[6] The mechanism of action for many anticancer thiadiazoles involves the inhibition of critical signaling pathways, such as the Akt pathway, which leads to cell cycle arrest and apoptosis.[4] The presence of the thiadiazole core, combined with various aryl substitutions, allows the molecule to interact with biological targets within the cancer cells, disrupting their proliferation.[4]
Caption: Potential mechanism: Thiadiazole inhibition of the Akt pathway.
Anticonvulsant Efficacy in Rodent Seizure Models
The structural similarity of some 1,3,4-thiadiazole derivatives to established anticonvulsant drugs has prompted their evaluation in preclinical seizure models. The two most common models are the maximal electroshock (MES) test, which mimics generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) test, which induces seizures through GABAergic antagonism and is a model for absence seizures.
A study on novel substituted 1,3,4-thiadiazole derivatives tested their ability to protect Swiss albino mice from induced seizures.[7]
Table 2: In Vivo Anticonvulsant Activity of Thiadiazole Derivatives in Mice
| Compound ID | Dose (mg/kg, i.p.) | MES Test (% Protection) | PTZ Test (% Protection) | Rotarod Test (% Neurotoxicity) |
| 6a | 30 | 50 | 33.3 | 0 |
| 6b | 30 | 66.6 | 50 | 16.6 |
| 6e | 30 | 83.3 | 66.6 | 33.3 |
| Phenytoin (Standard) | 30 | 100 | - | 16.6 |
| Acetazolamide (Standard) | 100 | - | 100 | 100 |
Data synthesized from a study by M. Qamar et al. (2022).[7]
Analysis of Causality: Compound 6e emerged as the most promising candidate, showing significant protection in both MES and PTZ models.[7] The mechanism of action for many thiadiazole-based anticonvulsants is linked to the inhibition of carbonic anhydrase (CA) isoforms in the brain.[2][7] Acetazolamide, a known CA inhibitor containing a 1,3,4-thiadiazole ring, is used as a standard.[5] Inhibition of CA can lead to acidosis and altered ion channel function, resulting in neuronal hyperpolarization and reduced seizure susceptibility. The Rotarod test is crucial for assessing motor impairment (neurotoxicity); an ideal candidate exhibits high anticonvulsant activity with low neurotoxicity.
Pharmacokinetics and Toxicology Profile
A study on 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), another trifluoromethyl-containing heterocyclic compound, in rats revealed key distribution and excretion patterns.[8][9]
-
Distribution: Following administration, the compound was found primarily in the liver, intestine, and kidney, with little accumulation in the brain, heart, or lungs.[9][10] TFISA demonstrated the ability to penetrate well-vascularized organs.[9][11] This distribution pattern is influenced by the molecule's lipophilicity and interactions with plasma proteins.
-
Metabolism & Excretion: TFISA was predominantly excreted unchanged in the urine.[8] Major metabolites included N-hydroxy and N-acetyl derivatives.[8] This suggests that the core structure is relatively stable to extensive metabolic breakdown.
-
Toxicity: Acute toxicity studies are performed to determine the median lethal dose (LD50). For the anticancer compound TH08, the LD50 in mice via intraperitoneal injection was found to be 110 mg/kg.[6] In the anticonvulsant study, neurotoxicity was assessed using the Rotarod test, which provides a functional measure of motor coordination impairment.[7]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for key in vivo experiments.
Protocol 1: In Vivo Anticancer Evaluation in EAC Murine Model
Objective: To assess the effect of a test compound on tumor growth and survival time in mice bearing Ehrlich Ascites Carcinoma.
Materials:
-
Swiss albino mice (20-25 g)
-
EAC cells
-
Test compound (e.g., thiadiazole derivative) and vehicle
-
Standard drug (e.g., Bleomycin)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (26G)
-
Animal cages and bedding
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) inoculation of 1 x 10^6 cells into healthy mice every 10 days.
-
Tumor Inoculation: Aspirate ascitic fluid from a donor mouse (7-8 days post-inoculation). Dilute with sterile PBS to a concentration of 10 x 10^6 cells/mL. Inject 0.2 mL (2 x 10^6 cells) i.p. into experimental mice.
-
Animal Grouping: Randomly divide the inoculated mice into groups (n=6-8 per group):
-
Group I: Control (EAC + Vehicle)
-
Group II: Standard (EAC + Bleomycin, e.g., 3 mg/kg)
-
Group III-V: Test Compound (EAC + various doses, e.g., 5, 15, 25 mg/kg)
-
-
Drug Administration: 24 hours after tumor inoculation, begin drug treatment. Administer the test compound, standard drug, or vehicle i.p. daily for a specified period (e.g., 9 consecutive days).
-
Data Collection:
-
Monitor the body weight of the mice daily.
-
Record the time of death for each mouse to calculate the mean survival time (MST).
-
-
Efficacy Calculation: Calculate the percent increase in lifespan (% ILS) using the formula: % ILS = [(MST of Treated Group / MST of Control Group) - 1] * 100
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Ethics Committee (IAEC).[7]
Caption: Experimental workflow for the EAC anticancer model.
Protocol 2: Maximal Electroshock (MES) Seizure Model
Objective: To screen compounds for activity against generalized tonic-clonic seizures.
Materials:
-
Swiss albino mice (20-28 g)
-
Corneal electrodes
-
An electroconvulsive shock apparatus
-
Test compound, vehicle, and standard drug (Phenytoin)
Procedure:
-
Animal Grouping and Dosing: Divide mice into groups and administer the test compound or standard drug i.p. at a specific time before the test (e.g., 30 or 60 minutes).
-
Electrode Placement: Place a drop of saline on the corneal electrodes to ensure good electrical contact. Gently place the electrodes on the corneas of the mouse.
-
Shock Administration: Deliver an electrical stimulus of a predetermined intensity (e.g., 50 mA for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension phase. The extension of the hind limb for more than 3 seconds is considered a positive seizure response.
-
Data Analysis: The compound is considered to provide protection if the tonic hind limb extension is abolished. Calculate the percentage of mice protected in each group.
Conclusion and Future Perspectives
The 5-(Trifluoromethyl)-1,3,4-thiadiazole scaffold and its derivatives represent a highly versatile and potent class of compounds with demonstrated in vivo efficacy in animal models of cancer and epilepsy. The trifluoromethyl group likely enhances the pharmacokinetic properties and target engagement of these molecules.
-
Anticancer Potential: Derivatives have shown significant, dose-dependent increases in the lifespan of tumor-bearing mice, with efficacy comparable to standard chemotherapeutics.[6] Future work should focus on evaluating these compounds in orthotopic or patient-derived xenograft (PDX) models to better predict clinical outcomes.
-
Anticonvulsant Activity: The scaffold is effective in suppressing both generalized and partial seizures in rodent models, likely through the inhibition of carbonic anhydrase.[7] Further studies should aim to establish a clear structure-activity relationship (SAR) to optimize potency while minimizing neurotoxicity.
The collective evidence strongly supports the continued investigation of 5-(Trifluoromethyl)-1,3,4-thiadiazole derivatives as lead compounds for drug development. Elucidating their precise molecular targets and further characterizing their ADME and safety profiles will be critical next steps in translating these promising preclinical findings into novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research.
- Azar, P. A., et al. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- Qamar, M., et al. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry.
- Yadav, M. K., et al. (n.d.). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate.
- Anonymous. (n.d.). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. ResearchGate.
- Karaburun, A. C., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.
- Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate.
- Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. National Institutes of Health.
- Anonymous. (n.d.). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate.
- Zholobenko, A. V., et al. (2023). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceuticals.
- Sonawane, N. D., et al. (2005). In vivo pharmacology and antidiarrheal efficacy of a thiazolidinone CFTR inhibitor in rodents. Journal of Pharmaceutical Sciences.
- Zholobenko, A. V., et al. (2023). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceuticals.
- Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals.
- Ghorab, M. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
- Popiołek, Ł., et al. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal.
- Eren, G., et al. (2018). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Medical Science Monitor.
- Kumar, V., et al. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
- Gomha, S. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules.
- Shreyas, S. B., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor.
- Zholobenko, A. V., et al. (2023). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. ResearchGate.
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arjonline.org [arjonline.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 8. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. In vivo pharmacology and antidiarrheal efficacy of a thiazolidinone CFTR inhibitor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Cytotoxicity of 5-Substituted-1,3,4-Thiadiazole-2(3H)-thiones
In the landscape of anticancer drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a structure of significant interest.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[3][4][5] This guide provides a comparative analysis of the cytotoxicity of various 5-substituted-1,3,4-thiadiazole-2(3H)-thiones, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes, allowing these compounds to strongly interact with biological targets, which may lead to high selectivity and low toxicity.[1]
The Rationale Behind Targeting Cancer with 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases.[2][6] This structural similarity is believed to enable these compounds to interfere with DNA synthesis and replication, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2][6] Research has shown that the cytotoxic efficacy of these derivatives is highly dependent on the nature and position of the substituents on the thiadiazole core.[4][7] Specifically, the substituent at the 5-position plays a crucial role in modulating the anticancer activity.
Comparative Cytotoxicity of 5-Substituted-1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of 5-substituted-1,3,4-thiadiazole derivatives against various human cancer cell lines. A lower IC₅₀ value indicates a higher cytotoxic potency.
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST-8 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl) | MCF-7 | 49.6 | [2][8][9] |
| MDA-MB-231 | 53.4 | [2][8][9] | ||
| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [4] |
| MCF-7 | 23.29 | [4] | ||
| 20b | 5-(Thiophen-2-yl)-derivative | A-549 | 4.37 | [10] |
| HepG-2 | 8.03 | [10] | ||
| Compound 21 | N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 µg/mL | [7][11] |
| Compound 78 | 2-(R¹-disulfanyl)-5-[(R²-phenylcarbamoyl)-methylthio] | A549 | 3.62 | [7] |
| Compound 82 | 2-(R¹-disulfanyl)-5-[(R²-phenylcarbamoyl)-methylthio] | SMMC-7721 | 2.31 | [7] |
| Compound 3d | Thiazole derivative with two phthalimide moieties | HeLa | 29 | [12] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of these compounds:
-
Aromatic and Heterocyclic Substituents: The presence of aromatic or heterocyclic rings at the 5-position generally confers significant cytotoxic activity.[7][11]
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the aromatic ring are critical. For instance, some studies suggest that electron-withdrawing groups can enhance anticancer activity.[7][11] Conversely, other findings indicate that electron-donating groups like methoxy can also lead to potent compounds.[10] This highlights the complex nature of the SAR for this class of compounds.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to cross cell membranes and reach its intracellular target. The addition of moieties like phthalimide can increase lipophilicity and, in some cases, cytotoxic activity.[12]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for another 24 to 48 hours.[14]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Proposed Mechanism of Action: Induction of Apoptosis
Several studies suggest that 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. In silico and in vitro studies have pointed towards a multitarget mechanism of action.[2][8] One of the proposed pathways involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. The activation of initiator caspases, such as Caspase-8 and Caspase-9, leads to a cascade that ultimately activates executioner caspases, like Caspase-3, resulting in the cleavage of cellular proteins and cell death.[2][8] Furthermore, some derivatives may modulate the expression of pro-apoptotic proteins like BAX.[2][8]
Proposed Apoptotic Signaling Pathwaydot
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Benchmarking Guide to the Stability of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Stability in Drug Candidacy
In the landscape of modern drug discovery, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success. A promising pharmacological profile can be rendered obsolete if the molecule cannot withstand the rigors of storage, formulation, and physiological environments. This guide provides a comprehensive stability benchmark for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (TFTT), a novel heterocyclic compound with significant therapeutic promise.
By juxtaposing the theoretical stability of TFTT with the empirically determined stability of established drugs—Celecoxib, Fluconazole, and Cefazolin—we aim to provide researchers with a predictive framework for TFTT's behavior under stress conditions. These specific drugs were chosen as benchmarks due to the presence of key structural motifs shared with TFTT: a trifluoromethyl group (Celecoxib), a five-membered nitrogen-containing heterocycle (Fluconazole), and a thiadiazole ring (Cefazolin).
This document is structured to not only present comparative data but also to elucidate the scientific rationale behind stability testing. We will delve into the methodologies of forced degradation studies, offering detailed protocols that serve as a practical guide for researchers embarking on the stability assessment of their own NCEs.
Understanding the Inherent Stability of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (TFTT)
While specific experimental forced degradation data for TFTT is not yet publicly available, a robust understanding of its chemical architecture allows for a scientifically grounded prediction of its stability profile.
The TFTT molecule is a composite of two key structural features: a 1,3,4-thiadiazole ring and a trifluoromethyl (-CF3) group. The 1,3,4-thiadiazole ring is known for its high aromaticity, which generally confers considerable stability. This aromatic character suggests a resistance to degradation under many conditions, particularly in acidic environments. However, the thiadiazole ring system can be susceptible to cleavage under basic conditions.
The trifluoromethyl group is a common substituent in medicinal chemistry, prized for its ability to enhance both metabolic and chemical stability. The strong carbon-fluorine bonds are resistant to cleavage, and the group's electron-withdrawing nature can influence the reactivity of the adjacent thiadiazole ring. While generally stable, the -CF3 group can undergo hydrolysis to a carboxylic acid under strongly alkaline conditions.
Therefore, it is hypothesized that TFTT will exhibit good stability under neutral, acidic, photolytic, and thermal stress, with potential degradation liabilities under strongly basic and oxidative conditions.
Benchmarking Against Marketed Drugs: A Comparative Analysis
To contextualize the predicted stability of TFTT, we will now examine the forced degradation data of our chosen benchmark drugs. These studies, conducted according to the International Council for Harmonisation (ICH) guidelines, expose the drug substance to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and assess its intrinsic stability.
Comparative Stability Data
The following table summarizes the available quantitative data from forced degradation studies on Celecoxib, Fluconazole, and Cefazolin. It is important to note that direct comparison of percentages can be challenging due to variations in experimental conditions between studies.
| Stress Condition | Celecoxib | Fluconazole | Cefazolin |
| Acid Hydrolysis | Minimally affected by sunlight or high temperature (70°C). Another study refluxed with 3N HCl at 60°C for 24 hours. | ~1% degradation at room temperature. | Unstable. ~80% degradation after 125 hours in acidic conditions. |
| Base Hydrolysis | Refluxed with 3N NaOH at 60°C for 24 hours. | No significant degradation reported in some studies. | Highly unstable. ~98.7% degradation after 5 hours at room temperature. |
| Oxidative | Treated with 10% H₂O₂ at 60°C for 24 hours. | ~6% degradation at room temperature; 10% with heating. | Unstable. ~96.4% degradation after 74 hours with an oxidizing agent. 50% degradation in 1.5 hours with 3% H₂O₂. |
| Thermal | Thermally stable. | No significant degradation reported. | Thermally stable. |
| Photolytic | Minimally altered by exposure to sunlight. | No significant direct photolysis. | Degradation observed upon long-term exposure to UV light. |
Experimental Protocols: A Guide to Forced Degradation Studies
To ensure scientific rigor and reproducibility, forced degradation studies must follow well-defined protocols. Below are detailed, step-by-step methodologies for conducting these critical experiments, adaptable for the study of TFTT and other novel compounds.
I. General Preparations
-
Stock Solution Preparation: Prepare a stock solution of the drug substance (e.g., TFTT) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC analysis).
II. Forced Degradation Procedures
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase to the working concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature for a specified period, monitoring for degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
Place a known quantity of the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in the appropriate solvent, and dilute to the working concentration.
-
Analyze the samples by HPLC.
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze the exposed and control samples by HPLC.
III. Stability-Indicating HPLC Method
A robust stability-indicating analytical method is paramount for accurately quantifying the parent drug and separating it from any degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of all degradation products from the parent peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the drug substance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the experimental process and potential degradation routes, the following diagrams are provided.
Caption: General workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of TFTT.
Expert Synthesis and Conclusion
Based on the foundational principles of chemical stability and a comparative analysis with structurally related, well-characterized drugs, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is predicted to be a robust molecule with a favorable stability profile for further drug development. Its inherent stability is anticipated to be superior to that of Cefazolin, particularly under hydrolytic and oxidative stress, owing to the stabilizing influence of the trifluoromethyl group.
While TFTT is expected to demonstrate good stability under acidic, thermal, and photolytic conditions, careful consideration should be given to its formulation to mitigate potential degradation in alkaline environments. The provided experimental protocols offer a clear and actionable framework for empirically verifying these predictions and for establishing a comprehensive stability profile for TFTT.
The successful execution of these forced degradation studies will not only fulfill regulatory requirements but will also provide invaluable insights into the molecule's behavior, guiding the development of a safe, effective, and stable pharmaceutical product.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Jiménez, J. J., Pardo, R., Sánchez, M. I., & Muñoz, B. E. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment.
- Dasari, S., Sastry, B. S., Prasad, Y. R., & Prakash, O. (2012).
- Moreno, A. H., Silva, M. F. C., & Salgado, H. R. N. (2012). Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods.
- A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. (2015).
- Hubicka, U., Krzek, J., & Szlósarczyk, M. (2014). Determination of fluconazole and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solutions by ultra performance liquid chromatography-tandem mass spectrometry. Acta Poloniae Pharmaceutica, 71(1), 19-27.
- Robinson, R. F., Nahata, M. C., & Bickers, R. G. (2006).
Safety Operating Guide
Navigating the Disposal of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step framework for the proper disposal of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS Number: 37461-62-4), a compound increasingly utilized in medicinal chemistry and drug discovery. By understanding the chemical nature of this compound and adhering to established safety protocols, we can mitigate risks and ensure responsible chemical waste management.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Based on this surrogate data, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione should be handled as a hazardous substance with the following potential hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of the trifluoromethyl group also warrants consideration of the persistence of organofluorine compounds in the environment. Due to the strength of the carbon-fluorine bond, these compounds can be resistant to degradation. Therefore, disposal into sanitary sewers or general waste is strictly prohibited.
Table 1: Hazard Profile and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Statements |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/ doctor if you feel unwell. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize the inhalation of dust or vapors.
III. Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container appropriately and transfer it to your institution's designated hazardous waste storage area.
IV. Step-by-Step Disposal Protocol
All waste containing 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, including the pure compound, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect un-used or waste solid 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione". Include the date of waste generation.
-
Storage: Store waste containers in a designated satellite accumulation area or your institution's central hazardous waste storage facility. Ensure containers are kept closed except when adding waste.
3. Final Disposal:
-
Professional Disposal: The ultimate disposal of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione must be conducted by a licensed hazardous waste disposal company. The recommended method of disposal is incineration in an approved waste disposal plant.
-
Institutional Procedures: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.
Diagram 1: Disposal Workflow for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
A Senior Application Scientist's Guide to Handling 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is foundational to therapeutic innovation. The 1,3,4-thiadiazole ring is a well-established pharmacophore, known for its broad spectrum of biological activities, from antimicrobial to anticancer applications[1][2]. The introduction of a trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. However, these same properties demand a rigorous and informed approach to laboratory safety.
Hazard Profile: An Evidence-Based Assessment
Based on the GHS classifications for analogous compounds such as 5-Methyl-1,3,4-thiadiazole-2(3H)-thione and 2,5-Dimercapto-1,3,4-thiadiazole, we must assume that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione presents similar, if not enhanced, hazards.[3] The trifluoromethyl group's strong electron-withdrawing nature can increase the compound's reactivity and biological activity.
The primary hazards are identified as:
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , primarily affecting the respiratory system[3][4]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [3][5]
The following table summarizes the anticipated hazard classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, long-term | 1 | H410: Very toxic to aquatic life with long lasting effects |
This table is constructed based on data for structurally related thiadiazole compounds.[3][4][5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE must be deliberate, accounting for the specific tasks being performed.
Primary Barrier: Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][6]
-
Enhanced Protection: When handling larger quantities or if there is a risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Dermal Exposure Prevention: Skin Protection
Gloves: This compound is classified as a skin irritant.[3][4] Proper glove selection and use are critical.
-
Material: Wear chemical-impermeable gloves. Nitrile rubber is a suitable first choice.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[6]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws.[5][7]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance and before entering eating areas.[4][8]
Protective Clothing:
-
A clean, buttoned laboratory coat must be worn to prevent contamination of personal clothing.[6]
-
For tasks with a higher risk of contamination, consider additional protective clothing such as aprons or sleeves.
Respiratory Safeguards
Inhalation may cause respiratory irritation.[3][4] Engineering controls are the first line of defense.
-
Primary Control: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Respiratory Protection: If engineering controls are not sufficient, if exposure limits are exceeded, or if irritation is experienced, a NIOSH-approved respirator with a particle filter is required.[6] For significant spill cleanup or emergency situations, a full-face respirator or self-contained breathing apparatus (SCBA) may be necessary.
Operational and Disposal Plans
Safe operations extend beyond wearing PPE; they involve integrating safety into every step of the workflow.
Standard Handling Protocol
This workflow minimizes exposure during routine weighing and handling of the solid compound.
Caption: Immediate First Aid for Accidental Exposure.
This protocol is based on standard first aid measures for chemicals causing skin, eye, and respiratory irritation.[3][4]
Disposal of Contaminated Materials
All materials that come into contact with 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione must be treated as hazardous waste.
-
Segregation: Collect all contaminated items, including gloves, weigh boats, pipette tips, and solvent rinsates, in a designated, clearly labeled, and sealed hazardous waste container. [7]2. Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected as liquid hazardous waste. [7]3. Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. [7]Do not discharge into drains or dispose of with regular trash. [4][7] By adhering to these detailed protocols, you ensure a robust safety framework that protects you, your colleagues, and your research. The principles of careful handling, containment, and diligent use of personal protective equipment are paramount when working with potent, biologically active molecules.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
- Sigma-Aldrich. (2024, February 20). Safety Data Sheet for 5-Methyl-1,3,4-thiadiazole-2(3H)-thione.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2,5-Dimercapto-1,3,4-thiadiazole.
- Castrol. (2025, September 30). Safety Data Sheet.
- Castrol. (2025, September 30). Safety Data Sheet.
-
Fluorochem. (2024, December 19). Safety Data Sheet for 6-(trifluoromethyl)-2H,3H-t[4][6]hiazolo[4,5-b]pyridine-2-thione. Retrieved from Fluorochem website.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione - CAS:37461-62-4.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-5-methyl-1,3,4-thiadiazole.
- BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- Matysiak, J. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3197.
- PubChem. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-.
- National Institutes of Health (NIH). (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
- HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol.
- Genc, B., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(11), 2872.
- Khakpash, M., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research, 22(1), e141846.
- PubMed. (2022, March 28). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2.
- ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
- MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
